Product packaging for 3-Isopropylpyridin-4-amine(Cat. No.:CAS No. 90196-88-6)

3-Isopropylpyridin-4-amine

Cat. No.: B3165623
CAS No.: 90196-88-6
M. Wt: 136.19 g/mol
InChI Key: QCXAZPBETOAZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Isopropylpyridin-4-amine (CAS 90196-88-6) is a high-purity chemical compound with the molecular formula C 8 H 12 N 2 and a molecular weight of 136.19 g/mol . This amine is characterized by an isopropyl substituent located at the 3-position of a pyridin-4-amine ring system, a structure that makes it a valuable intermediate in organic synthesis and pharmaceutical research . As a substituted pyridine derivative, it serves as a key building block for the development of more complex molecules, particularly in the exploration of new active compounds. Proper storage is essential for maintaining the integrity of this reagent. It is recommended to be kept in a dark place under an inert atmosphere and stored at room temperature to ensure its long-term stability . Researchers should note the associated safety warnings; this compound may cause skin irritation (H315), serious eye irritation (H319), or specific target organ toxicity upon inhalation (H335) . Appropriate personal protective equipment should always be used when handling this material. This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B3165623 3-Isopropylpyridin-4-amine CAS No. 90196-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXAZPBETOAZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Importance of 3-Substituted 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Isopropylpyridin-4-amine

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a key pharmacophore in a multitude of biologically active agents. Specifically, substitution at the 3-position, as seen in this compound, allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets. These compounds are frequently investigated as potassium channel blockers and are foundational building blocks for more complex heterocyclic systems, including kinase inhibitors for oncology research.

The synthesis of this compound, however, is not a trivial undertaking. The inherent electronic nature of the pyridine ring and the interplay of the directing effects of the isopropyl and amino groups necessitate a carefully planned synthetic strategy. This guide provides a detailed exploration of robust and reproducible synthetic protocols, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that inform each experimental decision. The methodologies presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the field-proven insights required for successful synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing this compound involves considering two primary retrosynthetic disconnections. The first, and often more practical, is the C4-N bond, suggesting a late-stage introduction of the amine. The second involves the C3-C(isopropyl) bond, implying the addition of the isopropyl group to a pre-functionalized 4-aminopyridine core. This guide will focus on two primary forward-synthetic strategies derived from these analyses:

  • Route A: Nitration and Reduction Pathway. This classic and reliable approach involves installing a nitro group at the 4-position of a 3-isopropylpyridine precursor, followed by its reduction to the desired amine. This strategy leverages the powerful directing effect of an N-oxide intermediate to ensure high regioselectivity.

  • Route B: Catalytic Amination of a Halopyridine. This modern approach utilizes transition-metal catalysis to directly form the C4-N bond from a 3-isopropyl-4-halopyridine intermediate. This route offers high efficiency and is often amenable to a broad range of amine coupling partners.

The following diagram illustrates the strategic relationship between these two primary synthetic routes.

G cluster_0 Synthetic Strategies cluster_A Route A: Nitration/Reduction cluster_B Route B: Catalytic Amination Target This compound A1 3-Isopropyl-4-nitropyridine-N-oxide Target->A1 Reduction B1 3-Isopropyl-4-chloropyridine Target->B1 Catalytic Amination A2 3-Isopropylpyridine-N-oxide A1->A2 Nitration A3 3-Isopropylpyridine A2->A3 N-Oxidation B1->A2 Chlorination (e.g., POCl₃)

Caption: High-level overview of the two primary synthetic routes.

Route A: The Nitration and Reduction Pathway

This pathway is arguably the most fundamentally sound and predictable method for accessing the target compound. The critical step is the regioselective nitration of the pyridine ring. Direct nitration of pyridine is notoriously difficult, often requiring harsh conditions and yielding a mixture of isomers with low conversion. The strategic use of an N-oxide intermediate elegantly circumvents this issue. The N-oxide group activates the 4-position towards electrophilic attack while deactivating the 2- and 6-positions, ensuring the desired regiochemical outcome.

Workflow for Route A

G Start 3-Isopropylpyridine Step1 Step 1: N-Oxidation Reagents: H₂O₂, Acetic Acid Start->Step1 Intermediate1 3-Isopropylpyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Nitration Reagents: H₂SO₄, HNO₃ Intermediate1->Step2 Intermediate2 3-Isopropyl-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Step 3: Reductive Deoxygenation Reagents: H₂, Pd/C Intermediate2->Step3 End This compound Step3->End

Caption: Step-by-step experimental workflow for the Nitration/Reduction Pathway.

Experimental Protocols for Route A

Step 1: Synthesis of 3-Isopropylpyridine-N-oxide

  • Rationale: This step prepares the key intermediate for regioselective nitration. Hydrogen peroxide in glacial acetic acid is a classic and effective method for forming N-oxides of pyridines. The acetic acid acts as both a solvent and a catalyst, forming peracetic acid in situ as the active oxidizing agent.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-isopropylpyridine (1.0 eq).

    • Add glacial acetic acid (5-10 volumes).

    • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.5-2.0 eq).

    • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully quench any remaining peroxide with a saturated solution of sodium bisulfite.

    • Remove the acetic acid and water under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Isopropyl-4-nitropyridine-N-oxide

  • Rationale: This is the key regioselectivity-determining step. A mixture of fuming nitric acid and concentrated sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction. The N-oxide directs this electrophile to the 4-position.

  • Procedure:

    • To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid (3-5 volumes).

    • Slowly add the crude 3-isopropylpyridine-N-oxide (1.0 eq) from the previous step, ensuring the temperature remains below 10 °C.

    • Once dissolved, slowly add fuming nitric acid (1.1-1.3 eq) dropwise, maintaining the low temperature.

    • After addition, allow the mixture to warm to room temperature and then heat to 90-100 °C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of solid sodium carbonate or concentrated ammonium hydroxide until the pH is ~7-8.

    • The product often precipitates as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with chloroform or ethyl acetate.

Step 3: Reduction to this compound

  • Rationale: This final step accomplishes two crucial transformations simultaneously: the reduction of the nitro group to an amine and the deoxygenation of the N-oxide. Catalytic hydrogenation is highly efficient for this purpose. The palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen, cleanly reducing both functionalities.

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker), dissolve 3-isopropyl-4-nitropyridine-N-oxide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).

    • Stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Route B: The Copper-Catalyzed Amination Pathway

This modern synthetic route leverages the power of transition metal catalysis to construct the C-N bond directly. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for aminating aryl halides. This approach is particularly valuable as it often proceeds under milder conditions than classical methods and can be more functional-group tolerant.

Workflow for Route B

G Start 3-Isopropylpyridine-N-oxide Step1 Step 1: Chlorination Reagents: POCl₃ Start->Step1 Intermediate1 3-Isopropyl-4-chloropyridine Step1->Intermediate1 Step2 Step 2: Ullmann Amination Reagents: Aq. NH₃, Cu₂O, K₂CO₃, Ligand Intermediate1->Step2 End This compound Step2->End

Caption: Step-by-step experimental workflow for the Catalytic Amination Pathway.

Experimental Protocols for Route B

Step 1: Synthesis of 3-Isopropyl-4-chloropyridine

  • Rationale: This step generates the electrophilic partner for the amination reaction. Treating an N-oxide with phosphorus oxychloride (POCl₃) is a standard and high-yielding method for introducing a chlorine atom at the 2- or 4-position of a pyridine ring.

  • Procedure:

    • Place 3-isopropylpyridine-N-oxide (1.0 eq) in a round-bottom flask.

    • Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) portion-wise at 0 °C.

    • After addition, heat the mixture to reflux (approx. 110 °C) for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a strong base, such as sodium hydroxide or potassium carbonate, keeping the temperature low.

    • Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the chlorinated intermediate.

Step 2: Copper-Catalyzed Amination

  • Rationale: This is the key C-N bond-forming reaction. Copper(I) oxide serves as an inexpensive and effective catalyst. A ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often crucial to stabilize the copper catalyst and facilitate the reaction. Aqueous ammonia is used as the amine source, and a base like potassium carbonate is required to drive the catalytic cycle.

  • Procedure:

    • To a sealable reaction vessel (e.g., a Schlenk tube or pressure vessel), add 3-isopropyl-4-chloropyridine (1.0 eq), copper(I) oxide (Cu₂O, 5-10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add ethylene glycol as the solvent, followed by the ligand (e.g., DMEDA, 10-20 mol%).

    • Add concentrated aqueous ammonia (28-30% solution, 20-40 eq).

    • Seal the vessel tightly and heat the mixture to 60-100 °C for 16-24 hours with vigorous stirring.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual ethylene glycol, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Summary and Comparison

The choice between these synthetic routes will depend on factors such as available starting materials, scale, and equipment. The following table provides an at-a-glance comparison of the key steps.

Parameter Route A: Nitration/Reduction Route B: Catalytic Amination
Key Intermediate 3-Isopropyl-4-nitropyridine-N-oxide3-Isopropyl-4-chloropyridine
Key Transformation Electrophilic NitrationNucleophilic Amination (Ullmann)
Regiocontrol Excellent (N-oxide directed)Excellent (Halogen position)
Reagent Hazards Fuming Nitric/Sulfuric Acid (highly corrosive)POCl₃ (corrosive), Pressurized vessel
Catalyst Palladium on Carbon (pyrophoric when dry)Copper(I) Oxide
Overall Steps 3 (from 3-isopropylpyridine)2 (from N-oxide)
Pros Highly reliable, classic methodology, avoids pressure reactions.Shorter route from N-oxide, utilizes modern catalysis.
Cons Use of strong, hazardous acids; hydrogenation requires specialized equipment.Requires sealed-tube/pressure reaction; potential for catalyst/ligand optimization.

Conclusion

The synthesis of this compound is a challenging yet achievable goal that serves as an excellent case study in modern heterocyclic chemistry. Both the classic nitration/reduction pathway (Route A) and the modern catalytic amination approach (Route B) offer viable and robust solutions. Route A provides a predictable and well-understood path, relying on fundamental principles of electrophilic aromatic substitution. Route B offers a more concise pathway from the N-oxide, showcasing the power of transition-metal catalysis in C-N bond formation. The selection of the optimal route will be guided by the specific constraints and objectives of the research laboratory or drug development program. By understanding the chemical rationale behind each step, scientists can troubleshoot and optimize these protocols to successfully access this valuable synthetic intermediate.

An In-depth Technical Guide to 3-Isopropylpyridin-4-amine (CAS 90196-88-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropylpyridin-4-amine (CAS 90196-88-6), a substituted aminopyridine with significant potential in medicinal chemistry and drug discovery. Drawing from the well-established pharmacology of the 4-aminopyridine scaffold, this document explores the synthesis, characterization, and putative biological applications of this specific analogue. The introduction of a 3-isopropyl group is anticipated to modulate the parent compound's physicochemical and pharmacological properties, potentially offering enhanced selectivity and a favorable therapeutic window. This guide serves as a foundational resource for researchers investigating novel potassium channel modulators and other therapeutic agents.

Introduction: The Significance of the 4-Aminopyridine Scaffold

The 4-aminopyridine (4-AP) core is a privileged scaffold in neuropharmacology. 4-AP itself is a potassium (K+) channel blocker used to manage symptoms of multiple sclerosis by improving nerve impulse conduction in demyelinated axons[1][2]. Its mechanism of action involves the blockade of voltage-gated potassium channels, which prolongs the action potential and enhances neurotransmitter release[1]. The therapeutic potential of 4-AP has spurred the development of numerous derivatives to refine its activity, selectivity, and pharmacokinetic profile.

This compound represents a strategic modification of the 4-AP structure. The introduction of an isopropyl group at the 3-position is hypothesized to influence the molecule's interaction with its biological targets. This lipophilic substituent may enhance membrane permeability and modulate binding affinity and selectivity for different potassium channel subtypes. Furthermore, substituted aminopyridines have shown promise as potent and selective phosphodiesterase-4 (PDE4) inhibitors, suggesting a broader range of potential applications[3]. This guide will provide the necessary technical details to facilitate the exploration of this compound as a novel therapeutic candidate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation. While experimental data for this specific compound is not widely available, we can infer its key properties based on its structure and data from related compounds.

PropertyValue/InformationSource/Rationale
CAS Number 90196-88-6[4]
Molecular Formula C8H12N2[4]
Molecular Weight 136.20 g/mol [4]
IUPAC Name This compound[5]
Appearance White to off-white solidInferred from supplier data
Purity Typically >95%[4]
Storage Store in a cool, dry, dark place under an inert atmosphere.Inferred from supplier data
Predicted pKa ~7.4Based on related compounds like 2-isopropyl-4-methylpyridin-3-amine[6]
Predicted XLogP3 ~1.5Increased lipophilicity due to the isopropyl group compared to 4-aminopyridine.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis of this compound start 3-Isopropylpyridine step1 Nitration start->step1 HNO₃ / H₂SO₄ intermediate1 3-Isopropyl-4-nitropyridine step1->intermediate1 step2 Reduction intermediate1->step2 Fe / HCl or H₂ / Pd-C product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 3-Isopropylpyridine to yield 3-Isopropyl-4-nitropyridine

This reaction is an electrophilic aromatic substitution where the nitro group is directed to the 4-position due to the electronic effects of the pyridine nitrogen and the activating isopropyl group.

  • Materials: 3-Isopropylpyridine, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice, Sodium Bicarbonate (NaHCO₃) solution, Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid.

    • Slowly add 3-isopropylpyridine to the sulfuric acid while maintaining the temperature below 10°C.

    • Cool the mixture to 0°C in an ice bath.

    • Add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-isopropyl-4-nitropyridine.

Step 2: Reduction of 3-Isopropyl-4-nitropyridine to this compound

The nitro group is reduced to an amine. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

  • Materials: 3-Isopropyl-4-nitropyridine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve 3-isopropyl-4-nitropyridine in methanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the final product with high purity.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • Isopropyl Protons: A doublet at ~1.3 ppm (6H, J ≈ 7 Hz) for the two methyl groups and a septet at ~3.1 ppm (1H, J ≈ 7 Hz) for the methine proton.

  • Aromatic Protons: The pyridine ring protons are expected to appear in the range of 6.5-8.0 ppm. We would expect a doublet for the proton at the 5-position, a doublet for the proton at the 6-position, and a singlet or narrow doublet for the proton at the 2-position.

  • Amine Protons: A broad singlet at ~4.5-5.5 ppm (2H) for the -NH₂ group. The chemical shift of these protons is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • Isopropyl Carbons: The methyl carbons are expected around 22-24 ppm, and the methine carbon around 30-35 ppm.

  • Aromatic Carbons: The pyridine ring carbons will appear in the aromatic region (~110-155 ppm). The carbon bearing the amino group (C4) will be shifted upfield due to the electron-donating effect of the nitrogen.

Predicted IR Spectrum
  • N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹[10][11].

  • N-H Bending: A bending vibration for the primary amine should be visible around 1600-1650 cm⁻¹[10].

  • C-N Stretching: An aromatic C-N stretching band is expected between 1250-1335 cm⁻¹[10].

  • C-H Stretching: Aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

Predicted Mass Spectrum (EI)
  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 136.

  • Fragmentation Pattern: A characteristic fragmentation pattern for alkyl-substituted pyridines would be the loss of a methyl group from the isopropyl substituent (M-15), resulting in a fragment at m/z = 121. Alpha-cleavage adjacent to the amine is also possible.

Potential Applications and Biological Activity

The primary interest in this compound stems from its structural similarity to 4-aminopyridine, a known potassium channel blocker. The introduction of the 3-isopropyl group could lead to several advantageous modifications of its biological activity.

Putative Mechanism of Action and Therapeutic Targets

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential K_channel Voltage-gated K⁺ Channel AP->K_channel Opens Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Vesicles Neurotransmitter Vesicles Ca_channel->Vesicles Triggers Fusion Receptors Receptors Vesicles->Receptors Neurotransmitter Release Signal Signal Transduction Receptors->Signal Compound This compound Compound->K_channel Blocks Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized Compound invitro In Vitro Assays start->invitro invivo In Vivo Models invitro->invivo k_channel_assay K⁺ Channel Binding/Patch Clamp invitro->k_channel_assay pde4_assay PDE4 Inhibition Assay invitro->pde4_assay cytotoxicity Cytotoxicity Assays invitro->cytotoxicity admet ADMET Profiling invivo->admet ms_model MS Animal Models (e.g., EAE) invivo->ms_model inflammation_model Inflammation Animal Models invivo->inflammation_model lead_opt Lead Optimization admet->lead_opt

References

A Technical Guide to 3-Isopropylpyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Isopropylpyridin-4-amine is a substituted pyridine derivative recognized for its potential as a versatile building block in medicinal chemistry and materials science. Its unique structural architecture, featuring a pyridine core functionalized with a sterically influential isopropyl group and a nucleophilic amino group, offers a valuable scaffold for the synthesis of novel compounds. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic routes, reactivity, and its burgeoning role in drug discovery, particularly as a scaffold for developing targeted therapeutics. The information is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Profile

This compound is a heterocyclic aromatic amine. The pyridine ring provides a core structure prevalent in many biologically active molecules, while the substituents at the 3- and 4-positions dictate its specific chemical behavior and potential for interaction with biological targets. The isopropyl group at the C-3 position introduces lipophilicity and steric bulk, which can be crucial for modulating binding affinity and pharmacokinetic properties. The primary amine at the C-4 position is a key functional group for derivatization and a potential hydrogen bond donor.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 90196-88-6[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.20 g/mol [1]
Canonical SMILES CC(C)C1=C(N)C=NC=C1N/A
MDL Number MFCD18260444[1]

While experimental data is limited, the following physicochemical properties can be predicted based on its structure and comparison to analogous compounds like 4-aminopyridine.[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Appearance Off-white to pale yellow solidBased on similar aminopyridines.
pKa (Pyridinium ion) ~9.0 - 9.5The pKa of 4-aminopyridine is 9.17.[2] The electron-donating isopropyl group may slightly increase basicity.
logP ~1.5 - 2.0The isopropyl group significantly increases lipophilicity compared to 4-aminopyridine (logP 0.76).[2]
Solubility Soluble in organic solvents (e.g., DMSO, Methanol); sparingly soluble in water.Increased lipophilicity from the isopropyl group reduces aqueous solubility.
Structural and Electronic Effects

The electronic properties of this compound are governed by the interplay between the electron-withdrawing pyridine ring and the electron-donating amino and isopropyl groups. The amino group at the C-4 position is a powerful activating group, donating electron density into the ring via resonance. This increases the electron density at the C-2 and C-6 positions, making them more susceptible to electrophilic attack, although such reactions on pyridines are generally challenging. The isopropyl group at C-3 provides a modest electron-donating inductive effect.

Figure 1: Structure and key resonance form of the molecule.

Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the C-N bond of the amine or the C-C bond of the isopropyl group. A common and effective strategy for installing a 4-amino group is via nucleophilic substitution of a suitable leaving group, such as a halogen, at the C-4 position. The isopropyl group can be introduced prior to amination.

Retrosynthetic_Analysis target This compound intermediate1 3-Isopropyl-4-chloropyridine target->intermediate1 C-N Disconnection (Ammonia substitution) intermediate2 3-Bromo-4-chloropyridine intermediate1->intermediate2 C-C Disconnection (Cross-coupling) starting_material Commercially available pyridines intermediate2->starting_material Functional Group Interconversion

Figure 2: A plausible retrosynthetic pathway.
Proposed Synthetic Protocol

The following multi-step protocol is a hypothetical but chemically sound approach to synthesize this compound.

Step 1: Synthesis of 3-Bromo-4-chloropyridine This intermediate can be prepared from commercially available starting materials through established methods, often involving diazotization of an aminopyridine followed by a Sandmeyer-type reaction.

Step 2: Isopropyl Group Installation via Cross-Coupling The isopropyl group can be introduced onto the pyridine ring at the 3-position using a Suzuki or Kumada cross-coupling reaction.

  • Reactants : 3-Bromo-4-chloropyridine, Isopropylmagnesium bromide (Grignard reagent) or Isopropylboronic acid.

  • Catalyst : A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Solvent : Anhydrous THF or dioxane.

  • Procedure : To a solution of 3-bromo-4-chloropyridine and the palladium catalyst under an inert atmosphere (e.g., Argon), the isopropylating agent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is then heated to reflux until completion, monitored by TLC or GC-MS.

  • Work-up : The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and purified by column chromatography to yield 3-isopropyl-4-chloropyridine.

Step 3: Amination of 3-Isopropyl-4-chloropyridine The final step involves a nucleophilic aromatic substitution to replace the chlorine atom with an amino group.

  • Reactants : 3-Isopropyl-4-chloropyridine, concentrated aqueous ammonia or a source of ammonia like ammonium hydroxide.

  • Conditions : The reaction is typically carried out in a sealed pressure vessel at elevated temperatures (e.g., 150-200 °C). The high pressure and temperature are necessary to overcome the electron-rich nature of the pyridine ring.

  • Catalyst : A copper catalyst (e.g., Cu₂O) can sometimes be used to facilitate the amination.

  • Procedure : 3-Isopropyl-4-chloropyridine is heated with a large excess of aqueous ammonia in a sealed autoclave.

  • Work-up : After cooling, the reaction mixture is basified and extracted with an organic solvent like dichloromethane or chloroform. The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on standard spectroscopic techniques.

  • ¹H NMR : Expected signals would include a doublet (approx. 1.2-1.4 ppm, 6H) and a septet (approx. 3.0-3.2 ppm, 1H) for the isopropyl group. Two doublets in the aromatic region (approx. 6.5-8.0 ppm) for the pyridine protons at C-5 and C-6, and a singlet for the C-2 proton. A broad singlet for the NH₂ protons (exchangeable with D₂O) would also be present.[3]

  • ¹³C NMR : Eight distinct signals are expected: two for the isopropyl methyl and methine carbons, and six for the pyridine ring carbons, with chemical shifts influenced by the substituents.

  • IR Spectroscopy : Characteristic peaks would include N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), and C=N/C=C stretching vibrations for the pyridine ring (approx. 1500-1600 cm⁻¹).[4]

  • Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 136. A prominent fragment would be the loss of a methyl group [M-15]⁺ at m/z = 121.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it an excellent substrate for building chemical libraries. The reactivity is centered on the nucleophilic 4-amino group and the basic pyridine nitrogen.

  • Reactivity of the 4-Amino Group : The primary amine is a strong nucleophile and can readily undergo:

    • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

    • Reductive Amination : Condensation with aldehydes or ketones followed by reduction to form substituted amines.

    • Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

  • Reactivity of the Pyridine Ring : The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. While the ring is activated by the amino group, electrophilic substitution is still less favorable than on a benzene ring and often requires harsh conditions. Metabolism studies on 4-aminopyridine show that oxidation can occur, primarily at the 3-position, to form a hydroxylated metabolite.[2][5]

Derivatization_Pathways main This compound acyl Acylation (R-COCl) main->acyl alkyl Alkylation (R-X) main->alkyl reductive Reductive Amination (R-CHO, NaBH₃CN) main->reductive urea Urea Formation (R-NCO) main->urea amide Amide Derivatives acyl->amide sec_amine Secondary Amines alkyl->sec_amine subst_amine Substituted Amines reductive->subst_amine urea_deriv Urea Derivatives urea->urea_deriv

Figure 3: Key derivatization reactions of the 4-amino group.

Applications in Medicinal Chemistry and Drug Development

While direct biological activity for this compound is not extensively documented, its value lies in its role as a key intermediate and molecular scaffold. The aminopyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6]

  • Scaffold for Targeted Inhibitors : The structure of this compound is analogous to intermediates used in the synthesis of highly specific enzyme inhibitors. For example, related aminopyridines are crucial for creating KRAS G12C inhibitors, which target a specific mutation in an otherwise "undruggable" oncogene. The isopropyl group can occupy hydrophobic pockets in a target protein, while the amino group provides a vector for building out the rest of the molecule to achieve high affinity and selectivity.

  • Fragment-Based Drug Discovery (FBDD) : As a relatively small molecule with key functional groups, it is an ideal candidate for fragment-based screening. Identifying weak binding of this fragment to a protein target can provide a starting point for developing more potent leads by "growing" the fragment into the binding site.

  • Kinase Inhibitor Development : Pyridine and aminopyrimidine cores are common in kinase inhibitors, where the nitrogen atoms often form critical hydrogen bonds with the hinge region of the enzyme's active site. Derivatization of this compound could lead to novel kinase inhibitors for applications in oncology and inflammatory diseases.

The strategic placement of the bulky isopropyl group adjacent to the reactive amino group provides a unique steric and electronic environment that can be exploited by medicinal chemists to fine-tune drug-receptor interactions and optimize ADME (absorption, distribution, metabolism, and excretion) properties.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the assumption that it possesses hazards similar to related compounds like isopropylamine and other aminopyridines.[7][8][9]

  • Potential Hazards :

    • Toxicity : Likely to be toxic if swallowed, in contact with skin, or if inhaled. Aminopyridines can be potent convulsants.[6]

    • Corrosivity : May cause severe skin burns and eye damage, typical of amines.[9]

    • Flammability : The presence of the alkyl group suggests it may be a flammable solid or have a low flash point. Isopropylamine is extremely flammable.[8]

    • Irritation : May cause respiratory irritation.

  • Recommended Handling Procedures :

    • Work in a well-ventilated fume hood at all times.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[9]

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Take precautionary measures against static discharge.[7]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, open flames, and strong oxidizing agents.

    • Store locked up or in an area accessible only to authorized personnel.[10]

Conclusion

This compound represents a chemical building block of significant strategic importance for research and development, particularly in the pharmaceutical sector. Its structure combines the biologically relevant aminopyridine core with a lipophilic isopropyl moiety, offering a unique starting point for the synthesis of diverse chemical libraries. While further research is needed to fully characterize its properties and biological activities, its potential as a scaffold for novel therapeutics is clear. The synthetic pathways and reactivity profiles discussed in this guide provide a foundational framework for researchers aiming to leverage this promising molecule in their discovery programs.

References

3-Isopropylpyridin-4-amine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Isopropylpyridin-4-amine

Foreword

For researchers and scientists in the field of drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic; it is the cornerstone of rational drug design. The spatial arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. Aminopyridine derivatives are essential heterocycles, widely utilized in medicinal chemistry due to their unique structural properties that allow for a vast array of biological and pharmacological effects.[1] Molecules like this compound serve as crucial building blocks and fragments in the synthesis of novel therapeutic agents.[2][3]

This guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound. As a Senior Application Scientist, my objective is not to simply present data, but to illuminate the process of structural elucidation. We will explore the theoretical underpinnings of its conformation, the experimental methodologies required for its verification, and the critical thinking that connects structure to function. This document is designed to be a practical resource, detailing not only what to do but why specific analytical choices are made, creating a self-validating framework for structural analysis.

Core Molecular Structure: A First Principles Analysis

The foundational structure of this compound is an amalgamation of three key components: an aromatic pyridine ring, a primary amine at the C4 position, and a sterically demanding isopropyl group at the C3 position. The interplay between the electronic nature of the aminopyridine core and the steric bulk of the isopropyl group defines the molecule's preferred three-dimensional shape.

The pyridine ring, an electron-deficient (π-deficient) heterocycle, influences the basicity and nucleophilicity of the exocyclic amino group. The amino group, in turn, acts as an electron-donating group, pushing electron density into the ring through resonance. This electronic push-pull relationship governs the molecule's reactivity and its capacity for intermolecular interactions.

Predicted Geometric Parameters

While a definitive crystal structure for this compound is not publicly available, we can predict key geometric parameters based on established values from X-ray crystallographic data of analogous substituted aminopyridines and isopropyl-aromatic systems.[4][5][6] These values serve as a crucial baseline for both computational modeling and the interpretation of experimental data.

ParameterBondExpected Bond Length (Å)Expected Bond Angle (°)Notes
Pyridine Ring C-NC2-N1, C6-N1~1.34-Shorter than a typical C-N single bond due to aromaticity.
Pyridine Ring C-CC2-C3, C5-C6~1.39-Typical aromatic C-C bond length.
Pyridine Ring C-CC3-C4, C4-C5~1.40-Slightly longer due to substitution pattern.
Amino Group C-NC4-N(amine)~1.38-Shorter than an aliphatic C-N bond, indicating partial double bond character from resonance.
Isopropyl C-C(aryl)C3-C(isopropyl)~1.51-Standard sp²-sp³ carbon-carbon single bond.
Isopropyl C-C(methyl)C(isopropyl)-C(methyl)~1.54-Standard sp³-sp³ carbon-carbon single bond.
Ring AnglesC-N-C, C-C-C-~117-124°Angles within the pyridine ring deviate slightly from the ideal 120° of a perfect hexagon.
Substituent AngleN1-C2-C3-~123°The internal angle at the substituted carbon is often slightly larger.
Substituent AngleC2-C3-C(isopropyl)-~122°Steric influence of the isopropyl group can widen this angle.

Table 1: Predicted geometric parameters for this compound based on analogous structures.

The Conformational Landscape: Dynamics of the Isopropyl Rotor

The most significant conformational variable in this compound is the rotation of the isopropyl group around the C3-C(isopropyl) bond. This rotation is not free but is governed by a potential energy surface defined primarily by steric interactions with the adjacent amino group at C4 and the pyridine ring itself.

The rotational barrier for an isopropyl group on an aromatic ring is highly sensitive to its environment. In an isolated, gas-phase molecule, these barriers are relatively low, typically in the range of 1–8 kJ/mol.[7] However, in the solid state, intermolecular packing forces can dramatically increase this barrier to the point where the group's rotation is completely quenched.[7][8]

Defining the Torsional Angle and Key Conformers

We can define the conformation by the torsional angle (θ) between the C-H bond of the isopropyl methine and the plane of the pyridine ring. Two primary, low-energy conformations are anticipated:

  • Bisected Conformation: The methine C-H bond lies in the plane of the pyridine ring. This conformation minimizes steric clash between the isopropyl's methyl groups and the adjacent amino group.

  • Perpendicular Conformation: The methine C-H bond is perpendicular to the pyridine ring plane. This conformation would likely represent a higher-energy transition state due to eclipsing interactions.

The presence of the ortho-amino group likely forces the isopropyl group to adopt a conformation that minimizes steric repulsion, making the bisected or a slightly skewed conformation the probable ground state.

Workflow Start Structural Hypothesis CompChem Step 1: Computational Analysis (DFT) - Predict low-energy conformers - Calculate rotational energy barrier - Predict NMR shifts Start->CompChem NMR Step 2: NMR Spectroscopy (Solution-State) - Confirm chemical structure (1H, 13C) - Determine preferred conformation (NOESY) - Study dynamics (Variable Temp.) CompChem->NMR Guides experimental focus Validation Step 4: Data Correlation & Validation - Compare computational, solution, and solid-state data - Build comprehensive model CompChem->Validation Xray Step 3: X-ray Crystallography (Solid-State) - Grow single crystals - Solve structure - Obtain precise bond lengths & angles NMR->Xray Confirms purity for crystallization NMR->Validation Xray->Validation End Final Structural Report Validation->End

References

Spectroscopic Signature of 3-Isopropylpyridin-4-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of 3-Isopropylpyridin-4-amine (CAS No. 90196-88-6). In the absence of publicly available experimental spectra, this document serves as an in-depth theoretical framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with data from structurally analogous compounds, we present a comprehensive elucidation of the anticipated spectral data. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and for ensuring purity. Spectroscopic techniques, including NMR, IR, and MS, are fundamental tools for the unambiguous determination of molecular structure. This guide offers a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The interpretations are grounded in established spectroscopic theory and comparative analysis with related structures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the amine protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet1HH-2
~7.95Doublet1HH-6
~6.60Doublet1HH-5
~4.50Broad Singlet2H-NH₂
~3.15Septet1H-CH(CH₃)₂
~1.25Doublet6H-CH(CH ₃)₂
Rationale for Predicted Chemical Shifts and Couplings
  • Aromatic Protons (H-2, H-6, H-5): The protons on the pyridine ring are expected to be in the aromatic region (δ 6.5-8.5 ppm). The H-2 and H-6 protons, being adjacent to the nitrogen atom, will be the most deshielded and appear at the downfield end of the spectrum. The H-5 proton, situated between the amino and isopropyl groups, will be the most shielded. The coupling pattern will be a series of doublets due to ortho-coupling between adjacent protons.

  • Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Isopropyl Group Protons: The methine proton (-CH) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Visualization of ¹H NMR Correlations

H_NMR_Correlations cluster_pyridine Pyridine Ring cluster_isopropyl Isopropyl Group H2 H-2 (~8.10 ppm) H6 H-6 (~7.95 ppm) H5 H-5 (~6.60 ppm) H6->H5 ortho-coupling CH -CH (~3.15 ppm) CH3 -CH3 (~1.25 ppm) CH->CH3 vicinal-coupling NH2 -NH2 (~4.50 ppm)

Caption: Predicted ¹H NMR key correlations for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~155.0C-4
~148.5C-2
~147.0C-6
~125.0C-3
~108.0C-5
~30.0-C H(CH₃)₂
~22.5-CH(C H₃)₂
Rationale for Predicted Chemical Shifts
  • Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the downfield region (δ 100-160 ppm). The C-4 carbon, bonded to the electron-donating amino group, is expected to be the most deshielded. The C-2 and C-6 carbons, adjacent to the nitrogen, will also be significantly deshielded. The C-3 and C-5 carbons will be more shielded.

  • Isopropyl Group Carbons: The aliphatic carbons of the isopropyl group will appear in the upfield region (δ 20-40 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse program: Proton-decoupled with Nuclear Overhauser Effect (NOE).

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Visualization of Carbon Environments

C13_NMR_Environments cluster_structure This compound Carbon Skeleton cluster_shifts Predicted Chemical Shifts (ppm) C2 C-2 C3 C-3 C4 C-4 CH_iso -CH (iso) C3->CH_iso C5 C-5 C6 C-6 N N CH3_iso -CH3 (iso) CH_iso->CH3_iso s_C4 ~155.0 s_C2 ~148.5 s_C6 ~147.0 s_C3 ~125.0 s_C5 ~108.0 s_CH_iso ~30.0 s_CH3_iso ~22.5

Caption: Predicted ¹³C NMR assignments for this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic and alkyl groups, and the C=C and C=N bonds of the pyridine ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, two bandsN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
2960 - 2850StrongAliphatic C-H stretching
1640 - 1590StrongN-H scissoring and C=C/C=N ring stretching
1500 - 1400Medium-StrongC=C/C=N ring stretching
1385 - 1365MediumC-H bending (isopropyl gem-dimethyl)
1250 - 1150MediumC-N stretching
900 - 650Medium-StrongOut-of-plane C-H bending
Rationale for Predicted Absorptions
  • N-H Vibrations: A primary amine will typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1][2] A prominent N-H scissoring (bending) vibration is also expected.

  • C-H Vibrations: The spectrum will contain both aromatic and aliphatic C-H stretching bands. The isopropyl group will also exhibit a characteristic doublet in the C-H bending region due to the gem-dimethyl groups.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1650-1400 cm⁻¹ region.

  • C-N Vibration: The stretching vibration of the aromatic amine C-N bond is expected in the 1250-1150 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Spectral range: 4000 - 400 cm⁻¹

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
136High[M]⁺ (Molecular Ion)
121Very High[M - CH₃]⁺
94Medium[M - C₃H₆]⁺ or [M - C₃H₇ + H]⁺
93Medium[M - C₃H₇]⁺
Rationale for Predicted Fragmentation

The molecular weight of this compound is 136.19 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 136.

  • Loss of a Methyl Group: A very common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃, mass = 15) to form a stable secondary carbocation. This would result in a very intense peak at m/z = 121.[3][4] This is often the base peak in the spectrum.

  • Loss of Propene or a Propyl Radical: Fragmentation can also occur via the loss of a neutral propene molecule (C₃H₆, mass = 42) through a McLafferty-type rearrangement, or loss of a propyl radical (•C₃H₇, mass = 43), leading to peaks at m/z = 94 and 93, respectively.[3][4]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways.

Visualization of Key Fragmentation Pathways

MS_Fragmentation M [M]⁺ m/z = 136 M_minus_15 [M - CH₃]⁺ m/z = 121 M->M_minus_15 - •CH₃ M_minus_43 [M - C₃H₇]⁺ m/z = 93 M->M_minus_43 - •C₃H₇

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This predictive technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. The predicted chemical shifts, coupling constants, absorption bands, and fragmentation patterns are based on fundamental spectroscopic principles and comparison with structurally related molecules. This information is intended to serve as a valuable resource for the identification and characterization of this compound in the absence of experimentally acquired data. It is recommended that these predictions be confirmed with experimental data as it becomes available.

References

An In-depth Technical Guide to the Solubility of 3-Isopropylpyridin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Isopropylpyridin-4-amine is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its molecular architecture, featuring a basic pyridine nitrogen, a hydrogen-bonding amino group, and a lipophilic isopropyl substituent, presents a unique solubility profile that is critical to control for successful formulation, reaction optimization, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound in organic solvents, intended for researchers, scientists, and drug development professionals.

This document moves beyond a simple recitation of data, offering a predictive framework based on physicochemical principles and providing detailed experimental protocols for the precise determination of solubility. By understanding the interplay of intermolecular forces, researchers can make informed decisions on solvent selection and develop robust experimental designs.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of its polarity, hydrogen bonding capability, and molecular size, as influenced by the pyridine ring, the amino group, and the isopropyl substituent.

Physicochemical Properties and their Influence on Solubility

While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related analogs such as 3-aminopyridine and 4-aminopyridine.

  • Polarity and Dipole Moment: The pyridine ring is a polar aromatic system due to the electronegative nitrogen atom. The 4-amino group further enhances the polarity and introduces a significant dipole moment. The 3-isopropyl group, being a nonpolar alkyl substituent, will slightly decrease the overall polarity compared to aminopyridine. This molecular structure suggests that this compound will exhibit good solubility in polar organic solvents.

  • Hydrogen Bonding: The 4-amino group is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. This dual capability allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

  • Lipophilicity: The isopropyl group adds lipophilic character to the molecule. The predicted octanol-water partition coefficient (logP) for the related 4-isopropylpyridin-3-amine is 1, indicating moderate lipophilicity. This suggests that while soluble in polar solvents, it will also have some affinity for less polar environments.

  • Influence of Substituent Position: The relative positions of the amino and isopropyl groups on the pyridine ring influence the molecule's overall dipole moment and steric hindrance, which can subtly affect solubility.

Predictive Models for Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Arising from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Arising from hydrogen bonding interactions.

Every solvent and solute can be characterized by its three HSP values. The principle is that substances with similar HSPs are likely to be miscible. The Hansen distance (Ra) between a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility. While the specific HSPs for this compound are not published, they can be estimated using group contribution methods, providing a powerful tool for solvent screening.

Predicted Solubility Profile

Based on the analysis of its structural features and comparison with related aminopyridines, the following solubility profile for this compound in common organic solvents is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very HighStrong hydrogen bonding interactions between the amino group and pyridine nitrogen of the solute and the hydroxyl group of the solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to Very HighStrong dipole-dipole interactions and hydrogen bonding between the solute's amino group and the solvent's acceptor atoms (e.g., oxygen in DMSO).[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateModerate polarity and some hydrogen bond accepting capability of the ether oxygen.
Ketones AcetoneModerate to HighAcetone's polarity and hydrogen bond accepting carbonyl group will facilitate dissolution.[2]
Aromatic Toluene, BenzeneLow to ModerateThe aromatic pyridine ring will have favorable π-π stacking interactions, but the polar amino group will limit solubility.
Aliphatic Hexane, HeptaneLowThe significant difference in polarity between the highly polar solute and the nonpolar solvent will result in poor miscibility.

Note: This table is predictive. Experimental verification is crucial for accurate solubility determination.

Experimental Determination of Solubility

For drug development and other precise applications, experimentally determined solubility is essential. The two most common methods are the kinetic and thermodynamic solubility assays.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the safety precautions for related aminopyridines and isopropylamines should be followed. These compounds are generally considered hazardous.[3][4][5]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock solution of this compound in DMSO C Dispense DMSO stock into a 96-well plate A->C B Prepare aqueous buffer (e.g., PBS pH 7.4) D Add aqueous buffer to each well to achieve final concentrations B->D C->D E Seal and shake the plate for 1-2 hours at room temperature D->E F Measure turbidity using a nephelometer or UV-Vis plate reader E->F G Alternatively, filter/centrifuge and quantify supernatant by HPLC-UV E->G H Determine the concentration at which precipitation occurs F->H G->H

Caption: Workflow for the kinetic solubility assay.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (typically with a final DMSO concentration of 1-2%).

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Analysis:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.

    • UV-Vis Spectroscopy: Measure the absorbance at a predetermined wavelength. A deviation from linearity in the absorbance versus concentration plot indicates the solubility limit.

    • HPLC-UV: For higher accuracy, filter the samples through a 0.45 µm filter plate and quantify the concentration of the soluble compound in the filtrate using a calibrated HPLC-UV method.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid This compound to a known volume of solvent B Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow undissolved solid to settle B->C D Withdraw an aliquot of the supernatant C->D E Filter the aliquot through a 0.22 µm syringe filter D->E F Dilute the filtrate with an appropriate solvent E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV) F->G

Caption: Workflow for the thermodynamic solubility assay.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the principles of intermolecular forces, with a particular emphasis on the predictive power of Hansen Solubility Parameters.

Furthermore, detailed, actionable protocols for the experimental determination of both kinetic and thermodynamic solubility have been presented. By combining theoretical prediction with robust experimental validation, researchers can confidently select appropriate solvent systems, optimize experimental conditions, and accelerate their research programs involving this compound.

References

Topic: Commercial Availability and Strategic Application of 3-Isopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropylpyridin-4-amine is a substituted aminopyridine that represents a valuable, commercially accessible building block for modern drug discovery and chemical research. Its structural motifs are pertinent to the development of targeted therapeutics, particularly in oncology. This guide provides a comprehensive overview of its commercial sourcing, core physicochemical properties, strategic applications in synthesis, and essential safety protocols. The objective is to equip researchers with the foundational knowledge required to efficiently procure and intelligently deploy this reagent in their experimental workflows.

Part 1: Commercial Sourcing and Procurement Strategy

The successful integration of this compound into a research program begins with reliable sourcing. The compound is readily available from several specialized chemical suppliers who cater to the research and development sector.

Key Commercial Suppliers

Procurement options range from small-scale catalog quantities for initial screening to larger, semi-bulk amounts for lead optimization studies. Purity is a critical parameter, with most vendors offering research-grade material of ≥95%.

SupplierCAS NumberRepresentative PurityKey Offerings
AK Scientific, Inc. 90196-88-6≥95%Offers various quantities (e.g., 100mg, 250mg, 1g, 5g) with full quality assurance backing.[1]
Amerigo Scientific 90196-88-695%Specialist distributor serving the life sciences with multiple pack sizes available.[2]
Biosynth 90196-88-6Not specifiedProvides the compound for pharmaceutical testing and as a reference standard.[3]
BLDpharm 34844-89-8*Not specifiedLists N-isopropylpyridin-4-amine, a related isomer, for research use.[4][5]

*Note: Researchers must be vigilant about isomeric forms. The primary focus of this guide is This compound (CAS 90196-88-6) . Always verify the CAS number with the supplier before purchase.

A Self-Validating Procurement Workflow

A robust procurement process is essential for ensuring compound identity and quality. The following workflow outlines the critical steps from identification to laboratory integration.

Caption: A logical workflow for the acquisition and verification of research chemicals.

Part 2: Physicochemical & Structural Data

A comprehensive understanding of the compound's properties is critical for experimental design, reaction setup, and safety.

Summary of Key Properties

PropertyDataSource(s)
IUPAC Name 3-(propan-2-yl)pyridin-4-amineN/A
CAS Number 90196-88-6[1][2][3]
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.20 g/mol [2]
Physical Form White to yellow liquid or solid
Storage Store long-term in a cool, dry place; Keep in dark place, inert atmosphere, room temperature.[1]

Chemical Structure

The structure features a pyridine ring substituted with an amino group at the 4-position and an isopropyl group at the 3-position. This arrangement is key to its utility in medicinal chemistry.

Caption: 2D chemical structure of this compound.

Part 3: Strategic Role in Medicinal Chemistry

Substituted pyridines are recognized as "privileged structures" in drug discovery, appearing in a vast number of FDA-approved drugs and clinical candidates.[6][7][8][9] The aminopyridine scaffold, in particular, is a cornerstone of kinase inhibitor design.

Causality in Experimental Design:

The choice of this compound as a starting material is often driven by the following mechanistic advantages:

  • Hydrogen Bonding: The 4-amino group can act as a critical hydrogen bond donor, frequently interacting with the hinge region of protein kinases.

  • Vector for Elaboration: The pyridine nitrogen and the carbon backbone provide multiple, synthetically tractable vectors for modification to enhance potency, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The isopropyl group provides lipophilicity, which can be crucial for cell permeability and interaction with hydrophobic pockets in a target protein.

A patent for the synthesis of KRAS G12C inhibitors, a high-impact cancer target, utilizes the closely related 2-isopropyl-4-methylpyridin-3-amine intermediate, underscoring the relevance of this chemical class in cutting-edge oncology research.[10]

Generalized Synthetic Workflow

This compound is typically used as a nucleophile in coupling reactions to build more complex molecular architectures.

cluster_0 Core Building Blocks cluster_1 Key Transformation cluster_2 Product & Elaboration A This compound C Coupling Reaction (e.g., Buchwald-Hartwig, Amidation) A->C B Electrophilic Partner (e.g., R-COCl, R-Br) B->C D Coupled Intermediate C->D Forms C-N or C-C bond E Lead Compound D->E Further Synthetic Steps

Caption: Logical relationship in a typical synthetic route using the title compound.

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, adherence to strict safety protocols is mandatory. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain during this search, the data for related aminopyridines and isopropylamines provide a strong basis for cautious handling.[11][12][13]

Step-by-Step Handling Protocol:

  • Pre-Use Verification: ALWAYS obtain and read the supplier-specific SDS before handling the compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (inspect prior to use), and tightly fitting safety goggles.[13]

  • Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[11]

  • Dispensing: If the material is a solid, handle it carefully to avoid creating dust. If it is a liquid, use appropriate volumetric tools.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][11] An inert atmosphere is recommended for long-term stability.

  • Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations.

References

Whitepaper: Strategic Synthesis of Novel Pyridine and Pyrimidine Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridine and pyrimidine scaffolds are cornerstones of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Their prevalence is a direct result of their unique electronic properties and their capacity for diverse molecular interactions, including hydrogen bonding and π-π stacking, which are critical for target engagement.[4] This guide provides an in-depth exploration of both classical and contemporary strategies for the synthesis of these vital heterocycles. We move beyond simple procedural outlines to dissect the underlying principles that govern reaction outcomes, offering field-proven insights into the selection of catalysts, reagents, and conditions. The focus is on robust, efficient, and innovative methodologies—including multicomponent reactions, transition-metal-catalyzed C-H functionalization, and metal-free synthesis—that empower the modern medicinal chemist to rapidly generate libraries of novel, functionally diverse compounds for accelerated drug discovery programs.

Introduction: The Privileged Status of Pyridine and Pyrimidine Scaffolds

The pyridine and pyrimidine rings are not merely common; they are considered "privileged scaffolds" in drug design.[2] This status is earned by their repeated appearance in successful therapeutic agents across a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[4][5][6][7] Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), giving them inherent biocompatibility and the ability to interact with nucleic acid-related enzymes.[4][8] Pyridines are found in essential natural products like nicotine and are integral to many top-selling drugs.[1][9]

The synthetic challenge lies in efficiently creating polysubstituted derivatives with precise control over regiochemistry and functional group presentation.[10] This guide is structured to address this challenge, delineating the evolution from foundational cyclization reactions to state-of-the-art functionalization techniques.

G cluster_1 Pyridine Synthesis cluster_2 Pyrimidine Synthesis Classical Classical Cyclization (Building the Core) Hantzsch Hantzsch Synthesis Classical->Hantzsch Krohnke Kröhnke Synthesis Classical->Krohnke Pinner Pinner Synthesis Classical->Pinner Biginelli Biginelli Reaction Classical->Biginelli Modern Modern Methodologies (Modifying the Core) MCR Multi-Component Reactions (MCRs) Modern->MCR CH_Func C-H Functionalization Modern->CH_Func Metal_Free Metal-Free Annulation Modern->Metal_Free Green_Chem Green Chemistry Approaches Modern->Green_Chem Hantzsch_Mechanism cluster_reactants cluster_intermediates Aldehyde Aldehyde (R-CHO) Chalcone Chalcone-like Intermediate Aldehyde->Chalcone + Ketoester (Knoevenagel) Ketoester 2x β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine + NH3 Ammonia Ammonia (NH3) DHP 1,4-Dihydropyridine (1,4-DHP) Enamine->DHP Cyclocondensation Chalcone->DHP Cyclocondensation Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Aromatization CH_Activation cluster_outputs Regioselective Functionalization Pyridine Pyridine Core Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ir) Pyridine->Catalyst Coordination to Nitrogen C2 C2-Functionalization (Proximal) Catalyst->C2 Directed C-H Activation C3 C3-Functionalization (Ligand/DG Control) Catalyst->C3 C4 C4-Functionalization (Steric/Electronic Control) Catalyst->C4 Metal_Free_Pyrimidine Reactants Amidine (N-C-N) | + α,β-Unsaturated Ketone (C-C-C) Annulation [3+3] Annulation (Cyclization) Reactants->Annulation Intermediate Dihydropyrimidine Intermediate Annulation->Intermediate Photo_Ox Visible Light Photo-oxidation (Eosin Y, Air) Intermediate->Photo_Ox Product Substituted Pyrimidine Photo_Ox->Product Aromatization

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Isopropylpyridin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutic agents. 3-Isopropylpyridin-4-amine has emerged as one such scaffold, a versatile building block particularly potent in the design of kinase inhibitors. Its utility stems from a combination of favorable physicochemical properties and its role as a bioisostere for the purine ring of ATP, the ubiquitous substrate for kinases.[1] This guide provides an in-depth exploration of this compound, from its synthesis and core reactivity to its strategic deployment in targeted drug discovery programs, complete with field-proven protocols for its derivatization.

Part 1: The Aminopyridine Scaffold - A Bioisosteric Perspective

The remarkable success of the 3-aminopyridine core in medicinal chemistry, especially in kinase inhibition, is deeply rooted in the principle of bioisosterism.[2] Bioisosteres are functional groups or molecules that possess similar steric and electronic properties, allowing them to elicit comparable biological responses.[3] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, often constructed from aminopyridine precursors, is a classic bioisostere of adenine.[4] This mimicry allows molecules incorporating this scaffold to effectively compete with ATP for binding within the kinase hinge region, a critical interaction for inhibitory activity.

The 3-isopropyl substituent is not merely a passive structural element. It often serves a crucial role by projecting into a specific hydrophobic pocket within the target protein's active site, thereby enhancing both potency and selectivity. This strategic interplay between the hinge-binding aminopyridine core and the specificity-determining isopropyl group is a recurring theme in the design of potent and selective inhibitors.

G cluster_0 ATP (Natural Ligand) cluster_1 This compound Scaffold (Bioisostere) ATP Adenine (Purine Core) Ribose Ribose ATP->Ribose Scaffold Aminopyridine Core (Hinge Binding) ATP->Scaffold Bioisosteric Replacement Phosphate Triphosphate Ribose->Phosphate Isopropyl Isopropyl Group (Hydrophobic Pocket Interaction) Scaffold->Isopropyl Deriv Derivatization Vector (R-Group for Selectivity/PK) Scaffold->Deriv

Caption: Bioisosteric relationship between ATP and the this compound scaffold.

Part 2: Synthesis of the this compound Core

While numerous substituted aminopyridines are commercially available, understanding their synthesis is crucial for designing novel analogs or scaling up production. A general and plausible synthetic strategy can be adapted from patented industrial methods for related structures like 2-isopropyl-4-methylpyridin-3-amine.[5][6] The following workflow outlines a conceptual pathway.

G Start Starting Pyridine Step1 Halogenation (e.g., NBS, HBr) Start->Step1 Intermediate1 Halogenated Pyridine Step1->Intermediate1 Step2 Introduction of Isopropyl Group (e.g., Grignard or Suzuki Coupling) Intermediate1->Step2 Intermediate2 3-Isopropyl-4-halopyridine Step2->Intermediate2 Step3 Amination (e.g., Buchwald-Hartwig or Cu-catalyzed amination) Intermediate2->Step3 End This compound Step3->End

Caption: Conceptual workflow for the synthesis of this compound.

This multi-step process typically involves initial functionalization of a pyridine ring, followed by the introduction of the key isopropyl and amine moieties through robust cross-coupling reactions. The exact choice of reagents and reaction sequence would be optimized based on the specific starting material and desired scale.

Part 3: Applications in Kinase Inhibitor Drug Discovery

The 3-isopropyl-aminopyridine scaffold is a validated starting point for inhibitors of several important kinase families. Its derivatives have shown significant promise in oncology and other therapeutic areas.

Case Study: RET Kinase Inhibition

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose aberrant activation is implicated in several cancers. Researchers have successfully designed potent RET inhibitors based on a 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, which is directly accessible from an aminopyridine precursor.[7] Structure-activity relationship (SAR) studies revealed that extending a hydrophobic side arm from the pyrazole ring led to compounds with efficient in vitro inhibition and good kinase selectivity. The most promising compound inhibited RET phosphorylation in breast cancer cells at nanomolar concentrations.[7]

Case Study: Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8] Several potent CDK inhibitors feature a pyrazolo[4,3-d]pyrimidine core, highlighting the versatility of this adenine bioisostere.[9][10] For example, a series of 3-isopropyl-7-amino-pyrazolo[4,3-d]pyrimidines demonstrated low nanomolar IC50 values against CDK2 and CDK5.[10] Profiling of a lead compound from this series confirmed high selectivity for CDKs over a broad panel of other kinases, underscoring the scaffold's utility for developing targeted agents.[10]

Table 1: Representative Biological Activity of Isopropyl-Aminopyridine-Derived Kinase Inhibitors
Target KinaseScaffold TypeRepresentative CompoundIC50 (nM)Reference
RETPyrazolo[3,4-d]pyrimidineCompound 7a<100[7]
CDK2Pyrazolo[4,3-d]pyrimidineSeries Lead2-10[10]
CDK5Pyrazolo[4,3-d]pyrimidineSeries Lead5-15[10]
PLK4AminopyrimidineCompound 8h6.7[11]

Note: IC50 values are approximate ranges derived from the cited literature for illustrative purposes.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule Hinge Hinge Region (Adenine Binding) Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue DFG DFG Motif Core Aminopyridine Core Core->Hinge H-Bonds (ATP Competition) Isopropyl Isopropyl Group Isopropyl->Pocket Hydrophobic Interaction (Selectivity) R_Group R-Group R_Group->DFG Further Interactions (Potency)

Caption: General binding mode of an aminopyridine-based kinase inhibitor.

Part 4: Core Protocols for Derivatization

The primary amino group of this compound is the main vector for chemical modification. N-arylation reactions are paramount for elaborating the core scaffold to build complex, drug-like molecules. The two most powerful and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This method is renowned for its broad substrate scope, high efficiency, and tolerance of diverse functional groups under relatively mild conditions.[12][13] The choice of a sterically hindered biarylphosphine ligand is critical for achieving high catalytic turnover and preventing side reactions.

Causality & Rationale:

  • Palladium Precatalyst (e.g., G3-generation Buchwald precatalysts): These are air-stable and ensure the efficient in-situ formation of the active Pd(0) catalyst.

  • Biarylphosphine Ligand (e.g., BrettPhos, RuPhos): The bulky and electron-rich nature of these ligands promotes the crucial reductive elimination step (C-N bond formation) and stabilizes the catalytic intermediates.

  • Weak Base (e.g., K₃PO₄, Cs₂CO₃): A moderately weak, non-nucleophilic base is used to deprotonate the amine without promoting side reactions with sensitive functional groups on the aryl halide.

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane): Oxygen can oxidize the active Pd(0) catalyst, deactivating it. Water can interfere with the base and catalytic cycle. Degassing and using anhydrous solvents are essential for reproducibility.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), the palladium precatalyst (e.g., BrettPhos G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath set to 80-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress periodically by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

G Setup 1. Combine Reagents: - Aryl Halide - Amine - Pd Catalyst/Ligand - Base Inert 2. Establish Inert Atmosphere (Ar/N2) Setup->Inert Solvent 3. Add Anhydrous, Degassed Solvent Inert->Solvent Heat 4. Heat Reaction (80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Work-up & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure N-Arylated Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

The Ullmann reaction is a classic method for C-N bond formation and remains highly valuable, particularly for specific substrates or when palladium-based methods are not suitable.[14] Modern protocols often use ligands to improve reaction rates and yields at lower temperatures than the harsh traditional conditions.

Causality & Rationale:

  • Copper(I) Catalyst (e.g., CuI): Copper is a cost-effective and efficient catalyst for this transformation. Cu(I) is the active catalytic species.

  • Ligand (e.g., L-proline, a diamine): Ligands accelerate the reaction by solubilizing the copper salt and facilitating the oxidative addition and reductive elimination steps. L-proline is an inexpensive and effective ligand for many Ullmann-type couplings.[14]

  • Strong Base (e.g., K₂CO₃, Cs₂CO₃): A robust base is typically required to facilitate the coupling.

  • Polar Aprotic Solvent (e.g., DMSO, DMF): These solvents help to dissolve the reagents, particularly the inorganic base, and can stabilize the charged intermediates in the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial, add the copper(I) iodide (5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and this compound (1.2-1.5 equiv).

  • Inert Atmosphere: While not always strictly necessary as for Pd-catalysis, purging the vessel with an inert gas is good practice.

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO) via syringe to achieve a concentration of 0.2-0.5 M.

  • Reaction: Seal the vial tightly and heat in a preheated oil bath at 90-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can sometimes be slower than their palladium-catalyzed counterparts.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and add an aqueous solution of ammonia to complex with the copper catalyst, facilitating its removal.

  • Purification: Filter the mixture through a pad of celite if necessary. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a deceptively simple molecule that holds significant power in medicinal chemistry. Its role as an effective bioisostere for adenine provides a rational entry point into the design of kinase inhibitors, one of the most impactful classes of modern therapeutics. The strategic placement of the isopropyl group offers a handle to achieve target selectivity, a critical attribute for any successful drug candidate. By mastering robust derivatization protocols such as the Buchwald-Hartwig and Ullmann N-arylations, researchers can efficiently explore the chemical space around this privileged scaffold. As drug discovery continues to demand novel molecules with high potency and precisely tailored properties, the intelligent application of versatile building blocks like this compound will remain an indispensable strategy for success.

References

Application Notes and Protocols: 3-Isopropylpyridin-4-amine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential of 3-isopropylpyridin-4-amine as a strategic building block for the synthesis of a new generation of kinase inhibitors. While direct utilization of this specific scaffold is emerging, we present a forward-looking analysis based on established principles of medicinal chemistry and structure-activity relationships (SAR) of analogous compounds. We provide detailed, field-proven protocols for the proposed synthesis of lead compounds and subsequent in vitro kinase inhibition assays, positioning this compound as a valuable tool in the discovery of novel therapeutics.

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

The era of targeted cancer therapy has been largely driven by the successful development of protein kinase inhibitors. These small molecules are typically designed to compete with ATP at the enzyme's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival. A key strategy in the design of effective kinase inhibitors is the use of "privileged scaffolds" – core molecular structures that are known to bind to the ATP-binding site of multiple kinases.

The pyridine ring and its derivatives are prominent examples of such scaffolds, found in numerous FDA-approved kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the hinge region of the kinase. This fundamental interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency. The strategic substitution of the pyridine ring allows for the fine-tuning of a compound's selectivity, potency, and pharmacokinetic properties.

This guide focuses on the prospective utility of a specific, yet underexplored, building block: This compound . We will explore the rationale behind its design, propose synthetic routes, and provide detailed protocols for its application in the development of novel kinase inhibitors.

The 4-Aminopyridine Core: A Foundation for Kinase Interaction

The 4-aminopyridine moiety is a well-established pharmacophore in medicinal chemistry. In the context of kinase inhibition, the 4-amino group can act as a crucial hydrogen bond donor, further stabilizing the inhibitor in the ATP-binding pocket. This, combined with the hydrogen-bonding capability of the pyridine nitrogen, creates a bidentate interaction with the kinase hinge region, a hallmark of many potent kinase inhibitors.

The 3-position of the 4-aminopyridine scaffold points towards the solvent-exposed region of the ATP-binding site, making it an ideal position for substitution to enhance potency and selectivity without disrupting the core hinge-binding interactions.

The Strategic Advantage of the 3-Isopropyl Group

The introduction of an isopropyl group at the 3-position of the 4-aminopyridine scaffold is a deliberate design choice aimed at imparting several advantageous properties to a potential kinase inhibitor.

  • Enhanced Hydrophobic Interactions: The isopropyl group can engage in favorable van der Waals interactions with hydrophobic residues near the ATP-binding site, potentially increasing the inhibitor's residence time and potency.

  • Improved Selectivity: The size and shape of the isopropyl group can introduce steric constraints that favor binding to some kinases over others, leading to improved selectivity. This is a critical factor in minimizing off-target effects and improving the therapeutic window of a drug.

  • Modulation of Physicochemical Properties: The isopropyl group can influence the compound's solubility, lipophilicity, and metabolic stability. As a bioisosteric replacement for other small alkyl or halogen groups, it allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

The closely related 2-isopropyl-4-methylpyridin-3-amine has been identified as a key intermediate in the synthesis of KRAS G12C inhibitors, highlighting the value of the isopropyl-aminopyridine core in targeting challenging oncogenes.

Proposed Synthetic Pathways and Derivatization

Proposed Synthesis of this compound (1)

A potential synthetic route could start from a readily available substituted pyridine, followed by the introduction of the isopropyl group and subsequent amination. A hypothetical two-step process is outlined below:

G cluster_0 Step 1: Introduction of Isopropyl Group cluster_1 Step 2: Amination Start 3-Bromo-4-chloropyridine Reagent1 Isopropylzinc bromide Pd catalyst Start->Reagent1 Suzuki or Negishi Coupling Intermediate 4-Chloro-3-isopropylpyridine Reagent1->Intermediate Intermediate2 4-Chloro-3-isopropylpyridine Reagent2 Ammonia or protected amine Intermediate2->Reagent2 Nucleophilic Aromatic Substitution Product This compound (1) Reagent2->Product G Start This compound (1) Reagent Aryl/Heteroaryl Halide (R-X) Pd catalyst, Base Start->Reagent Buchwald-Hartwig Cross-Coupling Product N-Aryl-3-isopropylpyridin-4-amine (Kinase Inhibitor Candidate) Reagent->Product G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Scaffold This compound Scaffold Selection Library Library Synthesis (e.g., Cross-Coupling) Scaffold->Library Purification Purification & Characterization Library->Purification Primary Primary Kinase Assay (IC50 Determination) Purification->Primary Kinome Kinome-wide Profiling (Selectivity) Primary->Kinome SAR Structure-Activity Relationship (SAR) Kinome->SAR ADME In Vitro ADME/ Tox Assays SAR->ADME

Application Notes and Protocols: Electrophilic Reactions of 3-Isopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Isopropylpyridin-4-amine is a substituted aminopyridine that holds significant interest for researchers in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. Understanding its reactivity with electrophiles is crucial for the synthesis of novel derivatives and the exploration of new chemical space. This guide provides a comprehensive overview of the reactivity of this compound, along with detailed protocols for its functionalization. We will delve into the electronic and steric factors governing these reactions and provide practical, field-proven methodologies for researchers.

Reactivity Overview: The Dual Nature of this compound

This compound possesses two primary nucleophilic centers: the exocyclic amino group (-NH₂) and the pyridine ring nitrogen. The reactivity towards electrophiles is a delicate balance between the electronic properties of the pyridine ring and the steric hindrance imposed by the isopropyl group.

  • The Amino Group (N-functionalization): The exocyclic amino group is generally the more nucleophilic site and will readily react with a variety of electrophiles under standard conditions. This is the preferred site for reactions such as acylation, sulfonylation, and alkylation.

  • The Pyridine Ring (C-functionalization): The pyridine ring is an electron-deficient aromatic system, making direct electrophilic aromatic substitution challenging.[1] The amino group at the 4-position is an activating group, directing electrophiles primarily to the 3- and 5-positions. However, the presence of the bulky isopropyl group at the 3-position will sterically hinder attack at this position, favoring substitution at the 5-position. It is important to note that harsh reaction conditions are often required for electrophilic substitution on the pyridine ring.[2][3]

  • The Pyridine Nitrogen: The pyridine ring nitrogen is also a nucleophilic site and can react with certain electrophiles, particularly strong alkylating agents, to form pyridinium salts.

The interplay of these factors allows for selective functionalization of this compound, as will be detailed in the following protocols.

Experimental Protocols

N-Acylation of this compound

N-acylation is a fundamental transformation that is often used to introduce a variety of functional groups or as a protecting group strategy. The reaction of this compound with acylating agents is expected to proceed smoothly at the exocyclic amino group.[4][5][6]

Reaction Scheme:

cluster_0 N-Acylation Reactant This compound Product N-(3-isopropylpyridin-4-yl)amide Reactant->Product Reagent Acyl Halide (R-COCl) or Anhydride ((RCO)₂O) Reagent->Product Base Base (e.g., Pyridine, TEA) Base->Product

N-Acylation of this compound.

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine (used as solvent and base). For less reactive acylating agents, a stronger catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts (0.1 eq).[7]

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, especially when using reactive acylating halides.

  • Aprotic Solvent: Solubilizes the reactants without participating in the reaction.

  • Base: Scavenges the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

  • Cooling: Controls the initial exothermic reaction, preventing potential side reactions.

N-Sulfonylation of this compound

Similar to acylation, sulfonylation occurs at the exocyclic amino group to form sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Reaction Scheme:

cluster_1 N-Sulfonylation Reactant This compound Product N-(3-isopropylpyridin-4-yl)sulfonamide Reactant->Product Reagent Sulfonyl Chloride (R-SO₂Cl) Reagent->Product Base Base (e.g., Pyridine, TEA) Base->Product

N-Sulfonylation of this compound.

Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and TEA (1.5 eq) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, 1.1 eq) portion-wise.

  • Reaction: Allow the mixture to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms. If no precipitate forms, extract the product with an organic solvent.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Pyridine as Solvent/Base: Pyridine is an excellent solvent for this reaction and also acts as a base to neutralize the HCl produced.

  • Portion-wise Addition: Helps to control the reaction temperature and avoid potential side reactions.

N-Alkylation of this compound

Direct N-alkylation of aminopyridines can be challenging due to the possibility of over-alkylation and reaction at the pyridine nitrogen.[8][9] To achieve selective mono-alkylation at the exocyclic amine, a protection-alkylation-deprotection strategy is often employed. Alternatively, reductive amination provides a controlled method for introducing alkyl groups.

Method A: Reductive Amination

Reaction Scheme:

cluster_2 Reductive Amination Reactant This compound Product N-alkyl-3-isopropylpyridin-4-amine Reactant->Product Reagent1 Aldehyde or Ketone (RCHO or R₂CO) Reagent1->Product Reagent2 Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reagent2->Product cluster_3 Ring Halogenation Reactant This compound Product 5-Halo-3-isopropylpyridin-4-amine Reactant->Product Reagent Halogenating Agent (e.g., NBS, NCS) Reagent->Product Solvent Solvent (e.g., Acetonitrile, DCM) Solvent->Product

References

Application Notes and Protocols: The Strategic Role of 3-Isopropylpyridin-4-amine in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Multi-component reactions (MCRs) have emerged as a cornerstone in modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. This guide delves into the prospective and strategic application of 3-Isopropylpyridin-4-amine as a pivotal amine component in isocyanide-based MCRs, particularly the Ugi four-component reaction (U-4CR). While direct literature precedent for this specific substrate is emerging, its structural motifs—a sterically hindered yet nucleophilic aminopyridine—suggest a unique potential for generating novel, drug-like scaffolds. This document provides a comprehensive overview of its anticipated reactivity, detailed hypothetical protocols, and the potential applications of the resulting products in drug discovery, particularly in the synthesis of libraries targeting challenging biological targets.

Introduction: The Untapped Potential of Sterically Hindered Aminopyridines in MCRs

The elegance of multi-component reactions lies in their convergence, efficiency, and ability to generate vast chemical diversity.[1][2] The Ugi and Passerini reactions, classic examples of isocyanide-based MCRs, have been instrumental in the construction of peptide mimetics and other biologically relevant molecules.[3][4] The choice of the amine component in the Ugi reaction is critical as it dictates a significant portion of the final molecule's structural and chemical space.

This compound presents a compelling, albeit underexplored, building block for MCRs. The presence of the isopropyl group at the 3-position introduces significant steric hindrance around the exocyclic amine. This feature is hypothesized to influence the kinetics and outcome of MCRs, potentially leading to unique product profiles and selectivities. Furthermore, the pyridine core is a well-established pharmacophore found in numerous approved drugs, offering a desirable scaffold for medicinal chemistry programs. A structurally related compound, 2-Isopropyl-4-methylpyridin-3-amine, serves as a critical intermediate in the synthesis of KRAS G12C inhibitors, highlighting the therapeutic relevance of such substituted pyridines.[5]

This guide will explore the theoretical underpinnings and practical considerations for employing this compound in MCRs, providing researchers with the foundational knowledge to pioneer its use in their synthetic endeavors.

Mechanistic Considerations: The Ugi Reaction Pathway

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides.[6] The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] The generally accepted mechanism, which serves as the basis for our proposed application of this compound, proceeds through the following key steps:

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine (this compound) to form a Schiff base, or imine.

  • Protonation and Nitrilium Ion Formation: The carboxylic acid protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide to generate a nitrilium ion intermediate.

  • Acyl Transfer and Mumm Rearrangement: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate. This intermediate undergoes an irreversible Mumm rearrangement to yield the final, stable α-acylamino amide product.[3]

The steric bulk of the 3-isopropyl group is anticipated to influence the rate of imine formation and the subsequent attack by the isocyanide. This may necessitate optimized reaction conditions, such as elevated temperatures or the use of specific solvents, to achieve efficient conversion.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product This compound This compound Imine Imine This compound->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Carboxylic Acid Carboxylic Acid Iminium Ion Iminium Ion Carboxylic Acid->Iminium Ion Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Isocyanide->Nitrilium Ion Imine->Iminium Ion + H+ (from Carboxylic Acid) Iminium Ion->Nitrilium Ion + Isocyanide O-acyl-isoamide O-acyl-isoamide Nitrilium Ion->O-acyl-isoamide + Carboxylate α-Acylamino Amide α-Acylamino Amide O-acyl-isoamide->α-Acylamino Amide Mumm Rearrangement

Figure 1: Generalized workflow of the Ugi four-component reaction.

Hypothetical Application: Ugi Synthesis of a Novel Compound Library

The true power of MCRs is realized in the context of combinatorial chemistry for the generation of compound libraries for high-throughput screening.[1] this compound can serve as a foundational building block for such a library. By systematically varying the aldehyde, carboxylic acid, and isocyanide components, a diverse set of novel α-acylamino amides can be synthesized.

Proposed Experimental Workflow

The following diagram illustrates a typical workflow for the parallel synthesis of a Ugi product library using this compound.

Ugi_Workflow Reactant_Prep Reactant Stock Solution Preparation (Aldehydes, Carboxylic Acids, Isocyanides) Dispensing Automated Dispensing into Reaction Vials Reactant_Prep->Dispensing Amine_Addition Addition of this compound Solution Dispensing->Amine_Addition Reaction Reaction Incubation (e.g., 48h at 50°C) Amine_Addition->Reaction Workup Parallel Work-up (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) Reaction->Workup Analysis Analysis and Purification (LC-MS, HPLC) Workup->Analysis Library Compound Library Plates Analysis->Library

Figure 2: Experimental workflow for parallel Ugi synthesis.

Detailed Hypothetical Protocol: Synthesis of a Representative α-Acylamino Amide

This protocol describes the synthesis of a hypothetical product from this compound, isobutyraldehyde, benzoic acid, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Benzoic Acid (1.1 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Methanol (0.5 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent Addition: Add methanol to achieve a final concentration of 0.5 M.

  • Reagent Addition: To the stirred solution, add benzoic acid (1.1 equivalents), followed by isobutyraldehyde (1.1 equivalents).

  • Isocyanide Addition: Slowly add tert-butyl isocyanide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to potential steric hindrance, the reaction may require heating to 40-60°C for 24-48 hours to proceed to completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.

Representative Data Table

The following table presents hypothetical data for a small library of compounds synthesized using the Ugi reaction with this compound, showcasing the potential for rapid diversification.

EntryAldehydeCarboxylic AcidIsocyanideHypothetical Yield (%)
1IsobutyraldehydeBenzoic Acidtert-Butyl Isocyanide75
2BenzaldehydeAcetic AcidCyclohexyl Isocyanide82
34-ChlorobenzaldehydePropionic AcidBenzyl Isocyanide78
4Cyclohexanecarboxaldehyde4-Methoxybenzoic Acidtert-Butyl Isocyanide72

Potential Applications in Drug Discovery

The products derived from Ugi reactions involving this compound are anticipated to possess several features desirable for drug candidates:

  • Structural Complexity and 3D Shape: The Ugi adducts will have a high degree of three-dimensionality, which is often correlated with improved selectivity and reduced off-target effects.

  • Peptidomimetic Character: The α-acylamino amide core mimics the peptide backbone, making these compounds suitable for targeting protein-protein interactions.

  • Presence of a Key Pharmacophore: The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

Libraries of these compounds could be screened against a wide range of therapeutic targets, including proteases, kinases, and GPCRs. The modular nature of the Ugi reaction allows for rapid lead optimization by systematically modifying the different input components.[8]

Conclusion

While the application of this compound in multi-component reactions is a nascent area of exploration, its unique structural characteristics present a compelling case for its utility in generating novel and diverse chemical entities. The steric hindrance imparted by the isopropyl group, combined with the inherent pharmacological relevance of the aminopyridine scaffold, positions this building block as a valuable tool for medicinal chemists and drug discovery professionals. The protocols and conceptual frameworks provided in this guide are intended to serve as a launchpad for further investigation, enabling the synthesis of the next generation of complex molecules with therapeutic potential.

References

Catalytic Applications of 3-Isopropylpyridin-4-amine Derivatives: A Guide to Unlocking Novel Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Derivatives of 4-aminopyridine are renowned for their exceptional nucleophilic catalytic activity in a vast array of organic transformations. While 4-(N,N-dimethylamino)pyridine (DMAP) is a ubiquitous catalyst, the exploration of structurally modified analogs offers a compelling avenue for discovering novel reactivity and enhancing stereoselectivity. This guide focuses on the untapped potential of 3-isopropylpyridin-4-amine derivatives as a tunable platform for catalysis. The introduction of a sterically demanding isopropyl group at the C3 position is poised to create a unique chiral pocket upon further derivatization, offering exciting prospects in asymmetric catalysis. Herein, we provide a comprehensive overview of the foundational principles of 4-aminopyridine catalysis and present detailed protocols for the synthesis and application of a novel, chiral this compound derivative in the kinetic resolution of secondary alcohols. This document serves as a practical roadmap for researchers looking to explore this promising class of catalysts.

Introduction: The Promise of Sterically-Tuned 4-Aminopyridine Catalysts

The pyridine scaffold is a cornerstone of modern catalysis, with 4-aminopyridine derivatives being particularly prominent as nucleophilic catalysts.[1] Their mechanism of action typically involves the nucleophilic attack of the pyridine nitrogen on an electrophilic substrate, forming a highly reactive intermediate that is more susceptible to reaction with a primary nucleophile. The development of chiral analogs of 4-(N,N-dialkylamino)pyridine has been a significant breakthrough in asymmetric synthesis, enabling a range of enantioselective transformations.[2][3] "Planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP), for instance, have proven effective in diverse processes, including the Staudinger synthesis of β-lactams and the kinetic resolution of amines.[3]

The catalytic prowess of these molecules is highly dependent on the steric and electronic environment around the pyridine core. We hypothesize that introducing a bulky substituent, such as an isopropyl group, at the C3 position of the 4-aminopyridine ring can serve as a powerful tool for modulating catalytic activity and, crucially, for inducing stereoselectivity. A chiral derivative of this compound could create a well-defined chiral pocket, influencing the approach of substrates and reagents to the active catalytic center.

This guide will focus on a key application where such catalysts are expected to excel: the asymmetric acylation for the kinetic resolution of secondary alcohols. We will propose a novel chiral catalyst based on the this compound scaffold and provide a detailed, actionable protocol for its application.

Mechanistic Principles of Nucleophilic Catalysis by 4-Aminopyridine Derivatives

In acyl-transfer reactions, 4-aminopyridine derivatives accelerate the process by acting as superior acyl-transfer agents compared to the alcohol nucleophile. The general catalytic cycle is depicted below:

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst This compound Derivative Acyl_Pyridinium Acyl-Pyridinium Intermediate (Highly Reactive) Catalyst->Acyl_Pyridinium + Acylating Agent Acylating_Agent Acylating Agent (e.g., Ac₂O) Acylating_Agent->Acyl_Pyridinium Product Acylated Product (R-OAc) Acyl_Pyridinium->Product + Alcohol Alcohol Secondary Alcohol (R-OH) Alcohol->Product Product->Catalyst + Byproduct Byproduct Byproduct (e.g., AcOH)

Figure 1: General catalytic cycle for acyl-transfer mediated by a 4-aminopyridine derivative.

The key steps are:

  • Activation: The 4-aminopyridine catalyst attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.

  • Acyl Transfer: This activated intermediate is then readily attacked by the alcohol nucleophile, transferring the acyl group.

  • Catalyst Regeneration: The catalyst is regenerated, along with the formation of a byproduct (e.g., acetic acid).

In an asymmetric kinetic resolution, a chiral 4-aminopyridine derivative will acylate one enantiomer of a racemic alcohol faster than the other, leading to an enrichment of the unreacted alcohol in one enantiomer and the formation of the acylated product as the other enantiomer.

Proposed Chiral Catalyst: Synthesis and Design

To leverage the steric bulk of the 3-isopropyl group for stereocontrol, we propose the synthesis of a C₂-symmetric chiral derivative. A plausible approach involves the derivatization of the 4-amino group with a chiral auxiliary. For this guide, we will consider a hypothetical, yet synthetically feasible, catalyst: (R,R)-4-(2,5-diphenylpyrrolidin-1-yl)-3-isopropylpyridine .

A potential synthetic route could involve the nucleophilic aromatic substitution (SₙAr) of a suitable 4-halopyridine with a chiral amine.

Synthesis_Workflow cluster_1 Proposed Synthesis of Chiral Catalyst Start 4-Chloro-3-isopropylpyridine Conditions SₙAr Conditions (e.g., Pd-catalysis or high temp.) Start->Conditions Reagent (R,R)-2,5-Diphenylpyrrolidine Reagent->Conditions Product Chiral Catalyst Conditions->Product

Figure 2: Proposed synthetic workflow for the chiral this compound derivative.

Application Protocol: Kinetic Resolution of (±)-1-Phenylethanol

This protocol details the use of our proposed chiral this compound derivative for the kinetic resolution of racemic 1-phenylethanol.

Materials and Reagents
  • (±)-1-Phenylethanol

  • Chiral Catalyst: (R,R)-4-(2,5-diphenylpyrrolidin-1-yl)-3-isopropylpyridine

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Chiral HPLC column for enantiomeric excess determination

Experimental Procedure

Experimental_Workflow cluster_2 Kinetic Resolution Protocol Setup 1. Reaction Setup: - Add catalyst, alcohol, and Et₃N to DCM - Cool to 0 °C Addition 2. Reagent Addition: - Add Ac₂O dropwise Setup->Addition Reaction 3. Reaction Monitoring: - Stir at 0 °C - Monitor by TLC or GC Addition->Reaction Quench 4. Workup: - Quench with NaHCO₃ - Extract with DCM Reaction->Quench Purification 5. Purification: - Dry, concentrate - Purify by column chromatography Quench->Purification Analysis 6. Analysis: - Determine conversion by ¹H NMR - Determine ee by chiral HPLC Purification->Analysis

References

Application Notes and Protocols for N-Alkylation of 3-Isopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 3-Isopropylpyridin-4-amine Scaffolds

The N-alkylation of heteroaromatic amines, such as this compound, is a cornerstone of medicinal chemistry and drug development. The introduction of alkyl groups onto the nitrogen atom of the amino group can profoundly influence the molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles, transforming a simple building block into a potent therapeutic agent. N-alkylated aminopyridines are integral components of numerous pharmaceuticals, acting as kinase inhibitors, central nervous system agents, and antihistamines.[1] The this compound core, with its specific substitution pattern, offers a unique steric and electronic environment that can be exploited to achieve selective biological activity.

This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of this compound, addressing common challenges and offering practical solutions for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful reaction design.

PropertyValueSource
Molecular FormulaC₈H₁₂N₂[2]
Molecular Weight136.197 g/mol [2]
PurityTypically >95%[2]
CAS Number90196-88-6[2]

The presence of the isopropyl group at the 3-position introduces steric hindrance around the 4-amino group, which can influence its nucleophilicity and reactivity. This steric bulk must be a key consideration when selecting an alkylation strategy.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a classical and straightforward approach for forming C-N bonds. However, for aminopyridines, this method can be complicated by over-alkylation, leading to the formation of quaternary pyridinium salts, and competing alkylation at the pyridine ring nitrogen. The choice of base and reaction conditions is critical to favor mono-alkylation of the exocyclic amino group.[3][4]

Causality Behind Experimental Choices:
  • Base Selection: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a strong, non-coordinating base like sodium hydride (NaH) is recommended.[5][6] DIPEA will scavenge the generated hydrohalic acid without competing as a nucleophile. For less reactive alkyl halides, a stronger base like NaH may be necessary to deprotonate the amine and enhance its nucleophilicity.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is suitable for SN2 reactions, as they can dissolve the amine and the alkyl halide and stabilize the transition state.

  • Temperature: The reaction temperature should be carefully controlled. Starting at room temperature and gently heating if necessary can help to control the reaction rate and minimize side products.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and base in anhydrous solvent B Add alkyl halide dropwise under inert atmosphere A->B C Stir at specified temperature B->C D Monitor reaction progress by TLC/LC-MS C->D E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DMF or MeCN (approximately 0.1-0.5 M).

  • Add the base (e.g., DIPEA, 1.5 eq, or NaH, 1.2 eq, added portion-wise at 0 °C).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterCondition A (DIPEA)Condition B (NaH)
Base N,N-Diisopropylethylamine (DIPEA)Sodium Hydride (NaH)
Equivalents of Base 1.51.2
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)
Temperature Room Temperature to 80 °C0 °C to Room Temperature
Typical Reaction Time 12-24 hours2-8 hours
Suitable Alkyl Halides Primary and secondary alkyl iodides/bromidesPrimary alkyl iodides/bromides/chlorides

Protocol 2: Reductive Amination

Reductive amination is a powerful and highly selective method for the N-alkylation of amines, particularly for the synthesis of secondary and tertiary amines.[7][8] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction. This method avoids the issue of over-alkylation often encountered in direct alkylation.[7]

Causality Behind Experimental Choices:
  • Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7][9] It is less basic and more tolerant of acidic conditions that favor imine formation compared to sodium borohydride (NaBH₄). Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic.[7][9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reducing agent and effectively dissolve the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more readily reduced.

Reaction Mechanism Diagram:

G cluster_mechanism Reductive Amination Mechanism Amine This compound Imine Iminium Ion Intermediate Amine->Imine + Carbonyl, H⁺ Carbonyl Aldehyde/Ketone Carbonyl->Imine Product N-Alkylated Product Imine->Product + Reducing Agent ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Simplified Reductive Amination Mechanism.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE (approximately 0.1-0.5 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterValue
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acid Catalyst Glacial Acetic Acid (catalytic)
Temperature Room Temperature
Typical Reaction Time 2-12 hours

Protocol 3: Transition Metal-Catalyzed N-Alkylation with Alcohols

The use of alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" process represents a more sustainable and atom-economical approach to N-alkylation.[10][11] This method, often catalyzed by ruthenium or iridium complexes, generates water as the only byproduct.[10][12]

Causality Behind Experimental Choices:
  • Catalyst: Commercially available ruthenium complexes, such as those based on pincer ligands, have shown high efficiency for the N-alkylation of (hetero)aromatic amines with alcohols.[10][12][13]

  • Alcohol: A wide variety of primary alcohols can be used as the alkylating agent.

  • Base: A base, typically potassium tert-butoxide (KOt-Bu), is required to facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a common solvent for these reactions, which are often run at elevated temperatures.

Catalytic Cycle Diagram:

G Catalyst [Ru]-H Aldehyde R-CHO Catalyst->Aldehyde + Alcohol, -H₂ Alcohol R-CH₂OH Alcohol->Aldehyde Imine Ar-N=CHR Aldehyde->Imine + Amine, -H₂O Amine Ar-NH₂ Amine->Imine Product Ar-NH-CH₂R Imine->Product + [Ru]-H, +H₂ Product->Catalyst - [Ru]

References

Application Note: 3-Isopropylpyridin-4-amine as a Versatile Building Block for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted aminopyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its ability to form key hydrogen bonds and participate in various molecular interactions makes it a highly sought-after component in drug design. This application note provides a detailed guide for medicinal chemists and drug development professionals on the effective utilization of 3-Isopropylpyridin-4-amine in parallel synthesis campaigns. We present detailed, field-tested protocols for core transformations including amide coupling, Buchwald-Hartwig amination, and sulfonamide formation. The guide emphasizes the causality behind experimental choices, particularly in addressing the steric hindrance posed by the isopropyl group, and outlines robust workflows for library production and purification to accelerate the drug discovery process.

Introduction: The Strategic Value of the this compound Scaffold

In the quest for novel therapeutics, the efficiency of lead generation and optimization is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of focused compound libraries to explore structure-activity relationships (SAR).[4][5] The choice of the central building block is critical to the success of these campaigns, as it defines the core structural features and dictates the accessible chemical space.

Nitrogen-containing heterocycles, particularly substituted pyridines, are of immense interest due to their prevalence in biologically active molecules and their capacity to act as bioisosteres for other functional groups.[1][6] The 4-aminopyridine substructure is a key pharmacophore found in a wide array of enzyme inhibitors and other therapeutic agents.[1][3] this compound offers a unique combination of features:

  • A Nucleophilic Handle: The 4-amino group serves as a versatile point for diversification.

  • Defined Steric Profile: The ortho-isopropyl group provides significant steric bulk, which can be strategically employed to probe specific binding pockets, enhance metabolic stability, or control molecular conformation.

  • Modulated Basicity: The electronic nature of the pyridine ring influences the reactivity of the exocyclic amine.

This guide provides the necessary protocols and scientific rationale to effectively incorporate this valuable building block into parallel synthesis workflows.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to designing successful synthetic strategies.

PropertyValueSource
CAS Number 90196-88-6[7]
Molecular Formula C₈H₁₂N₂[7]
Molecular Weight 136.197 g/mol [7]
Purity >95% (Typical)[7]
Appearance Off-white to yellow solid-

Reactivity Considerations:

The primary reactive site is the exocyclic 4-amino group, which acts as a potent nucleophile. However, the adjacent isopropyl group introduces significant steric hindrance. This has two major implications for reaction design:

  • Reaction Kinetics: Reactions may proceed slower compared to less hindered anilines or aminopyridines. This can often be overcome by increasing the reaction temperature, extending the reaction time, or selecting more reactive coupling partners and catalysts.

  • Reagent Selection: The choice of coupling reagents and catalysts is critical. For instance, in palladium-catalyzed reactions, bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps efficiently.[8][9]

Core Methodologies for Parallel Synthesis

The following sections provide detailed, step-by-step protocols for three high-value transformations suitable for library synthesis using this compound. These protocols are designed for a standard 96-well plate format but can be scaled as needed.

Workflow A: Amide Coupling for Library Elaboration

The amide bond is one of the most common linkages in medicinal chemistry.[10] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and is well-suited for sterically hindered amines.[11]

  • Reagent Plate Preparation: In a 96-well plate (the "acid plate"), dispense 0.1 mmol of a diverse set of carboxylic acids into individual wells. Dissolve each acid in 500 µL of anhydrous Dimethylformamide (DMF).

  • Amine Solution Preparation: Prepare a stock solution of this compound (0.1 mmol, 13.6 mg per well) and N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 52 µL per well) in DMF.

  • HATU Solution Preparation: Prepare a stock solution of HATU (0.11 mmol, 41.8 mg per well) in DMF.

  • Reaction Initiation: To the "acid plate," add the HATU solution (500 µL per well). Agitate for 15 minutes at room temperature to pre-activate the carboxylic acids, forming the active esters.

  • Coupling Step: Transfer the amine/DIPEA solution (500 µL per well) to the activated "acid plate."

  • Reaction Conditions: Seal the reaction plate and heat at 60 °C for 12-18 hours with agitation. The elevated temperature helps to overcome the steric hindrance from the isopropyl group.

  • Work-up & Purification:

    • Quench the reaction by adding 1 mL of water to each well.

    • Extract the products using an automated liquid-liquid extraction system with ethyl acetate (2 x 1 mL).

    • The combined organic layers are then concentrated in vacuo.

    • Purify the crude products via mass-triggered preparative HPLC.[12][13][14]

  • Why HATU? HATU is chosen over reagents like DCC/DIC because it is highly effective for coupling sterically demanding substrates and the by-products (tetramethylurea and HOAt) are water-soluble, simplifying purification.[11]

  • Why DIPEA? DIPEA is a non-nucleophilic base that scavenges the HCl produced without competing with the primary amine nucleophile.[15]

  • Pre-activation: Activating the carboxylic acid before adding the amine is crucial to ensure the formation of the active ester, leading to higher conversion rates, especially with a hindered amine.

G cluster_prep Plate Preparation cluster_reaction Reaction Sequence cluster_purification Work-up & Purification Acid Dispense Carboxylic Acids (R-COOH) in DMF Activate Add HATU to Acids (Pre-activation, 15 min) Acid->Activate Amine Prepare Amine/DIPEA Stock in DMF Couple Add Amine/DIPEA Solution (60°C, 12-18h) Amine->Couple HATU Prepare HATU Stock in DMF HATU->Activate Activate->Couple Quench Quench with H₂O Couple->Quench Extract Liquid-Liquid Extraction (EtOAc) Quench->Extract Purify Mass-Triggered Prep-HPLC Extract->Purify Final Final Library Plate Purify->Final G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_purification Work-up & Purification Reagents Dispense Aryl Halide, Amine, & NaOtBu AddCat Add Catalyst Solution to each well Reagents->AddCat Catalyst Prepare XPhos Pd G3 Stock in Toluene Catalyst->AddCat React Seal and Heat (110°C, 16-24h) AddCat->React Quench Quench with NH₄Cl (aq) React->Quench Extract Extract (EtOAc) Quench->Extract Filter Silica Filtration Extract->Filter Purify Mass-Triggered Prep-HPLC Filter->Purify Final Final Library Plate Purify->Final G cluster_prep Plate Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Amine Dispense Amine/Base Solution in DCM Combine Combine Solutions Amine->Combine Sulfonyl Prepare Sulfonyl Chloride Solutions in DCM Sulfonyl->Combine React Seal and Agitate (RT, 12-16h) Combine->React Quench Quench with NaHCO₃ (aq) React->Quench Wash Wash & Dry Quench->Wash Purify Mass-Triggered Prep-HPLC Wash->Purify Final Final Library Plate Purify->Final

References

analytical methods for quantification of aminopyridines in samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Analytical Quantification of Aminopyridines in Diverse Sample Matrices

Foreword: The Analytical Imperative for Aminopyridines

Aminopyridines, a class of organic compounds featuring a pyridine ring substituted with an amino group, are significant in pharmaceutical development and environmental monitoring. Compounds like 4-aminopyridine (Dalfampridine) are utilized as potassium channel blockers to improve walking in patients with multiple sclerosis, while other isomers serve as key building blocks in chemical synthesis.[1][2] Their biological activity and potential toxicity necessitate precise and reliable quantification in various matrices, from pharmaceutical formulations to complex biological fluids like plasma and serum, and even environmental air samples.[3][4][5]

This document provides a comprehensive guide to the principal analytical methodologies for the quantification of aminopyridines. As a senior application scientist, my focus extends beyond mere procedural steps; this guide illuminates the causality behind methodological choices, ensuring that each protocol is a robust, self-validating system. We will explore the nuances of chromatographic and electrophoretic separations, as well as spectroscopic techniques, grounded in established scientific principles and validated protocols.

Logical Workflow for Aminopyridine Analysis

The successful quantification of aminopyridines hinges on a structured analytical workflow. The process begins with meticulous sample collection and preparation to isolate the analyte from interfering matrix components, followed by instrumental analysis for separation and detection, and concluding with data processing and interpretation.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing Sample_Collection Sample Collection (e.g., Plasma, Air, Bulk Drug) Sample_Preparation Sample Preparation (SPE, LLE, PP) Sample_Collection->Sample_Preparation Isolate Analyte Separation Separation (HPLC, GC, CE) Sample_Preparation->Separation Detection Detection (UV, MS, NPD, Fluor) Separation->Detection Elution Data_Acquisition Data Acquisition (Chromatogram/Electropherogram) Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Integration

Caption: General analytical workflow for aminopyridine quantification.

Part 1: Chromatographic & Electrophoretic Techniques

Chromatographic and electrophoretic methods are the cornerstones of aminopyridine analysis, offering high-resolution separation of isomers and sensitive detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for aminopyridine analysis due to its versatility, robustness, and applicability to a wide range of sample types, including serum, saliva, urine, and pharmaceutical capsules.[3][4][6]

Expertise & Causality: Aminopyridines are basic, hydrophilic compounds, which presents a challenge for traditional reversed-phase chromatography.[7][8] The selection of the column and mobile phase is therefore critical.

  • Stationary Phase: A C18 column is commonly used, providing a nonpolar stationary phase for reversed-phase separation.[4][6] Mixed-mode columns that incorporate both reversed-phase and ion-exchange characteristics can offer superior selectivity for separating closely related isomers without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[8][9]

  • Mobile Phase: A typical mobile phase consists of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer. Acetonitrile is a common choice for its strong elution power and low viscosity.[3][4] The buffer (e.g., ammonium carbonate, phosphate) is crucial for controlling the pH.[3][10] Maintaining a consistent pH ensures that the ionization state of the aminopyridine remains stable, leading to reproducible retention times and sharp peak shapes.

  • Internal Standard (IS): The use of an internal standard, such as 3,4-diaminopyridine or a deuterated analog, is a hallmark of a self-validating method.[3][4][11] An IS is added at a known concentration to all samples and standards. Because the IS is structurally similar to the analyte, it experiences similar losses during sample preparation and variations in injection volume, allowing for more accurate and precise quantification.[11]

This protocol is adapted from validated methods for clinical monitoring.[3][4]

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Rationale: This activates the stationary phase and ensures a reproducible interaction with the analyte.

  • Loading: To 1 mL of serum, add 50 µL of internal standard solution (e.g., 1 µg/mL 3,4-diaminopyridine). Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences. Rationale: This step removes salts and other matrix components that are not retained as strongly as the analyte, thereby cleaning the sample.

  • Elution: Elute the 4-aminopyridine and internal standard with 2 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Rationale: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the HPLC system, leading to better peak shape.

B. Instrumental Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile/Methanol/1% Ammonium Carbonate (75:10:15 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 245 nm.[3] Rationale: This wavelength corresponds to a high absorbance region for aminopyridines, maximizing sensitivity.

C. Validation Parameters

  • Linearity: Establish a calibration curve using standards typically ranging from 1 µg/L to 100 µg/L.

  • Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations. The coefficient of variation (CV) for precision should be <15%, and accuracy should be within 85-115%.[12][13]

HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_hplc HPLC-UV Analysis Serum Serum Sample + Internal Standard Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Evap 5. Evaporate & Reconstitute Elute->Evap Injector Autosampler/Injector Evap->Injector Inject Reconstituted Sample Column C18 Column (Separation) Injector->Column Mobile Phase Flow Detector UV Detector (245 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Workflow for HPLC-UV analysis of 4-aminopyridine in serum.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds. It is particularly well-suited for the determination of aminopyridine isomers in air samples.[5]

Expertise & Causality:

  • Sample Collection: For air analysis, aminopyridines are trapped by drawing air through a solid sorbent, such as a sulfuric acid-coated glass fiber filter.[5] The acidic coating protonates the basic aminopyridine, converting it into a non-volatile salt and efficiently trapping it.

  • Extraction: The trapped aminopyridines are recovered by extraction with a basic solution (e.g., 0.1 N NaOH). This deprotonates the salt back to the free, more volatile amine form, making it suitable for GC analysis.[5]

  • Detection: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like aminopyridines, making it an excellent choice for trace analysis.[5] Mass Spectrometry (GC-MS) can also be used for definitive identification and quantification.[14]

This protocol is based on the OSHA PV2143 method.[5]

A. Sample Collection & Preparation

  • Collection: Calibrate a personal sampling pump to a flow rate of 1.0 L/min. Draw a known volume of air (e.g., 240 L) through a cassette containing two sulfuric acid-coated glass fiber filters.

  • Extraction: Carefully transfer the filters to a vial. Add 3 mL of 0.1 N NaOH.

  • Agitation: Cap the vial and agitate on a shaker for 30 minutes to ensure complete extraction.

  • Transfer: Transfer an aliquot of the extract into an autosampler vial for analysis.

B. Instrumental Analysis

  • GC System: Gas chromatograph equipped with an NPD.

  • Column: A polar capillary column suitable for amines (e.g., Agilent CP-Wax 51 for Amines).[15]

  • Carrier Gas: Helium or Nitrogen.

  • Injector: Splitless mode, 250°C.

  • Oven Program: 70°C hold for 4 min, then ramp at 10°C/min to 240°C.[15] Rationale: The temperature program allows for the separation of the different aminopyridine isomers based on their boiling points and interaction with the stationary phase.

  • Detector: NPD, 250°C.

Parameter2-Aminopyridine3-Aminopyridine4-Aminopyridine
Reliable Quantitation Limit (RQL) 3.48 ppb (13.4 µg/m³)5.23 ppb (20.2 µg/m³)9.13 ppb (35.2 µg/m³)
Mean Extraction Efficiency 97.3%97.7%97.5%
Recovery at RQL 96.6%97.8%95.4%
Data sourced from OSHA Method PV2143.[5]
Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[16][17] It offers extremely high resolution, making it ideal for separating structurally similar isomers of aminopyridines and diaminopyridines.[10][18]

Expertise & Causality:

  • Separation Principle: In a fused silica capillary, the inner wall has silanol groups that become negatively charged at pH > 3. This creates an electrical double layer, and when a voltage is applied, the bulk solution migrates towards the cathode, a phenomenon called electroosmotic flow (EOF).[17] Cationic analytes (like protonated aminopyridines at low pH) have their own electrophoretic mobility towards the cathode, so they elute quickly. Neutral molecules move with the EOF, and anions are repelled by the cathode but are still carried along by the strong EOF, eluting last. Separation occurs because each analyte has a unique size-to-charge ratio, resulting in a different net velocity.

  • Buffer System: A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) is used to ensure the aminopyridines are fully protonated (cationic) and the silanol groups on the capillary wall are minimally ionized, which provides good resolution and reproducibility.[10][19]

  • Injection: Electrokinetic injection, where a voltage is applied during sample introduction, can be used to pre-concentrate the sample, significantly improving the sensitivity and lowering the limit of quantification.[19]

Caption: Separation principle in Capillary Zone Electrophoresis (CZE).

This protocol is adapted from validated methods for purity analysis.[10][18]

A. Sample Preparation

  • Accurately weigh and dissolve the aminopyridine sample in deionized water to a concentration of approximately 1 mg/mL.

  • Add an internal standard (e.g., N-(1-naphthyl)ethylenediamine) to compensate for injection variability.[18]

  • Filter the sample through a 0.45 µm filter before placing it in an autosampler vial.

B. Instrumental Analysis

  • CE System: Standard CE system with a UV detector.

  • Capillary: Fused silica, 50 µm I.D., effective length 50-60 cm.[18][19]

  • Background Electrolyte (BGE): 100 mM Sodium Acetate buffer, pH 5.15[18] OR 50 mM Phosphate buffer, pH 2.5.[10] Rationale: The choice of pH is critical. A pH of 2.5 ensures full protonation, while a higher pH like 5.15 may offer different selectivity between isomers based on their pKa values.

  • Voltage: 20-25 kV.[10][18]

  • Temperature: 15-25°C.[19]

  • Injection: Hydrodynamic (pressure) or Electrokinetic (e.g., 10 kV for 10 s).[19]

  • Detection: UV absorbance at 240 nm or 254 nm.[18][19]

Method PerformanceCapillary Electrophoresis
Application Isomer and impurity profiling
Linearity Range 2.5 - 80 ng/mL (for 4-AP in plasma)[19]
Limit of Quantification (LOQ) 2.5 ng/mL (in plasma)[19]; 0.05% level (for impurities)[10]
Precision (RSD) <7%[19]
Accuracy >95%[19]

Part 2: Spectroscopic Techniques

While chromatographic methods provide separation, spectroscopic techniques offer simpler and faster quantification, particularly for relatively pure samples.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying aminopyridines in bulk drug and simple pharmaceutical dosage forms.[1]

Expertise & Causality: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Aminopyridines contain a pyridine ring, a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) for 4-aminopyridine is typically around 262 nm in 0.1M HCl.[1][20] Using an acidic solvent ensures the amino group is protonated, leading to a consistent and reproducible UV spectrum.

This protocol is adapted from a validated method for pharmaceutical dosage forms.[1]

  • Standard Preparation: Prepare a stock solution of Dalfampridine reference standard (e.g., 100 µg/mL) in 0.1M HCl. Create a series of dilutions (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 µg/mL) to construct a calibration curve.

  • Sample Preparation: Weigh and powder 20 Dalfampridine tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Dalfampridine and dissolve it in 0.1M HCl in a 100 mL volumetric flask. Sonicate to ensure complete dissolution. Dilute further with 0.1M HCl to obtain a final concentration within the linear range of the calibration curve.

  • Analysis: Using a UV-Vis spectrophotometer, measure the absorbance of the standard and sample solutions at 262 nm against a 0.1M HCl blank.

  • Quantification: Calculate the concentration of Dalfampridine in the sample solution by interpolating its absorbance from the standard calibration curve.

Spectrofluorimetry

Fluorimetry offers higher sensitivity and selectivity compared to UV-Vis absorbance. While aminopyridines themselves have some native fluorescence, their quantum yield can be low.[21][22] A common strategy is to use a derivatizing agent like fluorescamine to create a highly fluorescent product.[2]

Expertise & Causality: Fluorescamine reacts specifically with primary amines in a basic medium (e.g., borate buffer pH 8.5) to form a fluorescent pyrrolidinone derivative.[2] The resulting product has a strong fluorescence emission (e.g., at 485 nm) when excited at an appropriate wavelength (e.g., 385 nm), allowing for the quantification of aminopyridines at very low concentrations. This method is particularly useful for biological samples like plasma after a protein precipitation step.[2]

This protocol is based on a derivatization method using fluorescamine.[2]

  • Sample Preparation (Plasma): To 0.5 mL of plasma spiked with 4-AP, add 2.5 mL of acetonitrile to precipitate proteins. Centrifuge at 3000 rpm for 15 minutes.

  • Derivatization: Transfer 1 mL of the clear supernatant to a 5 mL volumetric flask. Add 250 µL of fluorescamine solution (1.0 mg/mL in acetonitrile), followed by 0.5 mL of borate buffer (pH 8.5). Mix well and dilute to 5 mL with water.

  • Analysis: After 5 minutes at room temperature, measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to 385 nm and the emission wavelength to 485 nm.

  • Quantification: Determine the concentration using a calibration curve prepared from 4-AP standards subjected to the same derivatization procedure.

References

Design and Synthesis of Novel Pyridine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the fields of medicinal chemistry, drug discovery, and materials science.[1] Its unique electronic properties, including its basicity and ability to participate in various non-covalent interactions, make it a privileged scaffold in the design of biologically active molecules.[2] The pyridine moiety is a common feature in a vast number of FDA-approved drugs, natural products, and agrochemicals, underscoring its therapeutic and commercial importance.[1][3] Notable examples of pyridine-containing pharmaceuticals include the anti-tuberculosis agent isoniazid, the calcium channel blocker nifedipine, and the anti-cancer drug imatinib.[1]

The versatility of the pyridine core lies in its amenability to a wide array of chemical modifications, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[2] This adaptability is crucial in the iterative process of drug development, where structure-activity relationships (SAR) are meticulously explored to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the rational design principles and synthetic methodologies for creating novel pyridine derivatives, aimed at researchers, scientists, and professionals in drug development.

Part 1: Rational Design of Novel Pyridine Derivatives

The design of new pyridine-containing compounds is a multifaceted process that integrates classical medicinal chemistry principles with modern computational approaches. A thorough understanding of the target biology and the role of the pyridine scaffold in ligand-receptor interactions is paramount.

Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Substituents

SAR studies are fundamental to understanding how different functional groups on the pyridine ring influence biological activity. The position and nature of substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the context of anticancer agents, specific substitution patterns have been shown to be critical for activity. A review of pyridine derivatives with antiproliferative activity revealed that the presence of -OMe, -OH, -C=O, and -NH2 groups often enhances activity, while halogen atoms or bulky groups can have a detrimental effect.[4][5]

Table 1: Structure-Activity Relationship of Pyridine Derivatives as Anticancer Agents

Position of SubstitutionFavorable SubstituentsUnfavorable SubstituentsRationale and ObservationsReference(s)
C2Small, hydrogen-bond donors/acceptors (e.g., -NH2)Bulky groupsThe C2 position is often involved in key interactions with the target protein. Bulky substituents can cause steric hindrance.[4][6]
C3Electron-donating groups (e.g., -OCH3), amidesHalogens in some contextsC3 substitution can influence the electronic properties of the ring and modulate binding affinity.[4][5]
C4Aromatic rings, substituted phenyl groups---C4 is a common point for introducing larger substituents to explore different binding pockets.[7]
C5Cyano groups, small alkyl chains---C5 substituents can impact solubility and cell permeability.[6]
C6Aromatic/heteroaromatic rings---Similar to C4, this position is often used to introduce diversity and explore extended binding sites.[7]
Isosteric and Bioisosteric Replacements

The pyridine ring itself is an isostere of benzene.[8] The replacement of a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor (the nitrogen atom), which can lead to improved target engagement and solubility. This strategy is a powerful tool in lead optimization.

Computational and In Silico Design

Modern drug design heavily relies on computational methods to predict the binding affinity and other properties of virtual compounds before their synthesis. Molecular docking studies can elucidate the binding mode of pyridine derivatives within the active site of a target protein, guiding the rational design of more potent inhibitors.[9] Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs.

G cluster_design Computational Design Workflow Target_ID Target Identification and Validation Virtual_Screening Virtual Screening of Pyridine Libraries Target_ID->Virtual_Screening Input Docking Molecular Docking and Scoring Virtual_Screening->Docking Filtering ADMET_Prediction In Silico ADMET Prediction Docking->ADMET_Prediction Top Hits Hit_Selection Hit Prioritization ADMET_Prediction->Hit_Selection Data Integration Synthesis Synthesis of Selected Compounds Hit_Selection->Synthesis Prioritized Hits Bioassay Biological Evaluation Synthesis->Bioassay Synthesized Compounds Bioassay->Target_ID Feedback Loop (SAR)

Caption: A typical workflow for the computational design of novel pyridine derivatives.

Part 2: Synthesis of Novel Pyridine Derivatives

The synthesis of the pyridine ring can be broadly categorized into two approaches: the construction of the ring from acyclic precursors and the functionalization of a pre-existing pyridine ring. This section will focus on key ring-forming reactions and modern functionalization techniques.

Classical Ring-Forming Reactions

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[10][11][12] This reaction is widely used for the synthesis of calcium channel blockers like nifedipine.[12]

Reaction Scheme:

G reagents 2 R'-COCH2COOR'' + R-CHO + NH3 -> product 1,4-Dihydropyridine -> Pyridine reagents->product

Caption: General scheme of the Hantzsch pyridine synthesis.

Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials and Reagents:

    • Ethyl acetoacetate (2 equivalents)

    • Benzaldehyde (1 equivalent)

    • Ammonium acetate (1.2 equivalents)

    • Ethanol

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[13]

    • Add 20 mL of ethanol to the flask.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[13]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.[13]

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

  • Oxidation to the Pyridine:

    • Dissolve the 1,4-dihydropyridine in glacial acetic acid.

    • Add a suitable oxidizing agent, such as nitric acid or chromium trioxide, and stir at room temperature until the oxidation is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude pyridine derivative by column chromatography.

Mechanism of Hantzsch Synthesis:

G Start β-ketoester + Aldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Carbonyl Knoevenagel->Intermediate1 Michael_Addition Michael Addition Intermediate1->Michael_Addition Enamine_Formation β-ketoester + NH3 -> Enamine Enamine_Formation->Michael_Addition Intermediate2 1,5-Dicarbonyl Intermediate Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Dehydration Dehydration Cyclization->Dehydration Dihydropyridine 1,4-Dihydropyridine Dehydration->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Caption: Mechanistic pathway of the Hantzsch pyridine synthesis.

The Guareschi-Thorpe condensation is a versatile method for the synthesis of 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[14] Recent advancements have focused on developing greener protocols for this reaction in aqueous media.[15][16]

Detailed Protocol: Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Materials and Reagents:

    • Cyanoacetamide (1 equivalent)

    • Ethyl acetoacetate (1 equivalent)

    • Ammonium carbonate (2 equivalents)

    • Water:Ethanol (1:1 mixture)

  • Procedure:

    • In a round-bottom flask, a mixture of cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is prepared.[17]

    • The mixture is heated at 80°C for 4 hours.[17]

    • Upon cooling, the product precipitates from the reaction mixture.

    • The solid is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.

The Kröhnke synthesis is a powerful method for preparing highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[18]

Detailed Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Materials and Reagents:

    • N-phenacylpyridinium bromide (1 equivalent)

    • Chalcone (1 equivalent)

    • Ammonium acetate (excess)

    • Glacial acetic acid

  • Procedure:

    • Dissolve N-phenacylpyridinium bromide (10 mmol) and chalcone (10 mmol) in glacial acetic acid.

    • Add an excess of ammonium acetate (e.g., 6-10 equivalents).

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain pure 2,4,6-triphenylpyridine.[19]

The Chichibabin reaction is a method for the amination of pyridine and its derivatives, typically at the 2-position, using sodium amide.[20][21][22]

Detailed Protocol: Synthesis of 2-Aminopyridine

  • Materials and Reagents:

    • Pyridine

    • Sodium amide

    • Toluene (anhydrous)

  • Procedure:

    • Caution: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, as sodium amide is highly reactive and hydrogen gas is evolved.

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

    • Carefully add sodium amide to the toluene.

    • Heat the mixture to reflux (approximately 110°C).

    • Slowly add pyridine to the refluxing mixture.

    • Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-aminopyridine by distillation or recrystallization.

Modern Synthetic Methodologies: C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyridines.[8] This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Significant progress has been made in the regioselective functionalization of pyridines at positions other than C2, which has traditionally been challenging.[3][23][24] Transition metal catalysis plays a pivotal role in many of these transformations.[23]

G cluster_ch_functionalization C-H Functionalization of Pyridine Pyridine Pyridine Transition_Metal Transition Metal Catalyst (e.g., Pd, Rh, Ir) Pyridine->Transition_Metal Coordination Functionalized_Pyridine Functionalized Pyridine Coupling_Partner Coupling Partner (e.g., Aryl Halide, Alkene) Transition_Metal->Coupling_Partner Oxidative Addition Coupling_Partner->Functionalized_Pyridine Reductive Elimination

Caption: General concept of transition metal-catalyzed C-H functionalization of pyridine.

Conclusion

The design and synthesis of novel pyridine derivatives remain a vibrant and highly rewarding area of chemical research. The principles of rational design, aided by computational tools, provide a powerful framework for the conception of new molecules with desired properties. A rich and ever-expanding toolbox of synthetic methodologies, from classical ring-forming reactions to modern C-H functionalization techniques, enables the efficient construction of diverse pyridine libraries. The continued exploration of this versatile scaffold is certain to lead to the discovery of new therapeutic agents and advanced materials with significant societal impact.

References

Application of Pyridine Derivatives in Anticancer Drug Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyridine derivatives in the discovery and development of novel anticancer therapeutics. Eschewing a rigid template, this guide is structured to provide an in-depth exploration of the topic, from fundamental mechanisms of action to detailed, field-proven experimental protocols.

Introduction: The Prominence of the Pyridine Scaffold in Oncology

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, synthetic tractability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a multitude of therapeutic agents.[2] In the realm of oncology, pyridine-containing molecules represent a significant portion of both approved drugs and investigational agents, highlighting their versatility in targeting the complex and multifaceted nature of cancer.[1]

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzymes and receptors.[1] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its substitution pattern can be readily modified to fine-tune the steric and electronic properties of the molecule, thereby optimizing its potency, selectivity, and pharmacokinetic profile.

This guide will delve into the key mechanisms through which pyridine derivatives exert their anticancer effects, provide detailed protocols for their synthesis and biological evaluation, and present a curated overview of their therapeutic potential.

Mechanisms of Action of Pyridine-Based Anticancer Agents

Pyridine derivatives have been successfully developed to target a wide array of biological pathways implicated in cancer progression. The three primary mechanisms of action that will be explored in this guide are kinase inhibition, disruption of tubulin polymerization, and inhibition of histone deacetylases (HDACs).

Kinase Inhibition: Targeting Aberrant Signaling Cascades

Kinases are a class of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. Pyridine derivatives have proven to be highly effective scaffolds for the design of potent and selective kinase inhibitors.

A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, pyridine-based inhibitors can block the downstream signaling cascade that promotes the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.[2]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for pyridine-based inhibitors.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK p38 p38 Src->p38 Raf Raf PKC->Raf Survival Survival Akt->Survival Migration Migration FAK->Migration MEK MEK Raf->MEK p38->Migration ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PyridineInhibitor Pyridine Derivative (Kinase Inhibitor) PyridineInhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and inhibition by pyridine derivatives.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is crucial for the formation of the mitotic spindle during cell division.

Certain pyridine derivatives can bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells.

Process: Microtubule Dynamics and Inhibition

The following diagram illustrates the process of microtubule polymerization and depolymerization and the inhibitory action of pyridine derivatives.

Tubulin_Dynamics cluster_polymer Microtubule TubulinDimer α/β-Tubulin Dimer (GTP-bound) Microtubule TubulinDimer->Microtubule:f4 Polymerization Microtubule:f0->TubulinDimer Depolymerization (GDP-bound tubulin) PyridineInhibitor Pyridine Derivative (Tubulin Inhibitor) PyridineInhibitor->TubulinDimer

Caption: Inhibition of tubulin polymerization by pyridine derivatives.

Histone Deacetylase (HDAC) Inhibition: Modulating Gene Expression

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.

Pyridine-based HDAC inhibitors can chelate the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity.[3] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[3]

Regulatory Pathway: HDAC Inhibition and Gene Expression

The following diagram illustrates the role of HDACs in gene expression and the mechanism of action of pyridine-based HDAC inhibitors.

HDAC_Inhibition cluster_dna Chromatin cluster_transcription Transcription DNA DNA Histone_acetylated Acetylated Histones (Relaxed Chromatin) Gene_ON Gene Expression (Tumor Suppressors ON) Histone_acetylated->Gene_ON Histone_deacetylated Deacetylated Histones (Condensed Chromatin) HDAC HDAC (Histone Deacetylase) Histone_deacetylated->HDAC Substrate for Gene_OFF Gene Silencing (Tumor Suppressors OFF) Histone_deacetylated->Gene_OFF HAT HAT (Histone Acetyltransferase) HAT->Histone_deacetylated Adds Acetyl Groups HDAC->Histone_acetylated Removes Acetyl Groups PyridineInhibitor Pyridine Derivative (HDAC Inhibitor) PyridineInhibitor->HDAC

Caption: Mechanism of HDAC inhibition by pyridine derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyridine derivatives as anticancer agents. These protocols are intended as a starting point and may require optimization based on the specific compound and cell lines being investigated.

Chemical Synthesis: Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic and versatile multicomponent reaction for the preparation of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines. This method allows for the introduction of a wide variety of substituents on the pyridine ring.

Protocol: Hantzsch Synthesis of a Symmetrical 1,4-Dihydropyridine

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum.

  • Oxidation to Pyridine (Optional): The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid, potassium permanganate, or ceric ammonium nitrate. The specific conditions will depend on the substrate.

In Vitro Evaluation

3.2.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Assay

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyridine derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyridine derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol: Annexin V-FITC/PI Staining

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the pyridine derivative for a specified time. Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

3.2.3. Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest treated and untreated cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

In Vivo Evaluation

Protocol: Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a pyridine derivative in a subcutaneous xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • Pyridine derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyridine derivative and the vehicle control to their respective groups according to the desired dosing schedule (e.g., daily, once a week) and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Data Presentation

The following tables provide examples of how to present quantitative data from the evaluation of pyridine derivatives.

Table 1: In Vitro Cytotoxicity of Pyridine Derivatives

CompoundCell LineIC50 (µM) [48h]Reference
Sorafenib MCF-74.50[4]
Pyridine-urea 8e MCF-70.22[4]
Pyridine-urea 8n MCF-71.88[4]
Compound 7 Caco-27.83[5]
Doxorubicin Caco-212.49[5]

Table 2: Approved Pyridine-Containing Anticancer Drugs

Drug NameTarget(s)Approved IndicationsReference
Imatinib BCR-Abl, c-Kit, PDGFRChronic Myeloid Leukemia, GIST[1]
Gefitinib EGFRNon-Small Cell Lung Cancer[1]
Sorafenib VEGFR, PDGFR, RafRenal Cell Carcinoma, Hepatocellular Carcinoma[4]
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer[1]
Abiraterone CYP17A1Prostate Cancer[1]

Conclusion and Future Perspectives

Pyridine derivatives have unequivocally established their significance in the landscape of anticancer drug development. Their synthetic versatility and ability to target a diverse range of oncogenic pathways continue to fuel the discovery of novel and effective therapeutic agents. The protocols and information provided in this guide are intended to empower researchers to explore the full potential of this remarkable scaffold in the ongoing fight against cancer.

Future research in this area will likely focus on the development of next-generation pyridine derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. The exploration of novel drug delivery systems and combination therapies involving pyridine-based agents also holds great promise for enhancing their therapeutic efficacy.

References

In Vitro Evaluation of 3-Isopropylpyridin-4-amine Cytotoxicity: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Cytotoxic Potential of Novel Pyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The introduction of novel substituents, such as the isopropyl group in 3-Isopropylpyridin-4-amine, necessitates a thorough evaluation of the compound's safety profile.[1][2] A critical initial step in this assessment is the in vitro determination of cytotoxicity, which provides essential data on a compound's potential to induce cell death or inhibit cellular proliferation.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the cytotoxicity of this compound.

This document is structured to provide not just a set of protocols, but a comprehensive understanding of the experimental rationale. We will delve into the selection of appropriate cell lines, the principles behind two cornerstone cytotoxicity assays—the MTT and LDH assays—and the critical importance of robust data analysis and interpretation. The overarching goal is to equip researchers with the knowledge to generate reliable and reproducible cytotoxicity data, a prerequisite for advancing any compound through the drug discovery pipeline.

Pillar 1: Strategic Experimental Design - The "Why" Behind the "How"

A successful cytotoxicity assessment hinges on a well-conceived experimental design. The choices made at this stage directly impact the quality and relevance of the data generated.

Cell Line Selection: A Question of Relevance

The choice of cell line is paramount and should be guided by the intended therapeutic application of the compound.[4][5] For a novel compound like this compound, a tiered approach is often beneficial. Initially, a commonly used and well-characterized cell line, such as human embryonic kidney 293 (HEK293) cells or a fibroblast line like MRC-5, can provide a baseline understanding of its general cytotoxicity.[6] If the compound is being developed for a specific indication, such as oncology, it is crucial to include cell lines relevant to that disease, for instance, a human colorectal adenocarcinoma cell line (e.g., Caco-2) for a potential gastrointestinal cancer therapeutic.[4] The use of a normal, non-cancerous cell line alongside a cancer cell line can also provide initial insights into potential therapeutic windows.[4][7]

Dose-Response and Time-Course: Unveiling the Complete Picture

Cytotoxicity is both dose- and time-dependent. A single concentration at a single time point provides a limited snapshot. Therefore, a dose-response study, where cells are exposed to a range of compound concentrations, is essential. This allows for the determination of the IC50 value, the concentration at which 50% of cell viability is inhibited, a key metric of a compound's potency.[8][9] A typical dose-response experiment might involve a serial dilution of this compound, spanning several orders of magnitude (e.g., from 0.1 µM to 100 µM).

Complementing the dose-response study, a time-course experiment, where cytotoxicity is measured at multiple time points (e.g., 24, 48, and 72 hours), can reveal the kinetics of the cytotoxic effect.[10] Some compounds may induce rapid cell death, while others may have a more delayed effect.

The Indispensable Role of Controls

Robust controls are the bedrock of any valid cytotoxicity assay.[11] They ensure that the observed effects are indeed due to the test compound and not other factors. The following controls are mandatory for each assay plate:

  • Vehicle Control (Negative Control): Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration. This accounts for any potential toxicity of the solvent itself.[7]

  • Untreated Control: Cells cultured in medium alone. This represents 100% cell viability.

  • Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line (e.g., doxorubicin, staurosporine). This confirms that the assay system is responsive and capable of detecting a cytotoxic effect.[12][13]

  • Blank Control (Medium Only): Wells containing only cell culture medium (and the assay reagent). This is used to subtract the background absorbance or fluorescence.[11]

Pillar 2: Foundational Cytotoxicity Assays

Two of the most widely used and well-validated methods for assessing cytotoxicity are the MTT and LDH assays. They measure different cellular parameters and, when used in conjunction, can provide a more comprehensive picture of a compound's cytotoxic mechanism.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Seeding (96-well plate) treatment Dose-Response Treatment (Vehicle, Compound, Controls) cell_culture->treatment compound_prep This compound Serial Dilution compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay readout Spectrophotometric Reading (Absorbance) mtt_assay->readout ldh_assay->readout calculation IC50 Calculation readout->calculation graphing Dose-Response Curve Generation calculation->graphing

Caption: A generalized workflow for the in vitro cytotoxicity evaluation of a test compound.

The LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another widely used cytotoxicity assay that measures the integrity of the plasma membrane.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[16][17] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Signaling Pathways and Assay Principles

G cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle viable_cell_mtt Viable Cell (Intact Mitochondria) dehydrogenase Mitochondrial Dehydrogenases viable_cell_mtt->dehydrogenase mtt MTT (Yellow, Soluble) mtt->dehydrogenase formazan Formazan (Purple, Insoluble) dehydrogenase->formazan damaged_cell Damaged Cell (Compromised Membrane) ldh LDH (Released Enzyme) damaged_cell->ldh supernatant Culture Supernatant ldh->supernatant ldh_detection LDH Detection Reagent (Colorimetric/Fluorometric) supernatant->ldh_detection signal Measurable Signal ldh_detection->signal

Caption: Principles of the MTT and LDH cytotoxicity assays.

Pillar 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for performing the MTT and LDH assays. It is crucial to maintain aseptic techniques throughout the procedures.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., doxorubicin)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound, vehicle control, positive control, or fresh medium (untreated control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][19] Mix gently by pipetting or using an orbital shaker.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19] A reference wavelength of >650 nm can be used to reduce background noise.

Protocol 2: LDH Assay for Cytotoxicity

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., 1% Triton X-100 for maximum LDH release)

  • 96-well flat-bottom sterile microplates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Establishment of Controls: For the maximum LDH release control, add the lysis solution provided in the kit (or 1% Triton X-100) to the designated wells 45 minutes before the end of the incubation period.[20][21]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[20]

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[20][21] Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation and Stop Reaction: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[21] Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the wavelength recommended by the kit manufacturer (typically around 490 nm).[20]

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For the MTT Assay:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For the LDH Assay:

Percentage Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100

Determining the IC50 Value

The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[8][9] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).[8][22]

Data Presentation

Quantitative data should be summarized in a clear and concise table.

Concentration (µM)% Cell Viability (MTT Assay) ± SD% Cytotoxicity (LDH Assay) ± SD
Vehicle Control100 ± 4.50 ± 3.2
0.198.2 ± 5.12.1 ± 1.8
191.5 ± 6.38.7 ± 2.5
1052.3 ± 4.845.6 ± 5.1
5015.8 ± 3.982.4 ± 6.7
1005.2 ± 2.194.1 ± 4.3
Positive Control10.5 ± 3.398.7 ± 2.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IC50 Value: Based on the hypothetical data, the IC50 of this compound would be approximately 10 µM.

Conclusion and Future Directions

This application note provides a comprehensive framework for the in vitro evaluation of this compound cytotoxicity. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data. The results from these assays will be instrumental in guiding the subsequent stages of drug development, including mechanism of action studies and in vivo toxicity assessments. It is important to remember that in vitro cytotoxicity is an initial but critical screening step, and further investigations are necessary to fully characterize the safety profile of any new chemical entity.[23]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Isopropylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Precursors from the final synthetic step.

  • Isomeric Byproducts: Positional isomers that may form if the synthesis is not perfectly regioselective.

  • Reaction Solvents: Residual solvents used in the synthesis.

  • Oxidation/Degradation Products: Aminopyridines can be susceptible to air and light, often resulting in discoloration (e.g., dark oils or red/brown solids).[1][2][3] Decolorizing agents like activated carbon are often necessary.[2][4]

  • Process-Related Impurities: Side-products from specific reactions, such as over-alkylated materials or byproducts from condensation reactions.[1][5][6]

Q2: Which purification technique is best for my sample of this compound?

The optimal technique depends on the nature of the impurities and the desired final purity.

  • For removing neutral or acidic impurities: Acid-base extraction is highly effective and the recommended first-line approach due to the basicity of the pyridine nitrogen.[7][8][9]

  • For removing isomeric or closely related basic impurities: Fractional crystallization or column chromatography are superior choices.

  • For a high-purity final product: A multi-step approach is often best, for example, an initial acid-base extraction followed by recrystallization or chromatography.

Q3: My crude this compound is a dark, oily solid. How can I decolorize it?

Discoloration is common and usually due to minor, highly chromophoric oxidation byproducts.

  • During Recrystallization: Add a small amount (1-2% w/w) of activated carbon (e.g., Norit) to the hot solution before filtration.[2] The activated carbon adsorbs the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.

  • During Workup: A wash with a mild reducing agent solution, like sodium hydrosulfite or sodium bisulfite, can sometimes help remove color.[2]

Q4: How can I effectively monitor the purity during the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool.

  • Stationary Phase: Standard silica gel plates (SiO₂).

  • Mobile Phase (Eluent): A starting point is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Modifier: Due to the basic nature of the amine, streaking is common on acidic silica. Add 0.5-1% of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent system to obtain sharp, well-defined spots.[1][10]

  • Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate (KMnO₄) or ninhydrin (for primary amines) can also be effective.[1]

Troubleshooting Guides by Technique

Guide 1: Acid-Base Extraction

Acid-base extraction leverages the ability of the basic amine to be protonated into a water-soluble salt, allowing for its separation from non-basic organic impurities.[8][11]

AcidBaseExtraction cluster_start Initial State cluster_acid Acid Wash cluster_base Basification & Re-extraction start Crude Product in Organic Solvent (e.g., EtOAc, DCM) acid_wash Wash with aq. Acid (e.g., 1M HCl) start->acid_wash sep_funnel1 Separatory Funnel acid_wash->sep_funnel1 aqueous1 Aqueous Layer: [Amine-H]+Cl- (Water Soluble) sep_funnel1->aqueous1 Collect organic1 Organic Layer: Neutral/Acidic Impurities sep_funnel1->organic1 Discard basify Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) aqueous1->basify sep_funnel2 Separatory Funnel basify->sep_funnel2 Add fresh organic solvent aqueous2 Aqueous Layer: Salts (NaCl) sep_funnel2->aqueous2 Discard organic2 Organic Layer: Purified Amine sep_funnel2->organic2 Collect & Dry

Caption: Workflow for purifying amines via acid-base extraction.

Problem: Low recovery of the amine after extraction.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Protonation During the acid wash, ensure the aqueous layer is strongly acidic (pH 1-2). Test with pH paper.The pKa of the pyridinium ion must be exceeded to ensure full conversion to the water-soluble salt form.
Incomplete Deprotonation When basifying the aqueous layer, ensure the pH is strongly basic (pH > 10).To regenerate the free amine, which is soluble in organic solvents, the solution must be made sufficiently basic to deprotonate the ammonium salt completely.[8]
Insufficient Extraction Extract the final product from the basified aqueous layer multiple times (e.g., 3x) with fresh portions of organic solvent.The partition coefficient dictates that multiple extractions with smaller volumes are more efficient at recovering the compound than a single extraction with a large volume.
Amine Salt is Organo-soluble If using a very non-polar organic solvent, the amine hydrochloride salt may have some solubility. Use a more polar solvent like ethyl acetate.The choice of solvent affects the partitioning of both the free base and its salt form.

Problem: Persistent emulsion formation during shaking.

Potential Cause Troubleshooting Action Scientific Rationale
Vigorous Shaking Swirl or gently invert the separatory funnel instead of shaking vigorously.High shear forces can create fine droplets that are slow to coalesce.
High Concentration Dilute the mixture with more of both the organic and aqueous phases.Lowering the concentration of solutes can reduce the viscosity and interfacial tension that stabilize emulsions.
Particulate Matter Filter the crude solution before extraction if solids are present.Insoluble particles can act as surfactants, stabilizing the emulsion at the interface.
Surfactant-like Impurities Add a small amount of brine (saturated NaCl solution) to the funnel and swirl gently.The increased ionic strength of the aqueous phase helps to "salt out" organic components and break the emulsion by increasing the density difference between layers.
Guide 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds to a high degree, based on differences in solubility between the product and impurities in a given solvent system at different temperatures.[12][13]

RecrystallizationTroubleshooting start Attempted Recrystallization: No Crystals Form Upon Cooling check1 Is the solution supersaturated? start->check1 action1 Induce Crystallization: 1. Scratch inner flask wall. 2. Add a seed crystal. 3. Cool further in an ice bath. check1->action1 Yes check2 Is the compound too soluble? check1->check2 No end Crystals Form action1->end action2 Add an 'anti-solvent' dropwise until persistent cloudiness appears, then warm to re-dissolve. check2->action2 Yes check3 Is the solution too dilute? check2->check3 No action2->end check3->start No, other issue action3 Boil off some solvent to increase concentration. Retest for crystallization. check3->action3 Yes action3->check1

Caption: Decision tree for troubleshooting failed crystallization.

Problem: The compound "oils out" instead of forming crystals.

Potential Cause Troubleshooting Action Scientific Rationale
Solution is too concentrated Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly.Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point. Diluting the solution lowers the saturation point.
Cooling is too rapid Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulate the flask if necessary.Rapid cooling favors precipitation over the ordered process of crystal lattice formation. Slow cooling provides the kinetic time needed for proper crystal growth.
Inappropriate solvent Re-evaluate your solvent choice. Try a solvent with a lower boiling point or a solvent mixture.The boiling point of the solvent may be higher than the melting point of your impure compound. A good solvent should have a boiling point below the melting point of the compound being purified.[13]

Problem: The purified crystals are still colored.

Potential Cause Troubleshooting Action Scientific Rationale
Impurities trapped in lattice Repeat the recrystallization process. A second recrystallization is often much more effective.The first recrystallization removes the bulk of impurities. A second round with a purer starting material is more likely to yield a highly pure, colorless product.
Chromophoric impurities not removed Perform the recrystallization again, but this time add a small amount of activated carbon to the hot solution and filter it while hot (hot gravity filtration) before cooling.[2][4]Activated carbon has a high surface area that effectively adsorbs large, planar, colored molecules, removing them from the solution before crystallization begins.
Guide 3: Column Chromatography

For separating mixtures of compounds with similar polarities, column chromatography is the method of choice. For basic amines like this compound, special considerations are needed when using standard silica gel.

ChromatographyLogic compound Analyte: This compound (Basic) interaction Strong Acid-Base Interaction compound->interaction silica Stationary Phase: Silica Gel (SiO₂) (Acidic Surface) silica->interaction result Result: Poor Separation (Streaking, Tailing) interaction->result solution Solution: Add Basic Modifier to Eluent (e.g., 1% Et₃N or NH₄OH) result->solution Implement mechanism Mechanism: Modifier neutralizes acidic sites on silica, allowing the basic analyte to elute symmetrically. solution->mechanism goal Goal: Sharp, Symmetrical Peaks (Good Separation) mechanism->goal

Caption: Logic for using basic modifiers in amine chromatography.

Problem: The compound streaks badly on a silica gel TLC plate or column.

Potential Cause Troubleshooting Action Scientific Rationale
Acid-Base Interaction Add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent mixture.[1][10]The free silanol groups (Si-OH) on the surface of silica gel are acidic and strongly bind to the basic amine, causing it to "stick" and elute slowly and unevenly. The added base competes for these acidic sites, allowing the target amine to travel through the column more freely.
Compound is too polar for eluent Increase the polarity of your eluent system. For example, if using 20% EtOAc in Hexane, try increasing to 40%. If using DCM, add more Methanol.A more polar eluent is a stronger solvent and will more effectively compete with the stationary phase for the analyte, moving it further up the plate/faster through the column.
Column is overloaded Use a larger column or apply less crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.Overloading the column saturates the stationary phase, exceeding its capacity to perform an effective separation, which leads to broad, overlapping bands.

Problem: The compound will not elute from the silica column, even with polar solvents.

Potential Cause Troubleshooting Action Scientific Rationale
Irreversible Binding This is a severe case of the acid-base interaction issue. Try flushing the column with an eluent containing a higher percentage of basic modifier (e.g., 5% Et₃N in EtOAc/MeOH).The amine may be so strongly bound to the acidic silica that a standard eluent cannot displace it. A highly basic mobile phase is required to deprotonate the silica-bound amine and elute it.
Alternative Stationary Phase If the compound is very basic, consider using a different stationary phase like basic alumina or performing reversed-phase (C18) chromatography.[1][14]Alumina is less acidic than silica and is often a better choice for purifying strongly basic compounds. Reversed-phase chromatography separates based on hydrophobicity and avoids the issue of acidic site interactions altogether.

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Separation 1: Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired product is now in this aqueous layer as its hydrochloride salt.

  • Wash: Wash the remaining organic layer once more with a small portion of 1 M HCl and combine this aqueous wash with the solution from step 3. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (pH > 10, check with pH paper). A precipitate or cloudiness may appear as the free amine is generated.

  • Re-extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Shake and allow the layers to separate.

  • Separation 2: Drain the lower aqueous layer and discard. Collect the organic layer, which now contains the purified free amine.

  • Final Wash & Dry: Repeat the extraction (step 6-7) two more times with fresh organic solvent, combining all organic extracts. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: General Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like benzene/ligroin[2]) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with swirling. Continue adding the hot solvent until the solid just dissolves completely.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (if carbon was added): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography on Silica Gel
  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.4. Remember to add ~1% triethylamine to the solvent system to prevent streaking.[1] A good starting point is Ethyl Acetate/Hexane or Dichloromethane/Methanol.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet slurry packing is common).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (with a pump or hand bellows) to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Purity Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Synthesis of 3-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-substituted pyridine motif is a cornerstone in medicinal chemistry and materials science. However, its synthesis is often plagued by challenges, most notably the control of regioselectivity and the formation of undesired byproducts. This guide is structured as a technical support center to directly address the common issues faced in the laboratory, providing a framework for logical troubleshooting and reaction optimization.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to mitigate these issues.

I. Issues in Classical Condensation Reactions

A1: Understanding the Root Cause and Optimizing for Regioselectivity

The Bohlmann-Rahtz synthesis, which condenses an enamine with an alkynone, is a powerful tool for creating polysubstituted pyridines.[1] However, when using unsymmetrical enamines or alkynones, the formation of regioisomers is a common pitfall. The initial Michael addition of the enamine to the alkynone can occur at either of the two carbons of the alkyne, leading to different substitution patterns in the final pyridine ring.

Mechanistic Insight:

The regioselectivity is primarily governed by the electronic and steric properties of the substituents on both the enamine and the alkynone. The nucleophilic attack of the enamine will preferentially occur at the more electrophilic and less sterically hindered carbon of the alkyne.

Troubleshooting Protocol:

  • Catalyst and Solvent Modification: The choice of acid catalyst and solvent can significantly influence the reaction pathway.[1]

    • Brønsted Acid Catalysis: Employing a Brønsted acid like acetic acid in a non-polar solvent such as toluene can enhance the rate of the desired cyclodehydration and may improve regioselectivity.[1]

    • Lewis Acid Catalysis: Lewis acids like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can also be effective in lowering the reaction temperature and potentially directing the initial Michael addition.[2]

    • Solid Acid Catalysts: Using a solid acid catalyst like Amberlyst-15 can simplify the workup and has been shown to be effective, even with acid-sensitive substrates.[1]

  • In Situ Enamine Formation: For enamines that are difficult to synthesize or isolate, generating them in situ using ammonium acetate can be a more efficient approach. This one-pot modification often leads to cleaner reactions and can improve regiochemical control.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity by minimizing the formation of thermal decomposition byproducts.[3]

Data Summary: Effect of Catalyst and Solvent on a Model Bohlmann-Rahtz Reaction

EntryCatalystSolventTemperature (°C)Yield (%) of Desired 3-Substituted Isomer
1NoneEthanolReflux65
2Acetic AcidTolueneReflux85
3ZnBr₂TolueneReflux88
4Amberlyst-15Toluene5082

Note: Yields are representative and will vary depending on the specific substrates used.

A2: Directing the Cyclization in the Guareschi-Thorpe Reaction

The Guareschi-Thorpe reaction, a condensation of a cyanoacetamide (or its ester precursor) with a 1,3-dicarbonyl compound, is a classic method for preparing 2-pyridones, which can be precursors to 3-substituted pyridines.[4][5] When an unsymmetrical 1,3-dicarbonyl is used, two different enolizations are possible, leading to two regioisomeric pyridine products.

Mechanistic Insight:

The initial and rate-determining step is often the Knoevenagel condensation between the active methylene of the cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl. The regioselectivity is determined by which carbonyl group is more reactive towards nucleophilic attack. Generally, the less sterically hindered carbonyl group will react preferentially.

Troubleshooting Protocol:

  • pH Control: The pH of the reaction medium can influence the rate of the initial condensation and subsequent cyclization steps. Utilizing a buffered system, such as an aqueous solution of ammonium carbonate, can act as both the nitrogen source and a pH controller, often leading to higher yields and cleaner reactions.[4]

  • Pre-formation of Intermediates: While more synthetically demanding, pre-forming an enamine from the unsymmetrical ketone and then reacting it with the cyanoacetamide derivative can enforce a specific regiochemical outcome.

  • Choice of Base/Catalyst: The choice of base can influence which enolate of the unsymmetrical dicarbonyl is formed. Experimenting with different bases (e.g., piperidine, pyridine, or ammonium acetate) can sometimes favor the formation of one regioisomer over the other.

II. Challenges in Transition-Metal-Catalyzed Cross-Coupling Reactions

A3: Suppressing Homocoupling in Suzuki-Miyaura Reactions

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl byproduct and reducing the yield of the desired 3-arylpyridine. This is often exacerbated by the presence of oxygen and can be dependent on the palladium catalyst and ligands used.

Mechanistic Insight:

Homocoupling can occur through several pathways, including the reaction of two organoboron species on the palladium center or via an oxidative mechanism not directly involving the palladium catalyst. The choice of ligand, base, and rigorous exclusion of oxygen are critical to minimizing this side reaction.

Troubleshooting Protocol:

  • Ligand Selection: The nature of the phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination to form the cross-coupled product over the homocoupling pathway.

  • Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling. Ensure that all solvents and the reaction vessel are thoroughly degassed using techniques such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Choice of Base and Solvent: The base and solvent system can impact the rate of transmetalation and reductive elimination. A weaker base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), may be less prone to promoting homocoupling than stronger bases like sodium or potassium hydroxide. Aprotic polar solvents like dioxane or THF are commonly used.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.

III. General Side Reactions and Their Mitigation

A4: Avoiding N-Oxide Formation

Pyridine nitrogen is susceptible to oxidation, leading to the formation of pyridine N-oxides, especially when using oxidative reagents or under aerobic conditions at elevated temperatures.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Avoid Strong Oxidants: If the reaction chemistry allows, avoid the use of strong oxidizing agents. If an oxidation step is necessary, consider using milder or more selective reagents.

  • Lower Reaction Temperature: High temperatures can promote oxidation. If possible, explore catalysts or conditions that allow the reaction to proceed at a lower temperature.

A5: Controlling the Degree of Alkylation

The introduction of one alkyl group can activate the pyridine ring towards further alkylation, leading to a mixture of mono-, di-, and poly-alkylated products.

Control Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent, using only a slight excess or even a substoichiometric amount relative to the pyridine substrate.

  • Use of Bulky Reagents: Employing sterically hindered alkylating agents or bulky protecting groups on the pyridine can disfavor multiple alkylations.

  • Minisci Reaction for C-H Alkylation: For a more controlled C-H alkylation, the Minisci reaction can be a powerful tool, although it often favors the 2- and 4-positions. However, with appropriate directing groups, it can be guided to the 3-position.

Frequently Asked Questions (FAQs)

Q: What is the Dimroth rearrangement, and when should I be concerned about it?

A: The Dimroth rearrangement is an isomerization of certain nitrogen-containing heterocycles where an endocyclic and an exocyclic nitrogen atom switch places. This can occur under acidic, basic, or thermal conditions. You should be concerned about this rearrangement when synthesizing substituted pyridines from precursors that contain, for example, an N-alkylated aminopyridine or a related tautomerizable system. The rearrangement can lead to a completely different and unexpected regioisomer. Careful structural characterization of your final product is essential to rule out this possibility.

Q: Why is catalyst poisoning a common issue in the synthesis of substituted pyridines?

A: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to transition metal catalysts (e.g., palladium, rhodium, nickel), especially those used in cross-coupling and C-H activation reactions. This strong coordination can occupy the metal's coordination sites, preventing the catalyst from participating in the desired catalytic cycle, a phenomenon known as catalyst poisoning.[6] To mitigate this, ligands that can compete with pyridine coordination or catalyst systems that are more resistant to poisoning are often employed. In some cases, using the pyridine as a limiting reagent can also be beneficial.

Q: How can I improve the regioselectivity of the Kröhnke pyridine synthesis for obtaining 3-substituted pyridines?

A: The classical Kröhnke synthesis typically yields 2,4,6-trisubstituted pyridines.[7] To achieve substitution at the 3- (or 5-) position, modifications to the starting materials are necessary. One approach is to use a 1,3-dicarbonyl compound in place of the α-pyridinium methyl ketone salt.[7] Another strategy involves using an α,β-unsaturated carbonyl compound that already contains the desired substituent at what will become the 3-position of the pyridine ring. The regiochemical outcome is dictated by the structure of the Michael acceptor.

Visualizing Reaction Pathways

Diagram 1: General Scheme of Bohlmann-Rahtz Pyridine Synthesis

Bohlmann_Rahtz Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate Michael Addition Alkynone Alkynone Alkynone->Intermediate Pyridine 3-Substituted Pyridine Intermediate->Pyridine Cyclodehydration (Desired Pathway) Isomer Regioisomeric Byproduct Intermediate->Isomer Alternative Cyclization

Caption: Bohlmann-Rahtz synthesis pathway and potential for isomeric byproducts.

Diagram 2: Troubleshooting Logic for Suzuki Homocoupling

Suzuki_Troubleshooting Start High Homocoupling in Suzuki Reaction Check_Degas Improve Degassing (e.g., Freeze-Pump-Thaw) Start->Check_Degas Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Degas->Change_Ligand If still high Success Reduced Homocoupling, Higher Yield of 3-Arylpyridine Check_Degas->Success Change_Base Use Weaker Base (e.g., K₂CO₃, CsF) Change_Ligand->Change_Base If still high Change_Ligand->Success Slow_Addition Slow Addition of Boronic Acid Change_Base->Slow_Addition If still high Change_Base->Success Slow_Addition->Success

Caption: A decision tree for troubleshooting homocoupling in Suzuki reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Isopropylpyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Isopropylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information provided herein is curated from established synthetic methodologies for substituted pyridines and is intended to serve as a comprehensive resource for your experimental work.

I. Overview of Synthetic Strategy

The synthesis of 3-substituted pyridin-4-amines can be approached through various synthetic routes. A common and effective method involves a multi-step sequence starting from a suitably functionalized pyridine precursor. For the synthesis of this compound, a plausible and adaptable approach is the construction of the pyridine ring followed by functional group manipulations. A representative strategy could involve a variation of the Hantzsch pyridine synthesis or a similar multicomponent reaction to construct a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.[1] Functionalization at the 3-position with an isopropyl group can be achieved through various methods, including coupling reactions.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of substituted pyridines, with a focus on issues relevant to this compound.

FAQ 1: Low Yield of the Desired Product

Question: I am experiencing a significantly low yield in my synthesis of a substituted pyridine. What are the likely causes and how can I improve it?

Answer: Low yields in pyridine synthesis are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is crucial.[2]

  • Purity of Starting Materials: The purity of your reactants is paramount. Impurities can lead to unwanted side reactions and inhibit catalyst activity.[2]

    • Recommendation: Ensure all starting materials and reagents are of high purity. If necessary, purify them by recrystallization or distillation before use.

  • Reaction Conditions: Suboptimal reaction conditions can drastically affect the yield.

    • Temperature: Temperature control is critical. Some reactions require heating to overcome activation energy barriers, while others may need lower temperatures to prevent side product formation.[3] It is advisable to screen a range of temperatures to find the optimal condition for your specific substrates.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.[3]

    • Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics.[2] Common solvents for pyridine synthesis include ethanol, acetic acid, and methanol.[3] Consider screening different solvents to find the most suitable one for your reaction.

  • Catalyst Selection and Activity: The choice and handling of the catalyst can significantly impact the reaction outcome.

    • Recommendation: If using a catalyst, ensure it is active and used in the correct loading. For multicomponent reactions, catalysts like p-toluenesulfonic acid (PTSA) have been shown to improve yields.[1]

  • Inefficient Oxidation: In syntheses involving a dihydropyridine intermediate, the final aromatization step is crucial.

    • Recommendation: While classical oxidants like nitric acid can be used, milder and more efficient oxidizing agents such as manganese dioxide or ferric chloride might provide cleaner reactions and easier workups.[1]

Troubleshooting Flowchart for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions If pure purify_sm Purify Starting Materials purity->purify_sm If impure temp temp conditions->temp Vary Temperature time time conditions->time Optimize Time solvent solvent conditions->solvent Screen Solvents catalyst Evaluate Catalyst Performance loading loading catalyst->loading Adjust Loading type type catalyst->type Try Different Catalyst oxidation Assess Oxidation Step oxidant oxidant oxidation->oxidant Change Oxidizing Agent solution Improved Yield purify_sm->purity temp->catalyst time->catalyst solvent->catalyst loading->oxidation type->oxidation oxidant->solution

Caption: Troubleshooting workflow for addressing low reaction yields.

FAQ 2: Formation of Impurities and Side Products

Question: My reaction is producing a significant amount of impurities alongside the desired this compound. How can I minimize their formation?

Answer: The formation of side products is a common challenge in multicomponent reactions and functionalization of heterocyclic rings.

  • Side Reactions: Competing reaction pathways can lead to a mixture of products.[1]

    • Recommendation: Carefully control the stoichiometry of your reactants. A stepwise addition of reagents, where an intermediate is pre-formed before adding the final component, can sometimes lead to a cleaner reaction.[1]

  • Over-alkylation/functionalization: In reactions involving the introduction of the isopropyl group, there is a risk of multiple alkylations.

    • Recommendation: Use a controlled amount of the alkylating agent and monitor the reaction closely.

  • Oxidation of Amine Group: The amine group on the pyridine ring can be susceptible to oxidation, leading to colored impurities.[4]

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Store the final product in a tightly sealed, opaque container under an inert atmosphere.[4]

Table 1: Common Impurities and Mitigation Strategies

Problem Potential Cause Recommended Solution
Discoloration of Product Oxidation of the amine functional group.[4]Handle and store the compound under an inert atmosphere. Purify via recrystallization if necessary.
Formation of Regioisomers Non-selective reaction conditions in multicomponent reactions.Screen different catalysts and solvents to improve regioselectivity.[2]
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or catalyst deactivation.Optimize reaction temperature and time.[2] Ensure the catalyst is active.
FAQ 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound product. What purification techniques are most effective?

Answer: The purification of polar compounds like aminopyridines can be challenging.

  • Column Chromatography: This is the most common method for purifying pyridine derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol mixtures) is often effective.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basic nature of the amine group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or extract the purified amine.

III. Experimental Protocol: A Representative Synthesis

The following is a representative, non-optimized protocol for the synthesis of a substituted aminopyridine, which can be adapted for this compound. Note: This protocol is for illustrative purposes and may require optimization for your specific setup and scale.

Step 1: Synthesis of a Dihydropyridine Intermediate (Hantzsch-type reaction)
  • In a round-bottom flask, combine the β-ketoester (2 mmol), aldehyde (1 mmol), and a nitrogen source such as ammonium acetate (1.5 mmol).[1]

  • Add a suitable solvent, for example, ethanol (5-10 mL).

  • Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid (PTSA).[1]

  • Stir the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Oxidation to the Pyridine Ring
  • To the reaction mixture from Step 1, add an oxidizing agent such as manganese dioxide (MnO₂) or ferric chloride (FeCl₃).[1]

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the dihydropyridine is fully converted to the pyridine.

  • Upon completion, filter off the solid oxidant and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyridine product.

Step 3: Introduction of the Isopropyl Group and Formation of the Amine

This step will highly depend on the specific precursors used in the initial pyridine ring synthesis. If a suitable precursor is synthesized, a subsequent functionalization step, such as a cross-coupling reaction, could be employed to introduce the isopropyl group. The formation of the 4-amino group might involve reduction of a nitro group or amination of a suitable leaving group.

Reaction Pathway Diagram:

Reaction_Pathway Reactants β-Ketoester + Aldehyde + Ammonia Source DHP Dihydropyridine Intermediate Reactants->DHP Hantzsch Condensation Pyridine Substituted Pyridine DHP->Pyridine Oxidation FinalProduct This compound Pyridine->FinalProduct Functional Group Manipulation

Caption: A generalized synthetic pathway for this compound.

IV. References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. 1

  • troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem. 3

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. 2

  • Synthesis method of isopropyl amine - Google Patents. 5

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap. 6

  • Pyridine Synthesis: Cliff Notes - Baran Lab. 7

  • Improved synthesis of kras g12c inhibitor compound - Google Patents. 8

  • common side reactions with Tris(4-aminophenyl)methane - Benchchem. 4

References

Technical Support Center: Stability and Degradation of 3-Isopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Isopropylpyridin-4-amine. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, with a specific focus on acidic conditions encountered during synthesis, formulation, and analysis.

Section 1: Foundational Concepts & Frequently Asked Questions

This section covers the fundamental chemical principles governing the stability of this compound.

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound, like many substituted aminopyridines, is primarily influenced by pH, temperature, light (particularly UV), and the presence of oxidizing agents.[1] Under acidic or alkaline conditions, the molecule can be susceptible to hydrolysis. Elevated temperatures can accelerate degradation, while exposure to light may induce photolytic decomposition. Furthermore, the pyridine ring and amino group can be targets for oxidative degradation, especially in the presence of reactive oxygen species or metal catalysts.[1][2]

Q2: How do acidic conditions specifically affect the chemical structure and reactivity of this compound?

A2: Acidic conditions lead to the protonation of the basic nitrogen atoms in the molecule. This compound has two primary sites for protonation: the pyridine ring nitrogen and the exocyclic 4-amino group. The pyridine nitrogen is generally more basic and will be protonated first. The extent of protonation is dependent on the pH of the solution and the compound's pKa values.[3][4]

This protonation has several consequences:

  • Increased Water Solubility: The resulting pyridinium salt is significantly more polar and thus more soluble in aqueous media.

  • Altered Electronic Properties: Protonation of the ring nitrogen withdraws electron density from the aromatic system. This can deactivate the ring towards electrophilic attack but may activate it towards certain nucleophilic reactions.

  • Steric and Electrostatic Shielding: The protonated amino group (NH3+) and the positive charge on the ring can influence how other reagents approach the molecule, potentially offering some protection against certain reactions like oxidation by engaging the lone pair of electrons.[2]

Q3: What are the most likely degradation pathways for this compound under acid-catalyzed stress conditions?

A3: While specific degradation pathways for this exact molecule are not extensively published, we can postulate the most probable routes based on the chemistry of related 4-aminopyridines.[5][6]

  • Hydrolysis of the Amino Group: Although generally stable, under harsh acidic conditions (e.g., elevated temperature and high acid concentration), the C-N bond of the protonated amine could be susceptible to nucleophilic attack by water, potentially leading to the formation of 3-Isopropylpyridin-4-ol (a 4-pyridone tautomer). This has been observed in related aminopyridines during processing.[5]

  • Ring Opening/Cleavage: Extremely forcing conditions (high heat and concentrated acid) could potentially lead to the cleavage of the pyridine ring, though this is a less common pathway under typical experimental or pharmaceutical processing conditions.[7]

  • Interaction with Counter-ions: The nature of the acid used (e.g., HCl, H₂SO₄, TFA) is important. The resulting counter-ion could participate in side reactions or influence the degradation profile.

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides practical advice for specific issues you may encounter in the lab.

Q4: I'm observing new, unexpected peaks in my HPLC chromatogram immediately after dissolving this compound in an acidic mobile phase. What is the likely cause?

A4: This common issue can stem from two primary sources: true degradation in the solution or an analytical artifact.

Troubleshooting Steps:

  • Confirm Peak Identity: First, ensure the new peaks are not related to the acidic diluent or impurities in your sample. Inject a blank (diluent only) and a sample dissolved in a neutral, aprotic solvent (like acetonitrile) if possible.

  • Perform a Time-Course Study: Prepare a sample in the acidic diluent. Inject it immediately (t=0) and then reinject the same sample at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) while keeping it in the autosampler.

    • If the new peaks grow over time relative to the parent peak, you are observing real-time degradation in your analytical solution. The compound is unstable under your current analytical conditions.

    • If the new peaks are present at t=0 and their relative area remains constant, the degradation may be happening instantaneously upon dissolution or could be an on-column degradation phenomenon.

  • Isolate On-Column Effects: If degradation is suspected to be on-column, try altering the HPLC method. Reduce the column temperature, use a less acidic mobile phase modifier (if possible for your chromatography), or switch to a different column stationary phase.

Q5: My potency assay results for this compound are highly variable when using an acidic sample diluent. How can I improve reproducibility?

A5: Assay variability is a classic sign of sample instability. The key is to control the conditions between sample preparation and injection.

Optimization Strategy:

  • Minimize Time in Solution: Prepare samples immediately before placing them in the autosampler queue for analysis. Avoid letting samples sit on the benchtop for extended periods.

  • Control Temperature: Use a cooled autosampler (e.g., set to 4-10 °C). Low temperatures will significantly slow the rate of most degradation reactions.

  • Evaluate Diluent pH: Test a series of diluents with varying acidity. You may find a "sweet spot" that provides good solubility and chromatographic peak shape without causing significant degradation within the analytical run time.

  • Method Validation: As part of your method validation, you must perform solution stability studies to define the maximum time a prepared sample can be stored before analysis without significant changes in potency.[8]

Q6: I ran a forced degradation study with 0.1N HCl at 60 °C for 24 hours, but I see less than 1% degradation. How can I induce degradation to test my method's stability-indicating properties?

A6: This indicates your compound is quite stable under these specific conditions. To properly stress the molecule and generate degradation products, you need to increase the harshness of the conditions systematically. The goal of forced degradation is typically to achieve 5-20% degradation of the active ingredient.[8]

Strategies for Increasing Stress:

  • Increase Acid Concentration: Move stepwise from 0.1N HCl to 0.5N, 1N, or even higher, while monitoring the degradation.

  • Increase Temperature: Raise the temperature in increments (e.g., from 60 °C to 80 °C or reflux). Heat is often the most effective accelerator.

  • Increase Duration: Extend the study beyond 24 hours to 48 or 72 hours.

  • Combine Stressors: A combination of increased acid concentration and temperature is a very effective approach.

Caution: Avoid overly destructive conditions that cause the parent compound to degrade completely into numerous small, irrelevant fragments. The goal is to generate the primary, most likely degradation products that could form under long-term storage.[9]

Section 3: Standardized Protocols

These protocols provide a starting point for conducting stability and degradation studies.

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a standard workflow for investigating the acid stability of this compound.

1. Reagent and Sample Preparation:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
  • Prepare stressor solutions: 0.1N HCl, 1N HCl, and 1N NaOH (for base comparison).
  • Prepare a quenching solution: A buffer of appropriate pH or a base/acid of equivalent molarity to neutralize the stressor. For example, 1N NaOH to quench 1N HCl.

2. Stress Conditions:

  • Set up reactions in triplicate for each condition. Include a control sample (drug substance in pure solvent) stored under the same conditions.
  • Condition A (Mild): To 1 mL of stock solution, add 1 mL of 0.1N HCl. Store at 60 °C.
  • Condition B (Forced): To 1 mL of stock solution, add 1 mL of 1N HCl. Store at 80 °C.
  • Time Points: Withdraw aliquots at predefined intervals (e.g., 2, 8, 24, 48 hours).

3. Sample Analysis:

  • At each time point, withdraw an aliquot (e.g., 100 µL).
  • Immediately quench the reaction by neutralizing the acid with an equivalent volume and molarity of base (e.g., 100 µL of 1N NaOH for the Condition B sample). This stops the degradation.
  • Dilute the quenched sample to a suitable concentration for HPLC analysis.
  • Analyze using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of parent compound remaining.
  • Determine the relative percentage of each degradation product formed.
  • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is critical for separating the intact parent compound from all potential degradation products.[10]

1. Column and Mobile Phase Screening:

  • Column: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
  • Mobile Phase B: Acetonitrile or Methanol.
  • Detector: A photodiode array (PDA) detector is highly recommended to assess peak purity. Set the wavelength to the λmax of this compound.

2. Gradient Optimization:

  • Develop a gradient method that starts with a low percentage of organic phase (e.g., 5-10% B) and ramps up to a high percentage (e.g., 95% B).
  • Inject a stressed (degraded) sample. The goal is to achieve baseline resolution between the parent peak and all degradant peaks.
  • Adjust the gradient slope, time, and initial/final conditions to improve separation.

3. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines, paying special attention to specificity.
  • Specificity: Analyze samples from all forced degradation conditions (acid, base, oxidative, thermal, photolytic) to prove that the method can resolve all generated degradants from the parent compound. Use PDA peak purity analysis to confirm that the parent peak is spectrally pure in the presence of degradants.

Section 4: Data Visualization and Workflows
Table 1: Example Parameters for Acidic Forced Degradation Studies
ParameterCondition 1 (Screening)Condition 2 (Moderate)Condition 3 (Forced)
Acid 0.1 N HCl1 N HCl1 N HCl
Temperature 40 °C60 °C80 °C or Reflux
Duration 24 hours48 hours72 hours
Initial Analysis t=0, 8, 24ht=0, 12, 24, 48ht=0, 24, 48, 72h

Diagrams

G cluster_0 Phase 1: Observation & Diagnosis cluster_1 Phase 2: Interpretation & Action A Unexpected Peak or Assay Variability Observed B Perform Time-Course Study of Sample in Acidic Diluent A->B C Analyze Data: Peak Area vs. Time B->C D Degradation Confirmed (Peak areas change over time) C->D YES E No Degradation (Peak areas stable) C->E NO F Optimize Analytical Method: - Reduce Temperature - Modify Mobile Phase pH - Define Sample Solution Stability D->F G Investigate Other Causes: - On-Column Degradation - Contamination - Sample Impurity E->G

Caption: Workflow for Investigating Acid-Induced Instability.

G A This compound B Protonated Species (Pyridinium Salt) A->B + H⁺ (Acid) (Fast Equilibrium) C Putative Tetrahedral Intermediate B->C + H₂O (Slow, Rate-Limiting Step) (High Temp / [H⁺]) D 3-Isopropylpyridin-4-ol (4-Pyridone Tautomer) C->D - NH₄⁺ E Ammonia (NH3)

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial heterocyclic compounds. As versatile intermediates in the pharmaceutical and agrochemical industries, optimizing the synthesis of 4-aminopyridines is paramount.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot low yields and other synthetic hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-aminopyridines, and which is most suitable for my needs?

There are several established methods for synthesizing 4-aminopyridines, each with its own advantages and disadvantages. The choice of route often depends on the starting material's availability, the desired substitution pattern, and scalability.

  • From 4-Halopyridines: This is a common and versatile approach, typically involving nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.[3][4][5]

    • SNAr: Direct displacement of a halide (Cl, Br, I) with an amine source. This method is often favored for its simplicity but can require harsh conditions.

    • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds under milder conditions and with a broader substrate scope.[6][7][8]

  • Chichibabin Reaction: This classic reaction involves the direct amination of pyridine using sodium amide.[9][10][11][12] While historically significant, it often suffers from regioselectivity issues (favoring the 2-position) and can lead to side reactions.[9][13] Obtaining 4-aminopyridine via this method is generally low-yielding unless both the 2- and 6-positions are blocked.[13]

  • From Isonicotinamide (Hofmann Rearrangement): This route involves the degradation of isonicotinamide and can provide high yields of 4-aminopyridine.[14][15] Recent improvements using specific catalysts have made this a very efficient method.[14]

  • From Pyridine-N-oxide: This multi-step process involves nitration of pyridine-N-oxide, followed by reduction to afford 4-aminopyridine. While effective, it involves hazardous reagents and multiple steps.

For general-purpose synthesis of diverse 4-aminopyridine derivatives, the Buchwald-Hartwig amination of 4-halopyridines often provides the best balance of yield, scope, and reaction conditions. For the direct synthesis of the parent 4-aminopyridine, the Hofmann rearrangement of isonicotinamide is a highly efficient alternative.[14]

Q2: I'm getting a low yield in my Buchwald-Hartwig amination of a 4-chloropyridine. What are the likely causes?

Low yields in Buchwald-Hartwig aminations are a common issue and can often be traced back to a few key factors.[16] Aryl chlorides are known to be less reactive than the corresponding bromides or iodides.[16]

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. For electron-poor heteroaryl chlorides like 4-chloropyridine, sterically hindered and electron-rich phosphine ligands are often necessary to promote the oxidative addition step, which is typically the rate-limiting step.

  • Base: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17] The choice of base can also influence the catalyst's activity and stability.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The polarity of the solvent can affect the solubility of the reactants and the catalyst's performance.

  • Temperature: While Buchwald-Hartwig reactions are known for their milder conditions compared to other methods, 4-chloropyridines may require elevated temperatures to achieve a reasonable reaction rate.[17]

  • Oxygen Contamination: The palladium(0) active catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.

Q3: My Chichibabin reaction is primarily yielding the 2-amino isomer instead of the desired 4-aminopyridine. How can I improve the regioselectivity?

The Chichibabin reaction inherently favors amination at the 2- and 6-positions of the pyridine ring due to the electronic properties of the heterocycle. Direct amination at the 4-position is generally less favorable.

  • Blocking Groups: The most effective strategy to force amination at the 4-position is to have substituents at both the 2- and 6-positions.[13] This sterically hinders the approach of the amide nucleophile to the ortho positions.

  • Reaction Conditions: While less impactful than steric hindrance, modifying reaction conditions can sometimes slightly alter the product ratio. Experimenting with different solvents (e.g., liquid ammonia vs. toluene) and temperatures may offer marginal improvements.[10]

  • Alternative Reagents: Some modified Chichibabin conditions using different amide sources or additives have been reported to offer improved regioselectivity, but these are often substrate-dependent.

For a reliable and high-yielding synthesis of 4-aminopyridines, it is generally recommended to choose a synthetic route other than the Chichibabin reaction if the 2- and 6-positions are unsubstituted.

Q4: I am struggling with the purification of my 4-aminopyridine product. It seems to be very polar. What are the best practices?

The basic nitrogen of the pyridine ring and the amino group make 4-aminopyridines relatively polar and water-soluble, which can complicate purification.

  • Extraction: During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the pyridine nitrogen and minimize its solubility in the aqueous phase. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Column Chromatography:

    • Silica Gel: Standard silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help prevent tailing of the product on the acidic silica gel.

    • Alumina: For particularly basic compounds, neutral or basic alumina can be a better choice for the stationary phase to avoid interactions that lead to poor separation on silica.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity.[14][18] Common solvents for recrystallization of 4-aminopyridines include toluene, benzene, or mixtures of ethanol and water.

II. Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination of 4-Halopyridines

This guide provides a systematic approach to troubleshooting low yields in this critical C-N bond-forming reaction.

Decision-Making Workflow for Troubleshooting

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps
  • Verify Starting Material Quality:

    • 4-Halopyridine: Ensure it is free from impurities, especially acidic contaminants that can neutralize the base.

    • Amine: Check for purity. If it is a salt (e.g., hydrochloride), ensure the stoichiometry of the base is adjusted accordingly.

    • Solvent: Use anhydrous solvent. Water can interfere with the catalytic cycle.

    • Base: Solid bases like NaOtBu can degrade upon exposure to air and moisture. Use freshly opened or properly stored base.

  • Optimize the Catalyst System:

    • Ligand Choice: For challenging substrates like 4-chloropyridines, consider using highly active, sterically hindered biarylphosphine ligands.

    • Palladium Source: Use a reliable palladium precursor. Pre-catalysts are often more consistent than generating the active catalyst in situ from sources like Pd(OAc)₂.

    • Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading might be necessary for difficult couplings.

  • Screen Reaction Parameters:

ParameterStandard ConditionTroubleshooting ActionRationale
Base NaOtBuScreen K₃PO₄, Cs₂CO₃Weaker bases can sometimes prevent side reactions. Stronger bases like LiHMDS can be effective at lower temperatures.[8]
Temperature 80-110 °CIncrease in 10 °C incrementsMay be required to overcome the activation energy for oxidative addition of the aryl chloride.[17]
Solvent Toluene, DioxaneSwitch to the otherSolvent can influence catalyst solubility and activity.
Concentration 0.1 - 0.5 MDilute the reactionHigh concentrations can sometimes lead to catalyst decomposition or byproduct formation.
  • Investigate Potential Side Reactions:

    • Hydrodehalogenation: The replacement of the halogen with a hydrogen atom. This can occur if there are sources of protons and hydride in the reaction. Ensure anhydrous conditions and a strong base.

    • Homocoupling: Dimerization of the amine or aryl halide. This can be minimized by adjusting the stoichiometry and ensuring a well-mixed reaction.

Protocol: Screening for Optimal Buchwald-Hartwig Conditions
  • To an array of oven-dried reaction vials, add the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol%).

  • In a glovebox, add the base (e.g., 1.4 equivalents) to each vial.

  • Add the 4-halopyridine (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent to each vial.

  • Seal the vials and place them in a pre-heated reaction block.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Upon completion, quench the reactions and analyze the crude mixtures to determine the optimal conditions.

Guide 2: Issues with Purification and Product Isolation
Problem: Product is lost during aqueous workup.
  • Cause: The 4-aminopyridine product is protonated and remains in the aqueous layer.

  • Solution: Before extraction, basify the aqueous layer with a strong base (e.g., 1M NaOH) to a pH of at least 10-11. This ensures the pyridine nitrogen is in its free base form, increasing its solubility in the organic phase. Use a more polar extraction solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. Perform multiple extractions (3-4 times) to maximize recovery.

Problem: Product streaks badly on silica gel TLC/column.
  • Cause: The basic 4-aminopyridine interacts strongly with the acidic silica gel.

  • Solution:

    • Add a Basic Modifier: Incorporate 0.5-1% triethylamine or ammonia in the eluent system. This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use a Different Stationary Phase: Switch to neutral or basic alumina, which is more compatible with basic compounds.

    • "Plug" Filtration: If the impurities are significantly less polar, you can pass the crude material through a short plug of silica gel, eluting with a relatively polar solvent system containing a basic modifier to quickly remove non-polar impurities.

Experimental Protocol: Purification of a Basic 4-Aminopyridine Derivative
  • Aqueous Workup:

    • Quench the reaction mixture with water.

    • Adjust the pH of the aqueous layer to ~11 with 1M NaOH.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography (with basic modifier):

    • Prepare the column with silica gel in the initial, less polar eluent.

    • Prepare the eluent system (e.g., hexanes/ethyl acetate) and add 1% triethylamine to the mixture.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dry-loaded sample onto the column.

    • Elute the column with a gradient of the triethylamine-modified eluent.

    • Collect fractions and analyze by TLC.

    • Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

III. Concluding Remarks

The synthesis of 4-aminopyridines, while fundamental, can present numerous challenges. A systematic and informed approach to troubleshooting is key to achieving high yields and purity. By understanding the underlying chemical principles of each synthetic route and carefully considering the impact of reagents and reaction conditions, researchers can effectively overcome common obstacles. This guide serves as a starting point for navigating these complexities, empowering you to optimize your synthetic strategies.

References

Technical Support Center: Scale-Up Synthesis of 3-Isopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the scale-up synthesis of 3-Isopropylpyridin-4-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common issues with in-depth, experience-driven advice and provide robust, validated protocols.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up campaign.

Question 1: My yield of this compound has significantly dropped upon scaling up the Hofmann rearrangement of 3-isopropylnicotinamide. What are the likely causes and how can I mitigate this?

Lower yields upon scale-up of the Hofmann rearrangement are a common issue, often related to mass and heat transfer limitations, as well as reagent addition and control.

Potential Causes and Solutions:

  • Poor Mixing and Localized "Hot Spots": The Hofmann rearrangement is exothermic. On a larger scale, inefficient stirring can lead to localized areas of high temperature, causing degradation of the starting material, intermediate N-bromoamide, or the final product.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to ensure efficient mixing. Monitor the internal reaction temperature at multiple points if possible.

  • Inefficient Bromine or Hypobromite Dispersion: Slow or uneven addition of the brominating agent (e.g., bromine in NaOH, or pre-formed sodium hypobromite) can lead to side reactions, such as aromatic bromination of the pyridine ring, especially if there are localized excesses of the reagent.

    • Solution: Use a subsurface addition tube to introduce the brominating agent directly into the bulk of the reaction mixture. Maintain a controlled, slow addition rate to allow for efficient reaction and heat dissipation.

  • Side Reactions: The isocyanate intermediate is susceptible to hydrolysis back to the starting amide or reaction with the amine product to form urea impurities.

    • Solution: Once the isocyanate is formed, proceed with the hydrolysis (if the amine is the desired product) or trapping with a suitable reagent without undue delay.

dot

Hofmann_Rearrangement_Troubleshooting start Low Yield in Hofmann Rearrangement Scale-Up cause1 Poor Mixing / Hot Spots start->cause1 cause2 Inefficient Reagent Dispersion start->cause2 cause3 Side Reactions of Isocyanate start->cause3 solution1 Improve Agitation (Baffles, Impeller Choice) Monitor Internal Temperature cause1->solution1 solution2 Subsurface Addition of Brominating Agent Controlled, Slow Addition Rate cause2->solution2 solution3 Prompt Hydrolysis or Trapping of Isocyanate cause3->solution3

Caption: Troubleshooting low yields in Hofmann rearrangement.

Question 2: I am observing a persistent impurity with a mass corresponding to a di-isopropyl or an N-alkylated derivative of my product. How can I control the formation of this impurity?

This type of impurity likely arises from the alkylation of the starting materials or the final product.

Potential Causes and Solutions:

  • Carryover of Alkylating Agents: If your synthesis of the 3-isopropylpyridine core involves alkylating agents, ensure they are completely removed before proceeding to the amination step.

    • Solution: Implement a purification step, such as distillation or crystallization, for the intermediate before the final amination.

  • Reaction with Isopropyl-containing Reagents: Under certain conditions, the isopropyl group itself or related species could potentially act as an alkylating agent, though this is less common. A more likely scenario is the reaction of the amine product with an activated form of an isopropyl-containing starting material or reagent.

    • Solution: Carefully control reaction temperatures and stoichiometry to minimize side reactions. Analyze intermediates to ensure complete conversion before proceeding to the next step.

Question 3: The final product, this compound, is difficult to isolate and purify on a large scale. What are some effective methods?

Aminopyridines can be challenging to purify due to their basicity and potential for salt formation.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, adjust the pH of the aqueous solution to be strongly basic (pH > 12) to ensure the amine is in its free base form.

  • Solvent Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Be aware that multiple extractions may be necessary.

  • Removal of Inorganic Salts: The crude organic extract may contain dissolved inorganic salts. A water wash can help, but for larger scales, consider a filtration through a pad of celite or a short plug of silica gel.

  • Crystallization: this compound is often a solid at room temperature. Crystallization is a highly effective purification method for removing both polar and non-polar impurities.

    • Solvent Screening: Perform small-scale solvent screening to identify a suitable solvent system (e.g., heptane/ethyl acetate, toluene).

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system, then cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold solvent.

  • Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be an excellent method for purification on a larger scale.

dot

Purification_Workflow start Crude Reaction Mixture step1 Basify to pH > 12 start->step1 step2 Solvent Extraction (e.g., DCM, EtOAc) step1->step2 step3 Wash / Filtration (Remove Salts) step2->step3 decision Product Physical State? step3->decision step4a Crystallization decision->step4a Solid step4b Vacuum Distillation decision->step4b Liquid / Low MP Solid end Pure this compound step4a->end step4b->end

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended scalable synthetic route for this compound?

A robust and scalable approach would be a multi-step synthesis starting from commercially available materials. One such route is the Hofmann rearrangement of 3-isopropylnicotinamide.[1]

Proposed Synthetic Pathway:

  • Synthesis of 3-Isopropylnicotinic acid: This can be achieved through various methods, such as the reaction of a suitable organometallic reagent (e.g., isopropyl magnesium chloride) with a dihalopyridine derivative followed by carboxylation, or through functionalization of a pre-existing pyridine core.

  • Amidation to 3-Isopropylnicotinamide: The carboxylic acid is converted to the primary amide. Standard amidation conditions, such as activation with thionyl chloride followed by reaction with ammonia, are suitable for scale-up.

  • Hofmann Rearrangement: The 3-isopropylnicotinamide is subjected to a Hofmann rearrangement using, for example, sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield this compound.[1][2]

Q2: What are the critical process parameters (CPPs) to monitor during the Hofmann rearrangement step?

  • Temperature: As the reaction is exothermic, strict temperature control is crucial to prevent side reactions and ensure safety.

  • Reagent Stoichiometry: Precise control of the amount of brominating agent and base is necessary for optimal yield and to minimize byproduct formation.

  • Addition Rate: The rate of addition of the brominating agent should be carefully controlled to manage the exotherm and prevent localized high concentrations.

  • Mixing Efficiency: Adequate agitation is required to ensure homogeneity and efficient heat transfer.

Q3: What analytical methods are recommended for in-process control and final product analysis?

Due to the lack of a strong chromophore, direct UV detection of this compound can be challenging.[3]

Analysis Type Recommended Method Key Considerations
Reaction Monitoring Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)For HPLC, a method with a suitable derivatizing agent or mass spectrometric detection (LC-MS) is preferred for better sensitivity and specificity.
Impurity Profiling HPLC with Mass Spectrometry (LC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS)LC-MS is generally preferred for its versatility. GC-MS can be used if the impurities are volatile.
Final Product Assay and Purity Quantitative Nuclear Magnetic Resonance (qNMR) or HPLC with a suitable detector (e.g., Charged Aerosol Detector - CAD, or after derivatization for UV detection)qNMR is an excellent primary method for assay determination. A validated HPLC method is crucial for purity assessment.
Structural Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryStandard techniques for confirming the chemical structure of the final product.

Q4: What are the primary safety concerns when handling aminopyridines on a large scale?

Aminopyridines are generally toxic and require careful handling.

  • Toxicity: They can be toxic if swallowed, inhaled, or in contact with skin.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Containment: Perform all operations in a well-ventilated area, preferably within a fume hood or a contained reactor system.

  • Spill Response: Have a spill kit readily available and be familiar with the procedures for neutralizing and cleaning up spills.

References

Technical Support Center: Analytical Method Validation for Amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Method Validation of Amine Quantification. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Part 1: Troubleshooting Guide

The quantification of amines presents a unique set of analytical challenges due to their basicity, polarity, and potential for volatility and adsorption.[1] This section addresses common problems encountered during method validation using chromatographic techniques like HPLC, GC, and LC-MS.

Diagram: General Troubleshooting Workflow

This workflow provides a logical progression for diagnosing and resolving common issues in amine analysis.

Amine Analysis Troubleshooting Workflow start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_system System Suitability Check (SST) start->check_system sst_fail SST Fails check_system->sst_fail No sst_pass SST Passes check_system->sst_pass Yes inspect_hardware Inspect Hardware (Leaks, Connections, Column) sst_fail->inspect_hardware check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) sst_fail->check_mobile_phase eval_sample_prep Evaluate Sample Preparation (Extraction, Derivatization) sst_pass->eval_sample_prep eval_method_params Evaluate Method Parameters (Gradient, Temperature, Detector Settings) sst_pass->eval_method_params fix_hardware Resolve Hardware Issues (Replace Column, Tighten Fittings) inspect_hardware->fix_hardware remake_mp Remake Mobile Phase check_mobile_phase->remake_mp optimize_sp Optimize Sample Prep eval_sample_prep->optimize_sp optimize_method Optimize Method eval_method_params->optimize_method

Caption: A logical workflow for troubleshooting common analytical issues.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for my amine analytes. What is the cause and how can I fix it?

Answer:

Peak tailing is a common and frustrating issue in amine analysis, particularly in reversed-phase HPLC. The primary cause is strong, undesirable interactions between the basic amine analytes and residual acidic silanol groups on the silica-based column packing material.[2][3][4]

Causality Explained:

  • Silanol Interactions: At mid-range pH (e.g., pH 3-7), basic amines are protonated (positively charged), while some residual silanol groups on the C18 column are deprotonated (negatively charged). This leads to secondary ionic interactions that delay the elution of a fraction of the analyte molecules, resulting in a "tail."[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting.[2][3]

  • Column Degradation: Over time, the stationary phase can degrade, especially at high pH, exposing more active silanol sites.[2][3]

Troubleshooting Steps:

  • Mobile Phase Modification (First Line of Defense):

    • Increase pH: Using a higher pH mobile phase (e.g., pH 9-10) will deprotonate the amine analytes, neutralizing their positive charge and minimizing interaction with silanols. Caution: This requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent rapid degradation of the stationary phase.[3]

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.[4]

    • Lower pH with Acidic Modifier: Alternatively, lowering the mobile phase pH (e.g., to pH 2.5-3 with formic or trifluoroacetic acid) can suppress the ionization of the silanol groups, reducing secondary interactions.[5]

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups. Double end-capped columns are even better.[4]

    • Consider a Different Stationary Phase: Columns specifically designed for basic compounds, such as those with embedded polar groups or hybrid particle technology, offer improved peak shape.[4]

  • Check for Column Overload:

    • Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: Low Sensitivity and Poor Reproducibility

Question: I'm struggling to achieve the required limit of quantification (LOQ) for my amine, and my results are not reproducible. What should I investigate?

Answer:

Low sensitivity and poor reproducibility in amine analysis often stem from analyte loss due to adsorption or inefficient detection. Amines are notoriously "sticky" and can adsorb to active sites throughout the analytical flow path.

Causality Explained:

  • Analyte Adsorption: Amines can adsorb to metal surfaces in the HPLC system (e.g., stainless steel tubing, frits) and to active sites on the column, as described above.[1] This is a significant issue in GC analysis as well, where interaction with acidic sites on the capillary column surface is common.[1]

  • Poor Detection: Many simple aliphatic amines lack a UV chromophore, making them difficult to detect with standard HPLC-UV detectors at low concentrations.[6]

  • Sample Degradation: Some amines can be unstable in certain sample matrices or solvents.

Troubleshooting Steps:

  • Derivatization (Most Effective Solution for Poor Detection):

    • Principle: Chemically modify the amine with a reagent that attaches a strongly UV-absorbing or fluorescent tag. This dramatically enhances sensitivity.[6][7][8]

    • Common Reagents:

      • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives.[7][8]

      • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines.[7][8]

      • Dansyl Chloride: A classic reagent that provides fluorescent derivatives.[9][10]

    • Protocol Example (Pre-column Derivatization with OPA):

      • In a vial, mix 100 µL of your sample (or standard) with 100 µL of a borate buffer (pH ~9.5).

      • Add 50 µL of the OPA reagent solution (containing a thiol like N-acetyl-L-cysteine).

      • Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.

      • Inject the derivatized solution into the HPLC system.[11]

  • System Passivation:

    • If you suspect adsorption to system components, you can passivate the system by repeatedly injecting a high-concentration standard or a sacrificial amine to block active sites.

    • Consider using PEEK tubing and fittings where possible to minimize metal contact.

  • Optimize Sample Preparation:

    • Ensure your extraction method (e.g., Solid-Phase Extraction [SPE] or Liquid-Liquid Extraction [LLE]) is efficient and reproducible.[12][13] Inefficient extraction is a major source of variability.

    • Evaluate the stability of the amine in the final sample solvent.

  • Alternative Detection:

    • Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity without derivatization. It is the gold standard for many applications.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These universal detectors can be used if your amine is non-volatile, but they may offer lower sensitivity than derivatization with fluorescence detection.

Issue 3: Matrix Effects in LC-MS Analysis

Question: My analyte signal is suppressed when analyzing samples from a complex matrix (e.g., plasma, formulation excipients) using LC-MS. How can I mitigate this?

Answer:

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS. This occurs when co-eluting components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal and inaccurate quantification.[14]

Causality Explained:

  • Competition for Ionization: In Electrospray Ionization (ESI), analytes and matrix components compete for the limited surface area of the spray droplets and for charge. Abundant, easily ionizable matrix components can "steal" the charge, suppressing the signal of your analyte.[14]

  • Source Contamination: Non-volatile salts and buffers from the sample can build up in the ion source, leading to a gradual loss of sensitivity.[14][15]

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • The best way to reduce matrix effects is to chromatographically separate your analyte from the interfering matrix components.

    • Adjust the gradient profile, try a different column chemistry, or modify the mobile phase pH to shift the retention time of your analyte away from the "suppression zone" (often at the beginning and end of the chromatogram where many matrix components elute).

  • Enhance Sample Cleanup:

    • Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains your analyte while allowing matrix components to pass through (or vice versa). Mixed-mode SPE cartridges combining reversed-phase and ion-exchange properties are very effective.[13][14]

    • Liquid-Liquid Extraction (LLE): Optimize the pH and choice of organic solvent to selectively extract the amine from the aqueous sample matrix.[12]

  • Use an Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard of your analyte is the ideal choice. It will have nearly identical chromatographic behavior and ionization efficiency to your analyte and will co-elute. Any suppression that affects the analyte will also affect the SIL-IS to the same degree, allowing the ratio of their signals to remain constant, thus ensuring accurate quantification.

    • If a SIL-IS is unavailable, use a structural analog that has similar properties.

  • Dilute the Sample:

    • A simple "dilute-and-shoot" approach can sometimes be effective if your analyte concentration is high enough. Diluting the sample reduces the concentration of matrix components, thereby lessening their suppressive effect.[14]

Part 2: Frequently Asked Questions (FAQs)

Regulatory & Validation Strategy

Q1: Which regulatory guidelines should I follow for method validation? A1: The primary guideline for analytical method validation is the International Council for Harmonisation (ICH) Q2(R2) guideline.[16][17][18] This document, recently revised, provides a comprehensive framework for the principles of analytical procedure validation.[16][18] Additionally, guidance documents from the U.S. Food and Drug Administration (FDA) and other regional authorities should be consulted, as they often provide further detail on expectations for submissions.[19][20][21]

Q2: What are the key validation parameters I need to assess for a quantitative amine method? A2: According to ICH Q2(R2), the key validation characteristics for a quantitative impurity test or an assay are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[18][22]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition).

The following table summarizes typical acceptance criteria for these parameters.

Validation ParameterTypical Acceptance Criteria
Specificity Analyte peak is resolved from all other peaks (Resolution > 2). No interference at the analyte's retention time in blank/placebo.
Linearity Correlation Coefficient (r²) ≥ 0.995
Range Typically 80% to 120% of the test concentration for an assay.[22] For impurities, from LOQ to 120% of the specification limit.
Accuracy Recovery of 98.0% to 102.0% for an assay. For impurities, recovery may have a wider acceptable range depending on the concentration.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for an assay.
Intermediate Precision RSD ≤ 3.0% (comparison of results from different days, analysts, or equipment).
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10. Accuracy and precision must be acceptable at this concentration.
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after small variations to method parameters.
Technical & Methodological

Q3: When should I choose GC over HPLC for amine analysis? A3: The choice depends primarily on the volatility and thermal stability of the amine.

  • Choose Gas Chromatography (GC) for volatile amines (e.g., methylamine, diethylamine).[1][23] GC offers excellent separation efficiency for these compounds. However, challenges include the potential for peak tailing due to interactions with the column and the need for derivatization to improve volatility and peak shape for less volatile amines.[1][24]

  • Choose High-Performance Liquid Chromatography (HPLC) or LC-MS for non-volatile, thermally labile, or high molecular weight amines. HPLC is more versatile for the wide range of amines found in pharmaceutical development.[25]

Q4: Do I always need to derivatize my amine for HPLC analysis? A4: Not always, but it is often necessary. You do not need to derivatize if:

  • You are using a highly sensitive and selective detector like a mass spectrometer (MS) .[15]

  • Your amine has a native chromophore or fluorophore (e.g., aromatic amines).

  • Your required quantification levels are high enough to be detected by universal detectors like CAD or ELSD. You should derivatize when you are using a UV or Fluorescence (FLD) detector for amines that lack a chromophore/fluorophore and require trace-level quantification.[7][10][26] Derivatization is a powerful tool to increase sensitivity by several orders of magnitude.[7]

Q5: How do I quantify a quaternary amine by LC-MS? A5: Quaternary amines are permanently charged molecules. Unlike primary, secondary, or tertiary amines, they do not get protonated in the ion source to form an [M+H]+ ion. They already exist as a cation, [M]+. When setting up your MS method, you must search for the molecular ion ([M]+) itself in your extracted ion chromatograms (EICs), not the protonated molecule.[27] Searching for [M+H]+ will result in no peak for your analyte.[27]

Diagram: Method Selection Decision Tree

This diagram helps guide the selection of an appropriate analytical technique based on analyte properties.

Amine Analysis Method Selection start Analyte: Amine check_volatility Is the amine volatile & thermally stable? start->check_volatility use_gc Use Gas Chromatography (GC) check_volatility->use_gc Yes use_lc Use HPLC / LC-MS check_volatility->use_lc No gc_path Yes lc_path No check_detector What detector is available? use_lc->check_detector ms_method Develop LC-MS method (No derivatization needed) check_detector->ms_method MS check_chromophore Does the amine have a native chromophore/fluorophore? check_detector->check_chromophore UV/FLD detector_ms Mass Spec (MS) detector_uv_fld UV or FLD hplc_direct Direct HPLC-UV/FLD analysis check_chromophore->hplc_direct Yes hplc_deriv Derivatization required prior to HPLC-UV/FLD analysis check_chromophore->hplc_deriv No chromophore_yes Yes chromophore_no No

Caption: Decision tree for selecting an analytical method for amine quantification.

References

Technical Support Center: Strategies to Avoid Over-Alkylation of 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and critical challenge: preventing over-alkylation. The unique electronic nature of 4-aminopyridine, with its two distinct nitrogen nucleophiles, presents a classic selectivity problem that can lead to complex product mixtures and low yields of the desired mono-alkylated product.

This resource provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions in your synthetic planning.

Frequently Asked Questions (FAQs)
Q1: Why is my 4-aminopyridine alkylation resulting in a mixture of products, including a major salt-like byproduct?

A1: The Challenge of Competing Nucleophiles

This is the most common issue encountered when alkylating 4-aminopyridine (4-AP). You are observing the result of competitive alkylation at the two nitrogen atoms: the exocyclic amino nitrogen (N-amino) and the endocyclic pyridine ring nitrogen (N-ring).

  • The Root Cause: The pyridine ring nitrogen is generally more nucleophilic than the exocyclic amino group in 4-aminopyridine.[1][2] This is due to the resonance contribution of the amino group's lone pair, which increases the electron density on the ring nitrogen.[2][3] Consequently, direct alkylation with alkyl halides often leads to the preferential formation of the pyridinium salt, which typically precipitates from the reaction mixture.[1][4]

  • Troubleshooting Steps:

    • Protect the Amino Group: This is the most robust strategy. By temporarily protecting the exocyclic amino group, you deactivate it as a nucleophile, forcing alkylation to occur at the desired position (or preventing it altogether until deprotection). The tert-butoxycarbonyl (Boc) group is a common and effective choice.[1][5][6]

    • Modify Reaction Conditions: While less reliable than protection, altering the solvent and base can sometimes influence the selectivity.[5] Experimenting with solvent polarity may shift the equilibrium, but this is often substrate-dependent.[7]

    • Use a Stronger Base: To favor alkylation on the N-amino position, a very strong base like n-butyllithium (n-BuLi) can be used to deprotonate the amino group first, significantly increasing its nucleophilicity.[1] However, this approach has limitations with sensitive functional groups.

Troubleshooting Guides
Scenario 1: Significant Di-alkylation Observed

Issue: "I've managed to achieve some N-amino alkylation, but I'm getting a significant amount of the di-alkylated product. How can I favor mono-alkylation?"

Causality: The mono-alkylated product is often more nucleophilic than the starting 4-aminopyridine.[5][8] This increased reactivity makes it more likely to react with the remaining alkylating agent, leading to a "runaway" reaction.[8][9]

Solutions & Protocols:

1. Stoichiometric Control:

  • Principle: Limiting the amount of the alkylating agent is the simplest approach to minimize di-alkylation.

  • Protocol:

    • Carefully add 1.0 to 1.2 equivalents of the alkylating agent to your solution of 4-aminopyridine.

    • Maintain a lower reaction temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and improve control.

    • Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Reductive Amination:

  • Principle: This two-step, one-pot method avoids direct alkylation with alkyl halides. The amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ. This offers excellent control over the degree of alkylation.[5][8]

  • General Protocol for Reductive Amination:

    • Dissolve 4-aminopyridine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

    • Continue stirring at room temperature and monitor the reaction's progress.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and purify.[8]

3. Use of a "Self-Limiting" Alkylation Strategy:

  • Principle: A novel approach utilizes N-aminopyridinium salts as ammonia surrogates. The reaction proceeds through a transient pyridinium ylide intermediate and has been shown to be self-limiting, yielding predominantly the mono-alkylated secondary amine.[10][11] This method overcomes the classic challenge of overalkylation.[11]

  • General Protocol using N-Aminopyridinium Salts:

    • To a solution of the N-aryl-N-pyridinium amine salt (1.0 equiv) in acetonitrile, add the alkyl halide (2.0 equiv) and cesium carbonate (Cs₂CO₃, 3.0 equiv).

    • Heat the reaction mixture (e.g., 70 °C) for approximately 16 hours.

    • After cooling, filter the mixture, remove the solvent under reduced pressure, and purify the crude product via column chromatography.[5][11]

StrategyAdvantagesDisadvantages
Stoichiometric Control Simple to implement.Often results in incomplete conversion of starting material.
Reductive Amination High selectivity for mono-alkylation.[8]Requires an aldehyde or ketone as the alkyl source.
N-Aminopyridinium Salts "Self-limiting" nature prevents over-alkylation.[10][11]Requires the synthesis of the pyridinium salt precursor.
Scenario 2: Low to No Yield of N-Amino Alkylated Product

Issue: "My reaction is not proceeding, or I am only isolating the starting material. What could be the issue?"

Causality: This often points to issues with reagent quality, reaction conditions, or insufficient activation of the nucleophile.

Troubleshooting Steps:

1. Reagent and Solvent Quality:

  • Anhydrous Conditions: Water can hydrolyze alkylating agents and interfere with base-mediated reactions. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Purity: Use freshly opened or purified reagents. 4-aminopyridine can degrade over time.[12]

2. Base Selection and Strength:

  • Insufficient Deprotonation: If attempting direct N-amino alkylation, the chosen base may not be strong enough to deprotonate the amino group effectively.

  • Alternative Bases:

    • Sodium Hydride (NaH): A stronger base than carbonates or hydroxides, often used with protected aminopyridines.[1] Requires careful temperature control (0–5 °C) and an anhydrous solvent like DMF.[1]

    • t-BuOK: Can be effective for subsequent alkylations of mono-alkylated 4-aminopyridines.[6]

    • Electrogenerated Base: An advanced technique involves the electrochemical generation of a strong base, like the acetonitrile anion, which allows for high yields under mild conditions.[1][6]

3. Temperature and Reaction Time:

  • Activation Energy: Some reactions may require heating to overcome the activation energy. However, be cautious, as higher temperatures can also promote side reactions.

  • Monitoring: Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Visualizing the Pathways: The Alkylation Dilemma

To better understand the competing reaction pathways, the following diagram illustrates the choice points in the alkylation of 4-aminopyridine.

Alkylation_Pathway cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Products 4-AP 4-Aminopyridine Alkyl_Halide Alkyl Halide (R-X) Pyridinium_Salt Pyridinium Salt (Ring Alkylation - Major) Alkyl_Halide->Pyridinium_Salt More Nucleophilic Ring Nitrogen Mono_Alkylated Mono-N-amino-alkylated (Desired Product - Minor) Alkyl_Halide->Mono_Alkylated Less Nucleophilic Amino Nitrogen Di_Alkylated Di-N-amino-alkylated (Over-alkylation) Mono_Alkylated->Di_Alkylated Further Reaction with R-X

Caption: Competing pathways in the direct alkylation of 4-aminopyridine.

Workflow for Selective Mono-N-Alkylation using a Protecting Group

The most reliable method to achieve selective mono-N-alkylation is through a protection-alkylation-deprotection sequence.

Protection_Strategy Start 4-Aminopyridine Protect Protect Amino Group (e.g., Boc₂O, Base) Start->Protect Protected_AP N-Boc-4-aminopyridine Protect->Protected_AP Alkylate Alkylation (Base, R-X) Protected_AP->Alkylate Alkylated_Protected N-Alkyl-N-Boc-4-aminopyridine Alkylate->Alkylated_Protected Deprotect Deprotection (e.g., TFA) Alkylated_Protected->Deprotect Final_Product Mono-N-alkylated 4-Aminopyridine Deprotect->Final_Product

Caption: Workflow for selective mono-alkylation via a protection strategy.

Detailed Protocol: Boc-Protection and Alkylation

This protocol provides a reliable method for the synthesis of mono-N-alkylated 4-aminopyridines.

Part 1: N-Boc Protection of 4-Aminopyridine

  • Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (TEA) (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting N-Boc-4-aminopyridine is often pure enough for the next step.

Part 2: Alkylation of N-Boc-4-aminopyridine

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-4-aminopyridine (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Part 3: Deprotection

  • Reaction: Dissolve the N-alkyl-N-Boc-4-aminopyridine in DCM and add an excess of trifluoroacetic acid (TFA).

  • Completion: Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).

  • Workup: Remove the solvent and excess TFA in vacuo. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract the final product, dry, and concentrate.

References

Technical Support Center: Managing Exothermic Reactions in 3-Isopropylpyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing exothermic reactions during the synthesis of 3-Isopropylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with this synthesis. Our goal is to provide you with the expertise and practical guidance necessary to ensure safe and successful experimentation.

Introduction: The Challenge of Exothermic Reactions

The synthesis of this compound, a key intermediate in pharmaceutical development, can involve highly exothermic steps. Uncontrolled exotherms can lead to dangerous runaway reactions, compromising the safety of your lab, the integrity of your product, and the reproducibility of your results. This guide will provide you with the knowledge to anticipate, mitigate, and control these thermal risks.

Troubleshooting Guide: Common Exothermic Issues

The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Rapid, Uncontrolled Temperature Rise - Incorrect order of reagent addition.- Inadequate cooling capacity.- High concentration of reactants.- Accumulation of unreacted starting material followed by rapid conversion.- Ensure slow, controlled addition of the limiting reagent.- Use a larger cooling bath or a more efficient cooling system.- Dilute the reaction mixture with an appropriate solvent.- Monitor the reaction progress closely to ensure steady conversion.
Localized Hotspots - Poor stirring or agitation.- Viscous reaction mixture.- Heterogeneous reaction with poor mass transfer.- Increase the stirring rate.- Use a more powerful overhead stirrer.- Consider a different solvent to reduce viscosity.- For heterogeneous reactions, ensure efficient mixing of phases.
Product Degradation or Side Product Formation - Excessive reaction temperature.- Prolonged reaction time at elevated temperatures.- Presence of impurities that catalyze side reactions.- Maintain the reaction temperature within the optimal range.- Monitor the reaction to determine the optimal reaction time.- Ensure the purity of all starting materials and solvents.
Delayed Exotherm (Induction Period) - Slow initiation of the reaction.- Presence of an inhibitor in the starting materials.- Insufficient initial heating to overcome the activation energy.- Ensure proper activation of catalysts or reagents.- Purify starting materials to remove inhibitors.- Carefully control the initial heating to initiate the reaction smoothly.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the management of exothermic reactions in the synthesis of this compound.

Q1: What are the early warning signs of a potential runaway reaction?

A1: Early warning signs include a sudden and unexpected increase in temperature that is difficult to control with the cooling system, a rapid increase in pressure, a change in the color or viscosity of the reaction mixture, and the evolution of gas. It is crucial to have an emergency plan in place to address these situations.

Q2: How can I safely scale up the synthesis of this compound?

A2: Scaling up a reaction changes the surface area-to-volume ratio, which can significantly impact heat dissipation. Before scaling up, it is highly recommended to perform a reaction calorimetry study to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[1] A staged scale-up approach, starting with small increments, is also advisable. Ensure that your cooling capacity is more than sufficient to handle the total heat evolution of the scaled-up reaction.

Q3: What are the most critical steps for thermal control in the common synthetic routes to this compound?

A3: The most critical steps are typically:

  • Chichibabin-type amination: The addition of sodium amide to the pyridine substrate is highly exothermic.[2][3]

  • Buchwald-Hartwig amination: The initial oxidative addition and subsequent reductive elimination steps can generate heat.[4][5]

  • Nitration of a pyridine ring: Nitration reactions are notoriously exothermic and require strict temperature control.[6]

  • Catalytic hydrogenation of a nitro group: The reduction of a nitro group is a highly energetic process.[7]

Q4: What type of cooling system is recommended for these reactions?

A4: The choice of cooling system depends on the scale and the exothermicity of the reaction. For lab-scale experiments, an ice bath or a cryocooler may be sufficient. For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is essential. The cooling system should be capable of rapidly removing heat to maintain the desired reaction temperature.

Experimental Protocols & Methodologies

Below are example protocols for potential synthetic routes to this compound, with a strong emphasis on thermal management.

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine

This protocol outlines the palladium-catalyzed amination of a hypothetical 3-bromo-4-isopropylpyridine with an ammonia equivalent. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8]

Step-by-Step Methodology:

  • Reactor Setup: In a well-ventilated fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with an inert gas inlet (e.g., Argon or Nitrogen), a thermocouple to monitor the internal temperature, and a septum for reagent addition.

  • Reagent Charging: To the flask, add 3-bromo-4-isopropylpyridine (1.0 eq), a suitable palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene or dioxane). The choice of solvent can impact reaction kinetics and heat transfer.[9] Add a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq). The addition of the base can be exothermic, so it should be done portion-wise while monitoring the temperature.

  • Amine Addition: Slowly add the amine source (e.g., benzophenone imine as an ammonia equivalent, 1.1 eq) via syringe over a period of 15-30 minutes. This is a critical step for thermal control. Monitor the temperature closely during the addition.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[9] Use a temperature-controlled heating mantle and ensure efficient stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Chichibabin-type Amination of 3-Isopropylpyridine

The Chichibabin reaction is a direct amination of pyridine derivatives using sodium amide.[10][11] This reaction is known to be highly exothermic and requires careful handling of the pyrophoric sodium amide.

Step-by-Step Methodology:

  • Reactor Setup: Set up a dry, three-necked round-bottom flask with a mechanical stirrer, a condenser with an inert gas inlet, and a thermocouple.

  • Sodium Amide Handling: Under an inert atmosphere, carefully add sodium amide (NaNH2, 2.0-3.0 eq) to a dry, high-boiling solvent like xylene or toluene.[3]

  • Substrate Addition: Heat the solvent to reflux. Slowly add a solution of 3-isopropylpyridine (1.0 eq) in the same solvent to the refluxing sodium amide suspension. The addition rate must be carefully controlled to manage the exotherm. A rapid addition can lead to a dangerous temperature and pressure increase. The reaction progress can often be monitored by the evolution of hydrogen gas.[2]

  • Reaction Monitoring: Maintain the reaction at reflux until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding a proton source, such as ammonium chloride solution, while cooling the flask in an ice bath. This step is also highly exothermic.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. Purify the product by distillation or crystallization.

Visualizations

Diagram 1: Decision Workflow for Managing a Temperature Excursion

Exotherm_Management Start Temperature Excursion Detected Action1 Increase Cooling Rate Start->Action1 Check1 Is Temperature Decreasing? Action1->Check1 Action2 Stop Reagent Addition Check1->Action2 No Success Temperature Under Control Continue Monitoring Check1->Success Yes Check2 Is Temperature Still Rising? Action2->Check2 Action3 Add Quenching Agent / Emergency Shutdown Check2->Action3 Yes Check2->Success No Failure Evacuate and Alert Safety Personnel Action3->Failure

Caption: Decision-making workflow for responding to a temperature excursion.

Diagram 2: Key Parameters for Thermal Control in a Jacketed Reactor

Thermal_Control Reactor Jacketed Reactor Reaction Mixture Heat Transfer Surface Monitoring Real-time Monitoring Internal Temperature (Thermocouple) Pressure (Transducer) Reaction Calorimetry (RC1) Reactor->Monitoring Provides Data For Safety Safety Measures Rupture Disc Emergency Quench System Containment Reactor->Safety Protected By Parameters Key Control Parameters Stirrer Speed Coolant Temperature Reagent Addition Rate Reactant Concentration Parameters->Reactor Influences Monitoring->Parameters Feedback Loop

Caption: Interplay of key parameters for effective thermal control.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Isopropylpyridin-4-amine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] 3-Isopropylpyridin-4-amine, a substituted pyridine derivative, represents a class of compounds frequently utilized as key building blocks in the synthesis of novel therapeutic agents. Its purity and impurity profile can directly influence the quality, stability, and safety of the final drug product.[3]

Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4][5] This necessitates the use of robust and reliable analytical techniques to detect, identify, and quantify any process-related impurities or degradation products.[2][4][5] Among the arsenal of analytical tools available, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the most powerful and commonly employed methods for the comprehensive characterization of such molecules.[3][5]

This guide provides an in-depth comparison of HPLC and GC-MS for the analysis of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and the fundamental principles of each technique. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth impurity profiling.

Understanding the Analyte: Physicochemical Properties of this compound

The design of an effective analytical method begins with a thorough understanding of the analyte's chemical and physical properties. These parameters dictate the compound's behavior in a chromatographic system and are critical for selecting the appropriate columns, mobile phases, and detection methods.

PropertyValue / PredictionImplication for Analysis
Molecular Formula C₈H₁₂N₂-
Molecular Weight 136.20 g/mol [6]Determines the target mass-to-charge ratio (m/z) in MS detection.
pKa (Predicted) ~7.4[7]The basic nature of the pyridine nitrogen is crucial for HPLC method development; the mobile phase pH must be controlled to ensure consistent ionization and good peak shape.
logP (Predicted) ~1.7 - 2.1[8][9][10]Indicates moderate lipophilicity, making it well-suited for reversed-phase HPLC. Suggests sufficient volatility for GC analysis.
UV Absorbance Expected ~250-270 nmPyridine derivatives possess a chromophore allowing for sensitive detection by HPLC with a UV or Diode Array Detector (DAD).[11][12]
Volatility Moderately VolatileThe compound's structure suggests it is likely volatile enough for GC analysis, although the polar amine group can present challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is an indispensable technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating the analyte and its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Design

The primary challenge in the HPLC analysis of basic compounds like this compound is controlling the ionization state of the amine functional group. At a pH near its pKa (~7.4), the analyte will exist as a mixture of ionized and non-ionized forms, leading to poor peak shape and inconsistent retention times. To overcome this, the mobile phase pH is set to be at least two units below the pKa. At a pH of 3-4, the pyridine nitrogen is fully protonated, resulting in a single ionic species that chromatographs with a sharp, symmetrical peak. The choice of a C18 column is based on the analyte's moderate lipophilicity (logP ~1.7-2.1), providing optimal retention and separation from more polar or nonpolar impurities.[13][14][15]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[13][15][16]

    • Column Temperature: 30 °C.

    • Detection: DAD, monitoring at 260 nm. Spectra collected from 200-400 nm to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve Sample (0.5 mg/mL in Mobile Phase) Inject Inject 10 µL Prep->Inject Column C18 Column Separation via Gradient Elution Inject->Column Detect DAD Detection (260 nm & Spectral Scan) Column->Detect Analyze Integrate Peaks Assess Purity & Quantify Detect->Analyze Report Generate Report Analyze->Report

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] It is particularly effective for identifying volatile and semi-volatile impurities.[1][4] For this compound, GC-MS serves as an excellent orthogonal technique to HPLC, providing unambiguous structural confirmation of the main peak and elucidation of any volatile impurities.

Causality of Method Design

The primary consideration for GC analysis of amines is their tendency to exhibit poor peak shape (tailing) due to interaction with active sites on the column and inlet liner.[17] While modern, deactivated columns mitigate this, the polarity of the amine can still be problematic. A mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) provides a good balance of selectivity for the analyte and potential impurities.[18][19] Electron Ionization (EI) at 70 eV is the standard for MS because it generates reproducible fragmentation patterns that can be searched against spectral libraries for confident identification.

For challenging samples where peak tailing persists, derivatization can be employed. Acylating the amine group with an agent like trifluoroacetic anhydride (TFAA) masks its polarity, leading to improved chromatographic performance.[20]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[1][18]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1) for main component assay, Splitless for trace impurity analysis.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.[18]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Transfer Line Temperature: 280 °C.[18]

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_data_gc Data Analysis PrepGC Dissolve Sample (1 mg/mL in Dichloromethane) InjectGC Inject 1 µL PrepGC->InjectGC ColumnGC DB-5ms Column Separation via Temp. Program InjectGC->ColumnGC DetectMS MS Detection (EI, Scan m/z 40-300) ColumnGC->DetectMS AnalyzeGC Extract Ion Chromatograms Analyze Mass Spectra DetectMS->AnalyzeGC Identify Identify Impurities (Library Search & Fragmentation) AnalyzeGC->Identify

Caption: A standard workflow for the GC-MS analysis of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is best suited for the analytical question at hand. The following table provides a direct comparison based on the characterization of this compound.

ParameterHPLC with DADGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and solid stationary phase.Separation based on volatility/boiling point and interaction with a stationary phase in a gaseous mobile phase.
Applicability Excellent. Directly applicable to the polar, moderately lipophilic, and non-volatile nature of the analyte and its likely impurities.Good, with caveats. Requires the analyte to be thermally stable and sufficiently volatile. Potential for peak tailing due to the basic amine group.[17]
Sample Preparation Simple dissolution in the mobile phase.Simple dissolution in a volatile solvent. May require a more complex derivatization step to improve peak shape.[20]
Identification Power Good. Peak purity can be assessed with DAD. Identification is based on retention time relative to a reference standard.Excellent. Provides a mass spectrum with a characteristic fragmentation pattern, allowing for definitive structural elucidation and library matching.
Quantification Excellent. Highly precise and accurate for purity determination and impurity quantification when validated.[14][16]Good. Can be quantitative but is more often used for identification and semi-quantification of impurities.
Key Strength Robustness, precision, and simplicity for routine purity analysis and quantification of known and unknown impurities.[15][21]Unambiguous identification of volatile and semi-volatile impurities, providing high confidence in structural assignments.[1][3]
Primary Challenge Achieving good peak shape requires careful control of mobile phase pH.Potential for analyte adsorption leading to peak tailing and loss of sensitivity.[17] Risk of thermal degradation of labile impurities.

Conclusion and Recommendations

For the comprehensive characterization of this compound, HPLC and GC-MS are not competing but complementary techniques.

  • For routine quality control, purity assessment, and stability studies, a validated stability-indicating RP-HPLC method is the recommended primary tool. Its robustness, precision, and direct applicability make it ideal for quantifying the main component and its degradation products or process impurities.

  • For the definitive structural identification of unknown volatile impurities or for orthogonal confirmation of the analyte's identity, GC-MS is invaluable. The detailed structural information from the mass spectrum provides a level of confidence that cannot be achieved by HPLC-UV alone.

By strategically employing both HPLC and GC-MS, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring the quality and safety of this critical intermediate and satisfying the stringent requirements of regulatory authorities.

References

A Comparative Guide to the Biological Activity of Isopropyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3] The introduction of simple alkyl groups, such as an isopropyl moiety, can profoundly influence a molecule's steric and electronic properties, leading to significant changes in its biological profile. This guide offers a comparative analysis of isopropyl-substituted pyridines, synthesizing available data to illuminate structure-activity relationships (SAR) and guide future research.

Structure-Activity Relationships: The Critical Role of Isomerism

The position of the isopropyl group on the pyridine ring is a fundamental determinant of biological activity. While direct comparative studies on the simplest isomers (2-, 3-, and 4-isopropylpyridine) are limited in publicly accessible literature, principles of medicinal chemistry and data from more complex derivatives allow for informed hypotheses.

  • Steric Hindrance: An isopropyl group at the 2-position can sterically hinder the nitrogen atom, potentially reducing its ability to act as a hydrogen bond acceptor or to coordinate with metal ions in metalloenzymes. Conversely, this steric bulk can also force favorable conformations for binding to other targets.

  • Electronic Effects: The isopropyl group is a weak electron-donating group. Its position influences the electron density of the ring and the basicity of the nitrogen atom, which can be crucial for receptor interactions.

  • Metabolic Stability: The position of the isopropyl group can affect the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s), influencing its pharmacokinetic profile.

A study on substituted phenylisopropylamines demonstrated that positional isomers exhibit vastly different potencies, with 4-substituted compounds being one to two orders of magnitude more potent than 2- or 5-substituted isomers.[4] This highlights the profound impact that substituent placement has on biological activity, a principle that extends to the isopropylpyridine scaffold.

Comparative Biological Activities

Pyridine derivatives are a well-established class of anticancer agents.[5][6] Their mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] While specific data for simple isopropylpyridines is sparse, derivatives incorporating this moiety are actively investigated.

A review of pyridine derivatives' antiproliferative activity found that the presence of certain functional groups significantly enhances activity, while bulky groups can sometimes be detrimental.[1] However, in other contexts, such as in salicylanilide-based peptidomimetics, a bulky isopropyl linker was found to be essential for potent antibacterial and anticancer activity.[7] This apparent contradiction underscores that the influence of a substituent is highly dependent on the overall molecular scaffold and the specific biological target.

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives

Compound Class Cancer Cell Line IC50 (µM) Citation
6-substituted Pyridin-2-one HepG2 (Liver) 4.5 ± 0.3 [5]
4-substituted Pyridine HepG2 (Liver) 9.8 ± 0.5 [5]
Dimethylpyridine Derivative (PS18) LoVo (Colon) 57.3 [8]

| Dimethylpyridine Derivative (PS33) | LoVo (Colon) | 51.8 |[8] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that substitutions on the pyridine ring are critical for potent anticancer effects. For instance, the addition of a pyridone oxygen in one study increased potency by two- to three-fold compared to its simple pyridine counterpart.[5]

The pyridine ring is a common feature in antimicrobial agents.[9] Isopropyl alcohol itself is a widely used disinfectant.[10] When incorporated into a pyridine structure, the isopropyl group can contribute to the molecule's lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

Studies on various pyridine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][11][12] For example, certain sesquiterpenoids show activity against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[11] While not pyridine derivatives themselves, these natural products illustrate the potency of complex molecules against microbial threats. In the context of pyridines, alkylpyridinium compounds have shown high antimicrobial activity against Gram-positive bacteria and also activity against Gram-negative bacteria and yeasts.[13]

Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds

Compound Class Microorganism MIC (µg/mL) Citation
Sesquiterpenoid (1) Staphylococcus aureus 26.8 [11]
Sesquiterpenoid (1) Candida albicans 16 [11]
Sesquiterpenoid (2) Microsporum gypseum 8 [11]
Sesquiterpenoid (95-100, 103) Escherichia coli 0.5 [11]

| Cnicin (STL) | Gram-positive/negative bacteria | 250 - 1000 |[12] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.

Enzyme inhibition is a primary mechanism of action for many drugs.[14] Pyridine derivatives are known to inhibit a wide range of enzymes. The specific isomer of a substituted pyridine can determine its inhibitory profile. For example, 3-acetylpyridine acts as an antagonist of nicotinic acid, leading to the formation of an inactive analog of NAD⁺ and disrupting cellular metabolism.[15]

While no specific data is readily available for isopropylnicotinamide as an enzyme inhibitor, its structural similarity to nicotinamide—a known inhibitor of sirtuin deacetylases—suggests it is a candidate for investigation.[16] The addition of the isopropyl group could alter its potency and selectivity against NAD⁺-utilizing enzymes.[16]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the use of standardized and well-validated assays is paramount. Below are detailed protocols for two fundamental assays used to determine the biological activities discussed in this guide.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17]

Causality Behind Experimental Choices:

  • Why MTT? It is a robust, high-throughput method ideal for screening compound libraries for cytotoxic effects. It measures metabolic function, providing a more nuanced view of cell health than simple membrane integrity assays.

  • Controls are Critical: A vehicle control (e.g., DMSO) is essential to ensure the solvent used to dissolve the compound does not affect cell viability. A positive control (a known cytotoxic agent like doxorubicin) validates that the assay system is responsive. A negative control (untreated cells) establishes the baseline for 100% viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the isopropyl-pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle, positive, and negative controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Diagram 1: General Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-Well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Forms) E->F G Add Solubilizing Agent F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: A streamlined workflow for assessing compound cytotoxicity using the MTT assay.

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.[17]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method provides a quantitative result (the MIC value) and is more precise than agar diffusion methods. It is also amenable to a 96-well plate format, allowing for efficient testing of multiple compounds and concentrations.

  • Inoculum Standardization: The starting concentration of bacteria is critical. A standardized inoculum (e.g., using a McFarland standard) ensures that results are consistent and comparable between experiments and labs.

  • Growth and Sterility Controls: A growth control well (bacteria, no compound) is necessary to confirm the bacteria are viable. A sterility control well (broth, no bacteria) ensures the medium is not contaminated.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Also, prepare a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the clear wells onto an agar plate. The lowest concentration that results in no colony growth after incubation is the MBC.

Diagram 2: Logic of Enzyme Inhibition Types

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition Enzyme Enzyme (E) Active Site Allosteric Site Comp_I Inhibitor (I) Binds to Active Site Comp_I->Enzyme:as Competes with S S1 Substrate (S) Cannot Bind NonComp_I Inhibitor (I) Binds to Allosteric Site NonComp_I->Enzyme:as2 Changes Active Site Shape S2 Substrate (S) Binds, but reaction is less efficient ES Enzyme-Substrate Complex (ES) Uncomp_I Inhibitor (I) Binds only to ES Uncomp_I->ES Locks S in place

Caption: A conceptual diagram illustrating the distinct binding mechanisms of major enzyme inhibitor types.

Conclusion and Future Perspectives

The isopropyl-substituted pyridine scaffold holds considerable promise for the development of new therapeutic agents. The position of the isopropyl group is a critical design element that modulates the biological activity of the molecule, influencing its potency and selectivity across anticancer, antimicrobial, and enzyme inhibitory applications.

Future research should focus on systematic comparative studies of 2-, 3-, and 4-isopropylpyridine derivatives against a broad panel of biological targets. Such studies, combining chemical synthesis, robust biological screening, and computational modeling, will be essential to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this versatile chemical class.

References

The Pivotal Role of C3-Substitution in Pyridin-4-Amine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase inhibitors, the pyridin-4-amine scaffold represents a cornerstone of modern medicinal chemistry. Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has cemented its status as a privileged fragment in inhibitor design. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-substituted pyridin-4-amine analogs, with a particular focus on the influence of the 3-isopropyl group and its bioisosteres. While direct, comprehensive SAR studies on 3-isopropylpyridin-4-amine itself are not extensively published, by examining closely related 3-alkyl and other 3-substituted analogs, we can elucidate the critical role of substitutions at this position in modulating potency, selectivity, and overall pharmacological profiles.

The Significance of the this compound Scaffold

The this compound core is a compelling starting point for kinase inhibitor discovery. The 4-amino group is crucial for establishing a hydrogen bond with the hinge region of the kinase, a fundamental interaction for potent inhibition. The pyridine ring itself serves as a versatile scaffold for further functionalization, allowing for the fine-tuning of physicochemical properties and the exploration of additional binding interactions within the active site.

The introduction of an isopropyl group at the C3 position is a strategic design choice. This small, lipophilic alkyl group can impart several advantageous properties:

  • Steric Influence: The isopropyl group can orient adjacent functionalities, influencing the overall conformation of the molecule and its fit within the ATP-binding pocket.

  • Hydrophobic Interactions: It can engage in favorable van der Waals interactions with hydrophobic residues in the kinase active site, potentially enhancing binding affinity.

  • Metabolic Stability: Alkyl substitutions can block sites of metabolism, improving the pharmacokinetic profile of the compound.

The following sections will delve into a comparative analysis of various substitutions at the C3 position and other key locations on the pyridin-4-amine and related heterocyclic scaffolds, drawing upon published experimental data to rationalize the observed SAR trends.

Comparative Structure-Activity Relationship Analysis

The potency and selectivity of pyridin-4-amine analogs as kinase inhibitors are profoundly influenced by the nature and position of substituents on the pyridine ring and the exocyclic amine. The following tables summarize the SAR of various analogs, providing a framework for understanding the impact of structural modifications.

Table 1: Impact of C3-Substitutions on Kinase Inhibitory Activity of Pyridin-4-Amine and Bioisosteric Scaffolds
Compound IDScaffoldR1 (C3-Position)R2 (Amine Substituent)Target KinaseIC50 (nM)Reference
Hypothetical 1a Pyridin-4-amine-HPhenylGeneric Kinase>1000N/A
Hypothetical 1b Pyridin-4-amine-CH(CH3)2PhenylGeneric Kinase150N/A
Analog 2a 4-(Pyrazol-3-yl)-pyridine-H2-aminopyrimidineJNK3630[1]
Analog 2b 4-(Pyrazol-3-yl)-pyridine-H2-(dimethylamino)pyrimidineJNK3280[1]
Analog 3a Isothiazolo[4,3-b]pyridine3-alkynyl-pyridinyl6-arylPIKfyve8[2]
Analog 3b Isothiazolo[4,3-b]pyridine3-alkynyl-(5-methyl-pyridinyl)6-arylPIKfyve2[2]
Analog 4a Pyrido[4,3-d]pyrimidine-H (at equivalent C3 of pyridine)4-[(3-bromophenyl)amino]EGFR0.5-10[3]
Analog 4b Pyrido[4,3-d]pyrimidine7-morpholinopropyl4-[(3-bromophenyl)amino]EGFR8-40[3]

Expert Insights: The hypothetical comparison between 1a and 1b illustrates the potential benefit of a C3-isopropyl group in enhancing potency, likely through favorable hydrophobic interactions. In the 4-(pyrazol-3-yl)-pyridine series, modifications to the amine substituent (2a vs. 2b ) significantly impact JNK3 inhibition, highlighting the importance of this position for targeting specific kinases.[1] The isothiazolo[4,3-b]pyridine analogs demonstrate that even subtle changes, such as the addition of a methyl group on a distal pyridine ring (3a vs. 3b ), can lead to a notable increase in potency against PIKfyve.[2] The pyrido[4,3-d]pyrimidine series shows that while the core scaffold is potent, large substitutions at positions equivalent to C3 can be tolerated and can be used to modulate properties like solubility, though sometimes at the cost of some potency (4a vs. 4b ).[3]

Table 2: Antiproliferative Activity of Substituted Pyridin-4-Amine Analogs
Compound IDScaffoldKey SubstitutionsCell LineIC50 (µM)Reference
Analog 5a N-(pyridin-3-yl)pyrimidin-4-amineVarious aryl/heteroaryl groupsMV4-110.83[4]
Analog 5b N-(pyridin-3-yl)pyrimidin-4-amineVarious aryl/heteroaryl groupsHT-292.12[4]
Analog 6a Pyrazolo[3,4-d]pyrimidine3-(6-phenoxypyridin-3-yl)Jeko-1<1[5]
Analog 6b Pyrazolo[3,4-d]pyrimidine3-(6-phenoxypyridin-3-yl)Z138<1[5]
Analog 7a Pyrido[2,3-d]pyrimidin-4(3H)-one4-methoxyphenylPC-37.98[6]

Expert Insights: The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has demonstrated broad antiproliferative activity against various cancer cell lines, with potency being highly dependent on the nature of the substituents.[4] Similarly, the pyrazolo[3,4-d]pyrimidine analogs show potent activity in mantle cell lymphoma cell lines.[5] The pyrido[2,3-d]pyrimidin-4(3H)-one derivative 7a highlights that even with a more complex heterocyclic system, potent anticancer activity can be achieved.[6] These examples underscore the therapeutic potential of pyridin-4-amine-based scaffolds in oncology.

Causality Behind Experimental Choices in SAR Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry. The choice of which analogs to synthesize is driven by a desire to understand the SAR and to optimize multiple properties simultaneously.

  • Exploration of the C3-Position: The introduction of small alkyl groups like methyl, ethyl, and isopropyl at the C3 position is a common strategy to probe for hydrophobic pockets in the kinase active site. The choice between these groups allows for a systematic evaluation of the impact of size and lipophilicity on binding affinity. A cyclopropyl group is also a frequent choice as a bioisostere for isopropyl, offering a similar size but with a different conformational profile and metabolic stability.[7]

  • Bioisosteric Replacements: When a particular functional group is found to be beneficial for activity but detrimental for other properties (e.g., poor solubility, metabolic instability), bioisosteric replacements are employed. For instance, a phenyl group might be replaced with a pyridine or thiophene to improve solubility or alter electronic properties.

  • Modulation of Physicochemical Properties: Substitutions are often made not just to improve potency but also to enhance drug-like properties. For example, the addition of polar groups like morpholine or piperazine can increase aqueous solubility, which is crucial for oral bioavailability.[3]

Experimental Protocols

To ensure the reproducibility and validity of SAR data, standardized and well-characterized assays are essential. The following are detailed protocols for key in vitro assays used to evaluate the activity of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the general SAR strategy and experimental workflows.

SAR_Strategy Core This compound Core Scaffold C3 C3 Position (Isopropyl) Core->C3 Modification Sites Amine 4-Amine Substituent Core->Amine Modification Sites Pyridine Pyridine Ring Modifications Core->Pyridine Modification Sites Analogs Analog Library Synthesis C3->Analogs Amine->Analogs Pyridine->Analogs Bioassays Biological Assays (Kinase & Cell-based) Analogs->Bioassays SAR Structure-Activity Relationship (SAR) Bioassays->SAR Lead Lead Optimization SAR->Lead

Caption: General strategy for SAR studies of this compound analogs.

Kinase_Assay_Workflow Start Start: Compound Dilution Reaction Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Start->Reaction ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->ADP_Glo Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) ADP_Glo->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis (IC50) Readout->Analysis

Caption: Workflow for a luminescence-based in vitro kinase assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel kinase inhibitors. While direct and extensive SAR data for the 3-isopropyl series is an area ripe for further investigation, a comparative analysis of related 3-substituted pyridin-4-amines and bioisosteric heterocyclic systems provides valuable insights. The strategic placement of small alkyl groups at the C3 position can significantly influence binding affinity through hydrophobic interactions and steric effects.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs against a broad panel of kinases to establish a more definitive SAR. The exploration of a wider range of bioisosteric replacements for the isopropyl group could also lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for conducting such studies, ensuring the generation of high-quality, reproducible data that will drive the development of the next generation of kinase inhibitors.

References

A Senior Application Scientist’s Guide: Comparative Reactivity of 3-Isopropylpyridin-4-amine and 4-Aminopyridine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, aminopyridines serve as privileged scaffolds. 4-Aminopyridine (4-AP) is a well-established building block, valued for its high nucleophilicity and utility as a catalyst and synthetic intermediate.[1][2][3] Its widespread application, from being the precursor to the hyper-nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) to its therapeutic use for improving walking in patients with multiple sclerosis, speaks to its versatile reactivity.[3][4][5]

This guide introduces a close analogue, 3-Isopropylpyridin-4-amine, and places its reactivity in direct comparison with the parent 4-AP. The introduction of a bulky isopropyl group at the C3 position, ortho to the amine, fundamentally alters the molecule's steric and electronic profile. For researchers, scientists, and drug development professionals, understanding these differences is critical for rational molecular design, reaction optimization, and the strategic selection of building blocks.

This document moves beyond a simple catalog of properties to provide a causal analysis of reactivity, supported by detailed experimental protocols and field-proven insights. We will dissect how the interplay between inductive electronic effects and severe steric hindrance dictates the synthetic utility of these two valuable reagents.

Part 1: Structural and Physicochemical Comparison

The foundational differences in reactivity between 4-AP and its 3-isopropyl substituted counterpart stem from their distinct structural and electronic properties. The isopropyl group introduces two key changes: a modest increase in electron density via induction and, more significantly, a substantial steric shield around the 4-amino group.

G cluster_0 4-Aminopyridine (4-AP) cluster_1 This compound 4ap_img 4ap_text Key Features: - Planar structure - Unhindered 4-amino group - High nucleophilicity 3ip_img 3ip_text 3ip_text

Caption: Structural comparison of 4-Aminopyridine and this compound.

Table 1: Physicochemical Properties

Property4-AminopyridineThis compoundRationale for Difference
Structure UnsubstitutedSubstituted with Isopropyl at C3The key structural variable being compared.
Molecular Weight 94.11 g/mol [5]136.21 g/mol (Calculated)Addition of a C3H7 group.
pKa (of conjugate acid) 9.17[4]~9.4 (Estimated)The isopropyl group is weakly electron-donating, slightly increasing the basicity of the ring nitrogen.
Predicted LogP -0.161.35 (Estimated)The alkyl group significantly increases lipophilicity.
Steric Profile Low steric hindrance at N-4High steric hindrance at N-4[6][7]The bulky ortho isopropyl group physically blocks access to the lone pair of the amino nitrogen.

Part 2: A Head-to-Head Reactivity Analysis

The divergent reactivity of these two molecules is most evident in reactions targeting the exocyclic amino group. We will focus on N-acylation, a fundamental transformation in organic synthesis.

The Causality of Reactivity: Electronics vs. Sterics

In principle, the electron-donating nature of the isopropyl group should increase the electron density on the 4-amino nitrogen, thereby enhancing its nucleophilicity. However, in practice, this electronic effect is overwhelmingly negated by steric hindrance.[7][8] Nucleophilic attack requires a specific trajectory for the interacting orbitals to overlap effectively. The bulky, rotating isopropyl group acts as a formidable gatekeeper, impeding the approach of even moderately sized electrophiles.[6][9]

For 4-AP, the path to the nitrogen's lone pair is clear. For this compound, the activation energy for the reaction is significantly raised due to steric repulsion in the transition state.

Comparative Study: N-Acylation with Acetic Anhydride

To provide a tangible measure of this difference, we present a protocol for a comparative kinetic experiment. Acetic anhydride is chosen as a relatively small, reactive electrophile to ensure the reaction proceeds for both substrates under manageable conditions.

Expertise & Experience Note: While 4-AP is known to catalyze acylation reactions, in this direct comparison, it acts as the nucleophilic substrate.[10][11] The experiment is designed to run under identical conditions to isolate the effect of the C3-isopropyl substitution.

G cluster_workflow Comparative Acylation Workflow prep Reaction Setup (2 parallel reactions) reagents Substrate (0.1M) Acetic Anhydride (1.1 eq) Triethylamine (1.2 eq) Solvent: Acetonitrile (ACN) prep->reagents Add conditions Stir at 25°C reagents->conditions Maintain monitoring Reaction Monitoring (TLC & LC-MS) conditions->monitoring Sample at t=0, 15, 30, 60, 120 min quench Quench with NaHCO3 (aq) monitoring->quench When complete workup Workup & Purification (EtOAc extraction, Column Chromatography) quench->workup analysis Analysis (Yield, Purity, NMR) workup->analysis

Caption: Experimental workflow for the comparative N-acylation study.

Experimental Protocol: Comparative N-Acylation

This protocol is designed as a self-validating system. Running both reactions in parallel under identical conditions ensures that any observed differences in rate and yield are directly attributable to the substrate's structure.

Materials:

  • 4-Aminopyridine (4-AP)

  • This compound

  • Acetic Anhydride (AczO)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium Sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Parallel): In two separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add 4-Aminopyridine (1.0 mmol, 94.1 mg) to one and this compound (1.0 mmol, 136.2 mg) to the other.

  • Dissolution: Add anhydrous ACN (10 mL) to each flask and stir until the solids are fully dissolved.

  • Base Addition: Add triethylamine (1.2 mmol, 167 µL) to each flask.

  • Initiation: Cool the flasks to 0°C in an ice bath. Add acetic anhydride (1.1 mmol, 104 µL) dropwise to each flask simultaneously. Start a timer immediately after addition.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature (approx. 25°C).

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) using a 1:1 Hexanes:EtOAc eluent. Spot the starting material and the reaction mixture at time points t = 15 min, 30 min, 1 hr, and 2 hr. Visualize under UV light.

  • Workup: Once the starting material is consumed (or after 4 hours), quench each reaction by slowly adding saturated NaHCO3 solution (15 mL). Transfer the mixtures to separatory funnels.

  • Extraction: Extract each aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify each crude product by flash column chromatography on silica gel. Determine the isolated yield and confirm the structure and purity of the products (4-acetylaminopyridine and 3-isopropyl-4-acetylaminopyridine) by ¹H NMR spectroscopy.

Predicted Results and Interpretation

The experimental outcome is expected to starkly highlight the impact of steric hindrance.

Table 2: Predicted Outcome of Comparative N-Acylation

Parameter4-Aminopyridine ReactionThis compound ReactionInterpretation
Reaction Time < 30 minutes2 - 4 hours (or longer)The unhindered amine of 4-AP reacts rapidly. The steric bulk of the isopropyl group significantly slows the rate of nucleophilic attack.
Isolated Yield > 95%60 - 80%The slower reaction for the substituted amine may lead to the formation of side products or incomplete conversion, resulting in a lower isolated yield.
Required Conditions Room temperature, standard baseMay require heating or a stronger, non-nucleophilic base for full conversion.The higher activation energy barrier imposed by steric hindrance necessitates more forcing conditions.

Part 3: Implications for Advanced Synthesis

The observed differences in reactivity extend to more complex, industrially relevant transformations such as metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

In a reaction like the Buchwald-Hartwig amination, the aminopyridine must coordinate to a palladium center. The steric bulk of this compound would severely disfavor the formation of the necessary Pd-N bond.

  • 4-Aminopyridine: Readily participates in cross-coupling reactions with standard catalyst systems (e.g., Pd2(dba)3 with BINAP or similar ligands).

  • This compound: Would likely be a challenging substrate. Achieving successful coupling would probably require:

    • Specialized Ligands: Use of extremely bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) designed to promote reductive elimination from sterically congested metal centers.

    • Higher Temperatures: To overcome the activation energy barrier for coordination and oxidative addition.

    • Longer Reaction Times: To compensate for the slower catalytic turnover.

Part 4: Application Scientist's Summary and Outlook

The choice between 4-Aminopyridine and this compound is a strategic decision dictated entirely by the synthetic goal.

G Start Synthetic Goal HighReactivity High Reactivity Needed? Start->HighReactivity AP4 Use 4-Aminopyridine HighReactivity->AP4 Yes StericControl Steric Control or Modulated Properties Needed? HighReactivity->StericControl No IPAP3 Use this compound StericControl->AP4 No StericControl->IPAP3 Yes

Caption: Decision logic for selecting between the two aminopyridines.

  • Choose 4-Aminopyridine for:

    • Rapid, high-yielding reactions: When the goal is efficient synthesis without steric complications.

    • Catalysis: When using it as a nucleophilic catalyst or precursor.

    • Standard Scaffolding: When incorporating a simple, reactive aminopyridine core.

  • Choose this compound for:

    • Introducing Steric Bulk: To create specific pockets in a ligand for targeted protein binding or to influence the conformation of a larger molecule.

    • Modulating Physicochemical Properties: To increase lipophilicity, potentially improving membrane permeability or altering solubility profiles.

    • Preventing Undesired Reactivity: The steric hindrance can act as a "built-in" protecting group for the amine, allowing reactions to occur at other sites on the molecule.

    • Metabolic Blocking: In drug design, bulky groups are often installed near a metabolically labile site to prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes).

References

A Senior Application Scientist's Guide to Purity Validation of 3-Isopropylpyridin-4-amine: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate, such as 3-Isopropylpyridin-4-amine, is a non-negotiable critical quality attribute. Ensuring the precise purity of this compound is fundamental to the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth, objective comparison between the classical non-aqueous potentiometric titration method and modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound.

The Rationale: Why Purity Validation Matters

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Even minute impurities, which could be unreacted starting materials, byproducts, or degradation products, can have significant consequences, including:

  • Altered Pharmacokinetics and Pharmacodynamics: Impurities can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the API.

  • Toxicity: Some impurities may be toxic or produce adverse pharmacological effects.

  • Reduced Efficacy: A lower-than-expected purity directly translates to a lower effective dose of the API.

  • Manufacturing Inconsistencies: Impurities can interfere with downstream processing and formulation steps.

Given these risks, a robust, validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Method 1: Non-Aqueous Potentiometric Titration

Titration is a cornerstone of quantitative chemical analysis, offering a rapid and cost-effective means to determine the overall assay of a substance.[1] For a weakly basic compound like this compound, a non-aqueous titration is the method of choice.[2]

Scientific Principle

The basicity of the pyridine nitrogen in this compound is too weak for accurate titration in an aqueous medium, as water can compete with the analyte for the titrant.[3] By using a non-aqueous solvent system, the basic properties of the amine are enhanced.[4] Glacial acetic acid is an ideal solvent as it is protogenic and levels the strength of weak bases.[5]

The titration reaction involves the use of a strong acid, typically perchloric acid (HClO₄) dissolved in glacial acetic acid, as the titrant.[5] The perchloric acid protonates the acetic acid to form the highly acidic onium ion (CH₃COOH₂⁺), which then readily donates its proton to the weakly basic amine.[2]

Reaction: B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH (where B is this compound)

The endpoint of the titration is detected potentiometrically, where a sharp change in the solution's potential upon reaching the equivalence point is measured. This instrumental approach removes the subjectivity associated with visual indicators.[6]

Detailed Experimental Protocol: Titration

Objective: To determine the purity (assay) of this compound.

Materials:

  • This compound sample

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Glacial acetic acid (analytical grade)

  • Potassium hydrogen phthalate (PHP), primary standard

  • Crystal violet indicator (for titrant standardization)

  • Automated potentiometric titrator with a suitable electrode (e.g., glass-calomel or a specialized non-aqueous electrode).[7]

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 300-400 mg of dried potassium hydrogen phthalate (PHP) into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

    • Perform a blank titration (50 mL of glacial acetic acid without PHP).[8]

    • Calculate the normality of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh approximately 150-200 mg of the this compound sample into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Place the beaker on the potentiometric titrator, ensuring the electrode and dispensing tip are properly immersed.

    • Titrate with the standardized 0.1 N perchloric acid. The instrument will record the potential (mV) as a function of titrant volume (mL).

    • The endpoint is the point of maximum inflection on the titration curve. Modern titrators automatically identify this equivalence point.

  • Calculation of Purity:

    • Purity (%) = (V * N * E) / W * 100

      • V: Volume of perchloric acid consumed by the sample (mL)

      • N: Normality of the perchloric acid titrant (mol/L)

      • E: Equivalent weight of this compound (Molecular Weight / 1, as it has one titratable amine group)

      • W: Weight of the sample (mg)

Workflow for Titrimetric Purity Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result Standardize Standardize 0.1 N HClO₄ with Primary Standard (PHP) Titrate Perform Potentiometric Titration Standardize->Titrate Standardized Titrant PrepareSample Accurately Weigh & Dissolve This compound in Glacial Acetic Acid PrepareSample->Titrate Analyte Solution Endpoint Detect Equivalence Point (Maximum Inflection) Titrate->Endpoint Calculate Calculate Purity (%) using Volume, Normality, and Weight Endpoint->Calculate Result Report Assay Value Calculate->Result

Caption: Workflow for purity validation by non-aqueous potentiometric titration.

Orthogonal Methods: Chromatographic Purity Assessment

While titration provides an excellent measure of the total basic content (assay), it is non-selective.[9] It cannot distinguish between the main compound and any basic impurities. For a comprehensive purity profile, chromatographic methods are essential as they separate, identify, and quantify individual components in a mixture.[10]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for analyzing non-volatile and thermally sensitive compounds, making it highly suitable for pyridine derivatives.[11][12] A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate this compound from its potential impurities based on differences in their polarity.

Detailed Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify related impurities.

Materials & Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[13]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Phosphate or formate buffer (e.g., 0.1% formic acid in water).

Procedure:

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A time-based gradient from high aqueous to high organic content to elute compounds of varying polarity (e.g., 95% A to 5% A over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 254-270 nm for pyridine derivatives).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately prepare a solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by multiple injections of the standard solution to ensure system suitability (checking for consistent retention times and peak areas).

    • Inject the sample solution.

    • Purity is typically calculated using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Method 3: Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds.[14] For amines, derivatization is sometimes required to improve peak shape and thermal stability, though direct injection is often possible on specialized columns.

Detailed Experimental Protocol: GC

Objective: To determine the purity of this compound and quantify volatile impurities.

Materials & Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for amines (e.g., a wax or amine-specific phase).

  • This compound reference standard and sample.

  • Suitable solvent (e.g., Dichloromethane or Methanol, GC grade).

  • Carrier gas: Helium or Hydrogen.

Procedure:

  • Chromatographic Conditions (Example):

    • Column: DB-WAX or similar (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Injection: Split mode (e.g., 50:1).

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a suitable volatile solvent at a concentration of approximately 1 mg/mL.

  • Analysis and Calculation:

    • Perform injections similarly to the HPLC procedure.

    • Calculate purity using the area percent method as described for HPLC.

Workflow for Chromatographic Purity Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Data Processing & Result PrepMobilePhase Prepare Mobile/Carrier Phase Equilibrate Equilibrate System (HPLC/GC) PrepMobilePhase->Equilibrate PrepSample Prepare Standard & Sample Solutions (e.g., 0.5 mg/mL) SST Perform System Suitability Test (SST) with Standard PrepSample->SST Equilibrate->SST Inject Inject Sample SST->Inject If SST Passes Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Result Report Purity & Impurity Profile Calculate->Result

Caption: General workflow for purity validation by HPLC or GC.

Comparative Analysis: Choosing the Right Method

The selection of an analytical method depends on the specific objective of the analysis. A direct comparison of key validation parameters, guided by ICH Q2(R1) principles, reveals the strengths and weaknesses of each technique.[15][16][17]

Parameter Non-Aqueous Titration HPLC GC
Specificity Low (Assay). Measures total basicity, cannot distinguish between structurally similar basic compounds.[9]High. Can separate the main compound from isomers, precursors, and degradation products.High. Excellent for separating volatile impurities and isomers.
Accuracy High for assay determination of a pure substance.High. Dependent on the quality of the reference standard.High. Dependent on the quality of the reference standard.
Precision Very High (typically <0.2% RSD).[18]High (typically <1.0% RSD).High (typically <1.5% RSD).
Limit of Quantitation (LOQ) Not applicable for impurity detection.Low (typically <0.05%). Can quantify trace-level impurities.[19]Low (ppb to ppm levels). Excellent for volatile trace impurities.
Linearity Excellent over a defined range.Excellent over a wide concentration range.Excellent over a wide concentration range.
Throughput High. Analysis time is short (minutes per sample).Moderate. Run times are typically 15-30 minutes per sample.Moderate. Similar run times to HPLC.
Cost & Complexity Low cost, simple instrumentation.[18]High initial cost, moderate complexity.High initial cost, moderate complexity.
Primary Use Case Rapid, precise assay for bulk material, in-process control, and final product release testing.Comprehensive purity profiling, stability studies, identification and quantification of specific impurities.Analysis of volatile impurities, residual solvents, and thermally stable related substances.

Decision Logic: Which Method to Employ?

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Senior Scientist Recommendations

For the comprehensive quality control of this compound, a multi-faceted approach is superior.

  • Non-aqueous potentiometric titration stands as a robust, precise, and efficient method for determining the assay value. Its high throughput and low cost make it ideal for routine quality control, in-process checks, and final product release where the impurity profile is already well-understood.

  • HPLC is the indispensable tool for purity analysis. It provides the specificity that titration lacks, offering a detailed impurity profile. It is the gold standard for stability testing, reference standard characterization, and investigations into out-of-specification results.

  • GC serves as a critical orthogonal method, particularly for identifying and quantifying volatile or semi-volatile impurities and residual solvents that may not be detected by HPLC.

In a regulated drug development environment, titration is used to confirm the bulk strength (assay), while a stability-indicating HPLC method is employed to ensure the purity and impurity profile meets the stringent standards required for safety and efficacy. The use of these complementary techniques provides a self-validating system, ensuring the highest confidence in the quality of this compound.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Isopropylpyridin-4-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous analytical characterization is paramount to ensure the identity, purity, and quality of the final product. This guide provides an in-depth spectroscopic comparison of 3-Isopropylpyridin-4-amine, a key building block, with its common synthetic precursors. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we present a clear and logical framework for distinguishing the final product from its starting materials and intermediates. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their research and development efforts.

Introduction: The Importance of Spectroscopic Verification

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its journey from simple pyridine derivatives involves key chemical transformations that must be meticulously monitored to ensure reaction completion and control impurity profiles. Spectroscopic methods are the cornerstone of this analytical process, offering a non-destructive and highly informative means to probe molecular structure.[1] Each technique provides a unique piece of the structural puzzle, and together, they form a powerful toolkit for chemical verification.[2][3]

This guide will focus on a common synthetic pathway to this compound, highlighting the distinct spectroscopic signatures at each stage. The chosen pathway allows for a clear demonstration of how functional group transformations are reflected in the resulting spectra.

Synthetic Pathway Overview

A plausible and illustrative synthesis of this compound begins with 3-isopropylpyridine. The synthesis proceeds through a nitration step to introduce a nitro group at the 4-position, followed by a reduction of the nitro group to the target primary amine. This multi-step process provides clear examples of how changes in electron density and functional groups manifest in spectroscopic data.

G cluster_0 Synthetic Workflow A Precursor 1: 3-Isopropylpyridine B Intermediate: 3-Isopropyl-4-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C Final Product: this compound B->C Reduction (e.g., H₂, Pd/C)

Caption: A representative synthetic route to this compound.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

The primary causality we observe in the ¹H NMR spectra throughout this synthesis is the change in the electronic environment of the pyridine ring protons. The introduction of a strongly electron-withdrawing nitro group, followed by its replacement with a strongly electron-donating amino group, causes significant and predictable shifts in the proton resonances.

Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ ppm)

CompoundH-2 (δ)H-5 (δ)H-6 (δ)Isopropyl CH (δ)Isopropyl CH₃ (δ)NH₂ (δ)
3-Isopropylpyridine ~8.4~7.5~8.4~3.0~1.2N/A
3-Isopropyl-4-nitropyridine ~8.6~7.8~8.6~3.2~1.3N/A
This compound ~8.0~6.7~8.0~2.9~1.2~4.5 (broad)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Analysis and Interpretation:
  • From Precursor 1 to Intermediate: The nitration of 3-isopropylpyridine to form 3-isopropyl-4-nitropyridine introduces a powerful electron-withdrawing nitro group (-NO₂). This group deshields the adjacent ring protons, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced on the protons ortho and para to the nitro group.

  • From Intermediate to Final Product: The reduction of the nitro group to an amino group (-NH₂) represents a dramatic electronic reversal. The amino group is strongly electron-donating, which shields the ring protons, causing their signals to shift significantly upfield (to a lower ppm value). The most notable change is the upfield shift of the H-5 proton. Additionally, a new, often broad signal for the -NH₂ protons appears, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of a molecule.[7] Each unique carbon atom in a molecule typically gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

The introduction and transformation of functional groups on the pyridine ring cause substantial changes in the ¹³C NMR chemical shifts, particularly for the carbons directly attached to these groups (ipso-carbons) and those ortho and para to them.

Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ ppm)

CompoundC-2 (δ)C-3 (δ)C-4 (δ)C-5 (δ)C-6 (δ)Isopropyl CH (δ)Isopropyl CH₃ (δ)
3-Isopropylpyridine ~149~137~123~135~149~34~24
3-Isopropyl-4-nitropyridine ~151~132~155~121~151~33~23
This compound ~147~125~150~108~147~34~24

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Analysis and Interpretation:
  • C-4 Transformation: The most dramatic shift is observed at the C-4 position. In the nitro intermediate, the C-4 signal is significantly downfield (~155 ppm) due to the strong deshielding effect of the nitro group. Upon reduction to the amine, this same carbon is shielded and shifts considerably upfield, although it remains attached to a heteroatom.

  • C-3 and C-5 Shifts: The carbons adjacent to the site of substitution (C-3 and C-5) also experience significant shifts. The electron-withdrawing nitro group pulls electron density away, while the electron-donating amino group pushes electron density towards them, resulting in predictable upfield shifts for these carbons in the final product.

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule.[8][9][10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

The key transformations in this synthesis—the introduction of a nitro group and its subsequent conversion to an amine—are easily tracked by FT-IR due to the highly characteristic vibrational frequencies of these groups.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic/Aliphatic)C=C, C=N Stretch (Aromatic)N-O Stretch (NO₂)C-N Stretch
3-Isopropylpyridine N/A3100-3000, 2980-28501600-1450N/A~1300-1200
3-Isopropyl-4-nitropyridine N/A3100-3000, 2980-28501600-1450~1530 (asym), ~1350 (sym) ~1300-1200
This compound ~3400-3200 (two bands) 3100-3000, 2980-28501600-1450N/A~1340-1250
Analysis and Interpretation:
  • Appearance of the Nitro Group: The successful synthesis of 3-isopropyl-4-nitropyridine is unequivocally confirmed by the appearance of two strong, characteristic absorption bands for the nitro group: the asymmetric stretch around 1530 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.

  • Disappearance of Nitro and Appearance of Amine: The completion of the reduction step is marked by the complete disappearance of the N-O stretching bands. Simultaneously, the formation of the primary amine is confirmed by the appearance of two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group.

Mass Spectrometry: Determining Molecular Weight

Mass Spectrometry (MS) provides the molecular weight of a compound, offering a fundamental piece of evidence for its identity. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, we can confirm the elemental composition.

Table 4: Molecular Weight and Key MS Data

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
3-Isopropylpyridine C₈H₁₁N121.18122.19
3-Isopropyl-4-nitropyridine C₈H₁₀N₂O₂166.18167.19
This compound C₈H₁₂N₂136.20137.21
Analysis and Interpretation:

The progression of the synthesis is clearly marked by the change in molecular weight.

  • Nitration: The addition of a nitro group (NO₂) and removal of a hydrogen atom results in a net mass increase of 45.00 Da (from 121.18 to 166.18).

  • Reduction: The reduction of the nitro group (NO₂) to an amino group (NH₂) involves the removal of two oxygen atoms and the addition of two hydrogen atoms, resulting in a net mass decrease of 30.02 Da (from 166.18 to 136.20).

Observing the molecular ion peak at the expected m/z value for each step provides definitive confirmation of the success of each chemical transformation.

Experimental Protocols

To ensure the reproducibility and integrity of the data presented, the following standard protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

G cluster_1 Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Analysis (¹H, ¹³C) Start->NMR FTIR FT-IR Analysis Start->FTIR MS MS Analysis Start->MS Data Combine & Correlate Data NMR->Data FTIR->Data MS->Data Conclusion Structure Confirmed/ Reaction Monitored Data->Conclusion

Caption: General workflow for spectroscopic characterization.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating system for the characterization of this compound and its synthetic precursors. Each technique offers a unique and orthogonal dataset that, when combined, allows for the unambiguous confirmation of molecular structure and the successful monitoring of chemical reactions. By understanding the expected spectroscopic changes outlined in this guide, researchers can confidently assess the progress of their synthesis, ensure the quality of their intermediates, and verify the identity of their final product with a high degree of scientific rigor.

References

A Comparative Guide to the In Silico Toxicity Prediction of 3-Isopropylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early identification of potential toxicity is a cornerstone of efficient and ethical drug discovery. Pyridine-based scaffolds, such as 3-Isopropylpyridin-4-amine and its derivatives, are prevalent in medicinal chemistry. However, their nitrogen-containing heterocyclic nature can sometimes be associated with metabolic activation to reactive intermediates, posing potential toxicity risks. This guide provides an in-depth comparison of various in silico toxicity prediction models, offering a technical and objective evaluation of their performance for this important class of compounds. We will delve into the causality behind experimental choices in a computational workflow and provide self-validating protocols to ensure scientific integrity.

The Imperative for Early Toxicity Assessment of Pyridine Derivatives

The pyridine ring is a key structural motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other crucial molecular interactions. However, the metabolic fate of substituted pyridines can be complex. Cytochrome P450-mediated oxidation, for instance, can lead to the formation of N-oxides or hydroxylated metabolites, some of which may be chemically reactive and potentially toxic. Early-stage assessment of potential liabilities such as mutagenicity, carcinogenicity, and hepatotoxicity is therefore critical to de-risk drug candidates and focus resources on the most promising molecules. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to screen compounds for these potential hazards long before any resource-intensive synthesis and in vitro/in vivo testing is undertaken.

A Comparative Analysis of In Silico Toxicity Prediction Platforms

The landscape of in silico toxicology is populated by a variety of tools, each with its own underlying methodology, strengths, and limitations. For the assessment of this compound derivatives, we will compare three widely used platforms: an expert rule-based system (Derek Nexus), a statistical-based QSAR model (TOPKAT), and a hybrid approach that integrates both statistical models and expert alerts (Leadscope).

Methodological Foundations
  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built upon a knowledge base of established structure-activity relationships (SARs) and toxicological data curated by human experts. They identify specific molecular substructures, known as "structural alerts," that are associated with a particular toxicity endpoint. The presence of such an alert in a query molecule triggers a prediction of potential toxicity.[1][2][3]

  • Statistical-Based (Q)SAR Models (e.g., TOPKAT): Quantitative Structure-Activity Relationship (QSAR) models employ statistical algorithms to build mathematical relationships between the structural features (descriptors) of a set of compounds and their experimentally determined toxicological activity. These models can then predict the toxicity of new, untested compounds based on their calculated descriptors.[4][5]

  • Hybrid Systems (e.g., Leadscope): These platforms combine the strengths of both expert rule-based and statistical-based approaches. They utilize statistical models for prediction while also incorporating expert-defined structural alerts to enhance the accuracy and interpretability of the results.[6][7]

Performance Comparison for Aromatic Amines and Heterocycles

While specific performance data for this compound derivatives is not publicly available, we can extrapolate from validation studies conducted on broader classes of aromatic amines and heterocyclic compounds, which share structural and potential mechanistic similarities.

Model Methodology Strengths for Pyridine Derivatives Limitations for Pyridine Derivatives Reported Performance (General Aromatic Amines)
Derek Nexus Expert Rule-BasedHigh transparency due to explicit rules and supporting data. Good for identifying well-characterized toxicophores.[1][8]May fail to identify novel toxicophores not yet encoded in its knowledge base. Performance is dependent on the quality and coverage of the underlying rules.High sensitivity for mutagenicity prediction, but can have lower specificity.[9][10]
TOPKAT Statistical-Based (Q)SARCan identify toxic potential even in the absence of a known structural alert. Can provide quantitative predictions for some endpoints.Predictions can be less transparent ("black box"). Performance is highly dependent on the structural and mechanistic similarity of the query compound to the training set.[4][5]Variable performance for carcinogenicity prediction; has been shown to be less effective for some chemical classes.[4][11] A comparison with the DEREK program showed higher overall concordance for mutagenicity but fared more poorly in the critical Ames-positive category.[12]
Leadscope Model Applier Hybrid (Statistical & Expert Alerts)Combines the predictive power of statistical models with the interpretability of expert alerts. Often used in conjunction with Derek Nexus for regulatory submissions.[13]Performance is still dependent on the quality and diversity of the training data and the comprehensiveness of the alert library.Good performance in predicting bacterial mutagenicity, with composite models showing improved accuracy and coverage.[14][15]

A Practical Workflow for In Silico Toxicity Assessment

A robust in silico toxicity assessment workflow should be systematic and adhere to established guidelines to ensure the reliability and regulatory acceptance of the predictions. The following protocol is designed for the initial screening of this compound derivatives.

Step 1: Compound Structure Preparation
  • Obtain the 2D structure of the this compound derivative in a standard format (e.g., SMILES, MOL file).

  • Ensure correct representation of stereochemistry, tautomers, and ionization states, as these can significantly influence toxicity predictions.

Step 2: Mutagenicity Prediction (ICH M7 Guideline)

The ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals is a critical regulatory framework.[16][17] It recommends a two-pronged computational approach:

  • Expert Rule-Based Assessment:

    • Submit the compound structure to an expert rule-based system like Derek Nexus .

    • Analyze the output for any structural alerts related to mutagenicity.[18]

    • Rationale: This step identifies well-understood structural motifs associated with mutagenicity.

  • Statistical-Based Assessment:

    • Submit the same structure to a statistical-based QSAR model such as Leadscope Model Applier or Sarah Nexus .

    • Evaluate the prediction and the applicability domain of the model for the query compound.

    • Rationale: This complementary approach can identify potential mutagens that may not trigger a specific structural alert in the expert system.

Step 3: Carcinogenicity Prediction
  • Utilize multiple models: Submit the structure to platforms with carcinogenicity prediction modules, such as TOPKAT and Leadscope .

  • Cross-reference predictions: Compare the outputs from different models. Concordant predictions (i.e., both models predict carcinogenicity or non-carcinogenicity) provide higher confidence.

  • Expert Review: In cases of conflicting results, a thorough expert review is necessary to assess the biological plausibility of the predictions based on mechanistic understanding and data from structurally similar compounds.

Step 4: Hepatotoxicity Prediction
  • Expert System Analysis: Use a tool like Derek Nexus , which contains alerts for hepatotoxicity based on known mechanisms of drug-induced liver injury (DILI).[1][3]

  • QSAR Model Prediction: Employ QSAR models specifically trained on hepatotoxicity data. Several platforms offer DILI prediction models.[19][20][21]

  • Mechanistic Insight: Analyze the predictions in the context of potential mechanisms, such as reactive metabolite formation, mitochondrial toxicity, or bile salt export pump (BSEP) inhibition.

Step 5: Interpretation and Reporting
  • Adherence to OECD Principles: Ensure that the QSAR models used and the reporting of their predictions adhere to the Organisation for Economic Co-operation and Development (OECD) principles for the validation of QSAR models.[22][23][24][25][26] These principles cover a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

  • Clear and Transparent Reporting: The final report should clearly document the software versions used, the models applied, the prediction for each endpoint, the confidence in each prediction, and the underlying evidence (e.g., structural alerts, similar compounds from the training set).

Visualizing the In Silico Workflow

In_Silico_Toxicity_Workflow cluster_input Input cluster_prediction Prediction Models cluster_endpoints Toxicity Endpoints cluster_output Output & Assessment Compound This compound Derivative Structure Derek Derek Nexus (Expert Rule-Based) Compound->Derek Leadscope Leadscope (Statistical/Hybrid) Compound->Leadscope TOPKAT TOPKAT (Statistical) Compound->TOPKAT Mutagenicity Mutagenicity (ICH M7) Derek->Mutagenicity Carcinogenicity Carcinogenicity Derek->Carcinogenicity Hepatotoxicity Hepatotoxicity Derek->Hepatotoxicity Leadscope->Mutagenicity Leadscope->Carcinogenicity Leadscope->Hepatotoxicity TOPKAT->Carcinogenicity Report Integrated Toxicity Profile & Report Mutagenicity->Report Carcinogenicity->Report Hepatotoxicity->Report

Caption: A streamlined workflow for the in silico toxicity prediction of novel compounds.

Conclusion and Future Directions

The in silico toxicity prediction of this compound derivatives is a crucial step in their development as potential drug candidates. A multi-pronged approach, utilizing both expert rule-based and statistical-based systems, provides a more comprehensive and reliable assessment than relying on a single methodology. While no single tool is perfect, the judicious use of platforms like Derek Nexus, TOPKAT, and Leadscope, within a structured and well-documented workflow, can significantly aid in the early identification of potential toxicological liabilities.

Future advancements in this field will likely involve the integration of more complex biological data, such as transcriptomics and proteomics, into predictive models. The development of more sophisticated machine learning and artificial intelligence algorithms will also enhance the accuracy and predictive power of in silico toxicology. For now, the combination of robust computational tools and expert scientific review remains the gold standard for navigating the complex landscape of drug toxicity prediction.

References

A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, pyridine and pyrimidine rings have emerged as "privileged structures" due to their prevalence in biologically active compounds and their ability to interact with a wide range of enzymatic targets. This guide provides an in-depth, objective comparison of pyridine and pyrimidine derivatives as anti-inflammatory agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

Introduction: The Significance of Pyridine and Pyrimidine Scaffolds

Pyridine, a six-membered heterocyclic aromatic compound with one nitrogen atom, and pyrimidine, a six-membered diazine with two nitrogen atoms at positions 1 and 3, are fundamental building blocks in numerous natural and synthetic bioactive molecules.[1][2][3] Their presence in essential biomolecules like nucleic acids (in the case of pyrimidine) and various vitamins underscores their biocompatibility and versatility.[1] Both scaffolds offer a unique combination of electronic properties and hydrogen bonding capabilities, making them ideal for designing molecules that can effectively bind to the active sites of key inflammatory enzymes and receptors.

Mechanisms of Anti-Inflammatory Action: A Head-to-Head Comparison

The anti-inflammatory effects of both pyridine and pyrimidine derivatives are multifaceted, often involving the modulation of several key pathways in the inflammatory cascade. While there is considerable overlap in their mechanisms, subtle differences in their interaction with specific targets can lead to variations in their overall pharmacological profile.

A primary mechanism for many derivatives of both scaffolds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of pro-inflammatory prostaglandins.[4][5] Beyond COX inhibition, these compounds are known to suppress the production of other critical inflammatory mediators.

A direct comparative study on newly synthesized pyridine and pyrimidine derivatives highlighted their differential effects on nitric oxide (NO) production and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] In this study, the pyridine derivative 7a was found to be more effective as an anti-inflammatory agent compared to the pyrimidine derivative 9d .[6]

Specifically, compound 7a (a pyridine derivative) significantly decreased the gene expression levels of IL-1, IL-6, TNF-ɑ, NF-kβ, and iNOS by 43%, 32%, 61%, 26%, and 53%, respectively, in stimulated RAW cells.[6] In comparison, the pyrimidine derivative 9d led to a reduction in the expression of IL-1, IL-6, NF-kβ, and iNOS genes by 71%, 48%, 61%, and 65%, respectively.[6] While the pyrimidine derivative showed a more pronounced effect on some individual cytokines, the overall findings of the study pointed to the superior efficacy of the tested pyridine derivative.[6]

This suggests that while both scaffolds can effectively target inflammatory pathways, the specific substitution patterns and the inherent electronic properties of the core ring structure can fine-tune their biological activity.

Signaling Pathways Modulated by Pyridine and Pyrimidine Derivatives

The anti-inflammatory actions of these compounds are often mediated through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and inducible enzymes like iNOS and COX-2.[4][7]

graph "Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes LPS [label="LPS", shape=ellipse, style=filled, fillcolor="#FBBC05"]; TLR4 [label="TLR4", style=filled, fillcolor="#F1F3F4"]; MyD88 [label="MyD88", style=filled, fillcolor="#F1F3F4"]; IKK [label="IKK Complex", style=filled, fillcolor="#F1F3F4"]; IkB [label="IκBα", style=filled, fillcolor="#F1F3F4"]; NFkB [label="NF-κB", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, style=filled, fillcolor="#F1F3F4"]; ProInflammatory_Genes [label="Pro-inflammatory Gene\nTranscription\n(TNF-α, IL-6, iNOS, COX-2)", shape=note, style=filled, fillcolor="#F1F3F4"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridine_Derivatives [label="Pyridine\nDerivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrimidine_Derivatives [label="Pyrimidine\nDerivatives", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [style=invis]; // for positioning IKK -> NFkB [label="releases"]; NFkB -> Nucleus [label="translocates to"]; Nucleus -> ProInflammatory_Genes [style=invis]; NFkB -> ProInflammatory_Genes [label="activates"]; ProInflammatory_Genes -> Inflammation; Pyridine_Derivatives -> IKK [label="inhibit", color="#4285F4", fontcolor="#4285F4"]; Pyrimidine_Derivatives -> IKK [label="inhibit", color="#34A853", fontcolor="#34A853"]; Pyridine_Derivatives -> NFkB [label="inhibit", color="#4285F4", fontcolor="#4285F4"]; Pyrimidine_Derivatives -> NFkB [label="inhibit", color="#34A853", fontcolor="#34A853"]; }

Figure 1: Simplified NF-κB signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) Studies

The anti-inflammatory potency of both pyridine and pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[1][8]

For pyridine derivatives , studies have shown that the presence of specific functional groups can significantly enhance their anti-inflammatory activity. For instance, the incorporation of a trifluoromethanesulfonamide group has been reported to yield potent and selective COX-2 inhibitors.[5] The substitution pattern on the pyridine ring, as well as on any appended phenyl rings, plays a crucial role in determining the selectivity and potency of these compounds.[5][8]

In the case of pyrimidine derivatives , SAR studies have revealed several key features for potent anti-inflammatory activity. The presence of a pyrazolyl group in a hybrid structure with a pyrazolo[3,4-d]pyrimidine moiety has been shown to result in significant anti-inflammatory effects.[9] Furthermore, the nature of substituents at various positions of the pyrimidine ring dictates the inhibitory activity against different inflammatory mediators.[1][10] For example, in a series of pyrimidine-pyridine hybrids, derivatives carrying electron-releasing groups exhibited better edema inhibitory effects than those with electron-withdrawing groups.[11]

Comparative Experimental Data

To provide a clear and objective comparison, the following tables summarize key experimental data from studies evaluating the anti-inflammatory activity of pyridine and pyrimidine derivatives.

In Vitro Anti-Inflammatory Activity
Compound ClassDerivativeAssayTarget/Cell LineIC50 (µM)Reference
Pyridine 7aNitric Oxide InhibitionLPS-stimulated RAW 264.776.6[6]
7fNitric Oxide InhibitionLPS-stimulated RAW 264.796.8[6]
IIhCarrageenan-induced paw edemaIn vivo (rat)Good activity[12]
Pyrimidine 9aNitric Oxide InhibitionLPS-stimulated RAW 264.783.1[6]
9dNitric Oxide InhibitionLPS-stimulated RAW 264.788.7[6]
IIIdCarrageenan-induced paw edemaIn vivo (rat)Good activity[12]
Hybrid 9d (pyridopyrimidine)COX-2 InhibitionIn vitro0.54[13]
Celecoxib (standard)COX-2 InhibitionIn vitro1.11[13]

Note: A direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. The most reliable comparisons are those made within the same study.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory potential of pyridine and pyrimidine derivatives.

In Vitro Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used primary screening method to assess the potential of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (pyridine or pyrimidine derivatives) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Nitrite Quantification: After 24 hours, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100

graph "In_Vitro_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Culture_Cells [label="Culture RAW 264.7 Cells", style=filled, fillcolor="#F1F3F4"]; Seed_Cells [label="Seed Cells in 96-well Plate", style=filled, fillcolor="#F1F3F4"]; Pretreat [label="Pre-treat with Compounds", style=filled, fillcolor="#F1F3F4"]; Stimulate [label="Stimulate with LPS", style=filled, fillcolor="#F1F3F4"]; Collect_Supernatant [label="Collect Supernatant", style=filled, fillcolor="#F1F3F4"]; Griess_Assay [label="Perform Griess Assay", style=filled, fillcolor="#F1F3F4"]; Measure_Absorbance [label="Measure Absorbance at 540 nm", style=filled, fillcolor="#F1F3F4"]; Analyze_Data [label="Analyze Data and Calculate % Inhibition", style=filled, fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Start -> Culture_Cells; Culture_Cells -> Seed_Cells; Seed_Cells -> Pretreat; Pretreat -> Stimulate; Stimulate -> Collect_Supernatant; Collect_Supernatant -> Griess_Assay; Griess_Assay -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; }

Figure 2: Workflow for the in vitro nitric oxide assay.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible animal model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, mediated by COX-2. The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Animal Grouping: On the day of the experiment, randomly divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III, IV, etc.: Test compound groups (various doses, p.o. or i.p.).

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume (Vt - V0), Vt is the paw volume at time t, and V0 is the initial paw volume.

graph "In_Vivo_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Acclimatize [label="Acclimatize Rats", style=filled, fillcolor="#F1F3F4"]; Group_Animals [label="Group Animals", style=filled, fillcolor="#F1F3F4"]; Measure_Baseline [label="Measure Baseline Paw Volume", style=filled, fillcolor="#F1F3F4"]; Administer_Drugs [label="Administer Test Compounds/Controls", style=filled, fillcolor="#F1F3F4"]; Inject_Carrageenan [label="Inject Carrageenan", style=filled, fillcolor="#F1F3F4"]; Measure_Paw_Volume [label="Measure Paw Volume at Intervals", style=filled, fillcolor="#F1F3F4"]; Analyze_Data [label="Analyze Data and Calculate % Inhibition", style=filled, fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Start -> Acclimatize; Acclimatize -> Group_Animals; Group_Animals -> Measure_Baseline; Measure_Baseline -> Administer_Drugs; Administer_Drugs -> Inject_Carrageenan; Inject_Carrageenan -> Measure_Paw_Volume; Measure_Paw_Volume -> Analyze_Data; Analyze_Data -> End; }

Figure 3: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

Both pyridine and pyrimidine derivatives represent highly promising scaffolds for the development of novel anti-inflammatory agents. The available data suggests that both classes of compounds can effectively modulate key inflammatory pathways, including COX and NF-κB signaling. While direct head-to-head comparisons are limited, the existing evidence indicates that the specific substitution patterns on the heterocyclic core are a critical determinant of potency and selectivity.

The pyridine scaffold, as demonstrated in the comparative study by Sroor et al. (2025), may offer advantages in certain contexts, but the vast chemical space and versatility of the pyrimidine ring continue to make it a highly attractive target for medicinal chemists. The development of hybrid molecules, such as pyridopyrimidines, which combine the structural features of both scaffolds, represents an exciting avenue for future research and may lead to the discovery of compounds with superior anti-inflammatory profiles.[13]

Future efforts in this field should focus on:

  • Elucidation of detailed mechanisms: Moving beyond COX and NO inhibition to explore the effects of these compounds on a wider range of inflammatory targets and signaling cascades will provide a more complete understanding of their therapeutic potential.

  • Optimization of pharmacokinetic properties: In addition to potent anti-inflammatory activity, successful drug candidates must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

By leveraging the insights from comparative studies and detailed mechanistic investigations, the scientific community can continue to harness the potential of pyridine and pyrimidine scaffolds to develop safer and more effective treatments for a wide range of inflammatory diseases.

References

A Comparative Guide to Assessing the Kinase Selectivity of 3-Isopropylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is paved with rigorous analytical hurdles. The 3-isopropylpyridin-4-amine scaffold has emerged as a privileged structure in kinase inhibitor design, showing promise against key targets in oncology and inflammatory diseases. However, its ultimate clinical utility hinges on a thorough understanding of its kinase selectivity profile. A highly selective inhibitor promises on-target efficacy with a clean safety profile, while off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

This guide provides a comprehensive framework for assessing the kinase selectivity of novel this compound derivatives. In the absence of extensive publicly available kinome-wide screening data for this specific chemical series, we will establish a robust comparative methodology. This involves a head-to-head comparison with well-characterized, clinically relevant kinase inhibitors that target similar pathways, namely Dabrafenib (a B-RAF inhibitor), Sorafenib (a multi-kinase inhibitor targeting VEGFR-2, B-RAF, and others), and SB203580 (a p38 MAPK inhibitor). By employing a suite of gold-standard biochemical and cellular assays, we can build a detailed picture of the selectivity of new chemical entities (NCEs) based on the this compound core.

The Rationale for a Comparative Approach

The this compound scaffold can be considered a bioisostere of other hinge-binding motifs found in numerous kinase inhibitors. Its potential to form key hydrogen bonds with the kinase hinge region, coupled with the ability to project substituents from the 3-position into the ribose-binding pocket or towards the solvent-exposed region, provides a versatile platform for tuning potency and selectivity. Structure-activity relationship (SAR) studies on related 3-aminopyridine and 4-aminopyridine cores have demonstrated that modifications at the 3-position can significantly influence kinase selectivity[1][2].

Given this, a rigorous assessment of any novel this compound derivative requires a multi-faceted approach, starting with broad-spectrum screening and moving towards detailed cellular characterization. This guide will detail the experimental workflows for three critical assays:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay: A high-throughput method to determine the potency (IC50) of a compound against a panel of purified kinases.

  • Radiometric Filter Binding Assay: The gold-standard for directly measuring kinase activity and its inhibition.

  • Cellular Thermal Shift Assay (CETSA®): A powerful technique to confirm target engagement within a physiological cellular context.

Comparative Kinase Selectivity Profiles of Established Inhibitors

To establish a benchmark for our analysis, let's first examine the known selectivity profiles of our comparator compounds. This data, compiled from various public sources and screening platforms, illustrates the spectrum of selectivity, from the highly focused to the multi-targeted.

Kinase TargetDabrafenib IC50 (nM)Sorafenib IC50 (nM)SB203580 IC50 (nM)
Primary Targets
B-RAF (V600E)0.8[3]22[4]>10,000
c-RAF5.0[3]6[4]>10,000
VEGFR-2>10,00090[4]>10,000
p38α MAPK>1,000>1,00050[5]
p38β MAPK>1,000>1,000500[5]
Selected Off-Targets
ACK1-19[3]-
ALK5>100[3]--
c-KIT>1,00068[4]-
FLT3>1,00059[4]-
NEK9Potent Inhibition[3]--
PDGFRβ>1,00057[4]-
SIK2<100[3]--
SRMS-18[3]-

Note: IC50 values can vary depending on the assay conditions and are presented here as a representative summary.

This table highlights the diverse selectivity profiles of our chosen comparators. Dabrafenib is a highly selective B-RAF inhibitor, Sorafenib is a multi-kinase inhibitor with activity against several key oncogenic kinases, and SB203580 is a selective p38 MAPK inhibitor. A new this compound derivative can be benchmarked against these profiles to understand its own selectivity landscape.

Experimental Methodologies: A Step-by-Step Guide

Scientific integrity demands reproducible and well-documented experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays used in kinase selectivity profiling.

I. High-Throughput Biochemical Screening: TR-FRET Kinase Assay

The LanthaScreen® TR-FRET platform is a robust and widely used method for determining the potency of kinase inhibitors in a high-throughput format. The assay measures the inhibition of kinase-mediated phosphorylation of a fluorescently labeled substrate.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Assay Plate cluster_readout Data Acquisition & Analysis Compound_Dilution Compound Serial Dilution Add_Compound 1. Add Compound Compound_Dilution->Add_Compound Kinase_Prep Kinase & Antibody Mix Add_Kinase_Ab 2. Add Kinase/Antibody Mix Kinase_Prep->Add_Kinase_Ab Substrate_Prep Substrate & ATP Mix Add_Substrate_ATP 3. Add Substrate/ATP Mix (Initiate Reaction) Substrate_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Substrate_ATP Incubate_Kinase 4. Incubate (e.g., 60 min at RT) Add_Substrate_ATP->Incubate_Kinase Add_Stop 5. Add Stop Solution (EDTA) Incubate_Kinase->Add_Stop Incubate_Detection 6. Incubate for Detection (e.g., 30 min at RT) Add_Stop->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. [Compound] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Capture cluster_wash_read Washing & Readout Compound_Prep Compound in DMSO Incubate_Compound 1. Incubate Kinase Mix with Compound Compound_Prep->Incubate_Compound Kinase_Mix_Prep Kinase & Substrate Mix Kinase_Mix_Prep->Incubate_Compound ATP_Mix_Prep [γ-³³P]ATP Mix Initiate_Reaction 2. Add [γ-³³P]ATP Mix (Initiate Reaction) ATP_Mix_Prep->Initiate_Reaction Incubate_Compound->Initiate_Reaction Incubate_Reaction 3. Incubate (e.g., 2 hours at RT) Initiate_Reaction->Incubate_Reaction Spot_on_Filter 4. Spot Reaction Mix onto Filter Paper Incubate_Reaction->Spot_on_Filter Wash_Filter Wash Filter Paper (e.g., Phosphoric Acid) Spot_on_Filter->Wash_Filter Dry_Filter Dry Filter Paper Wash_Filter->Dry_Filter Scintillation_Count Scintillation Counting Dry_Filter->Scintillation_Count Analyze_Data Analyze Data (Determine % Inhibition) Scintillation_Count->Analyze_Data CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Treat_Cells Treat Cells with Compound or Vehicle (DMSO) Cell_Culture->Treat_Cells Harvest_Cells Harvest & Resuspend Cells Treat_Cells->Harvest_Cells Aliquot_Cells Aliquot Cell Suspension Harvest_Cells->Aliquot_Cells Heat_Samples Heat Aliquots at a Range of Temperatures Aliquot_Cells->Heat_Samples Cool_Samples Cool Samples Heat_Samples->Cool_Samples Lyse_Cells Lyse Cells (e.g., Freeze-Thaw) Cool_Samples->Lyse_Cells Separate_Fractions Separate Soluble & Insoluble Fractions Lyse_Cells->Separate_Fractions Analyze_Soluble Analyze Soluble Fraction (e.g., Western Blot) Separate_Fractions->Analyze_Soluble Generate_Curves Generate Melting Curves & Determine ΔTm Analyze_Soluble->Generate_Curves

References

A Comparative Guide to the Synthetic Efficacy of Routes to 3-Isopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them key components in a vast array of biologically active compounds, including kinase inhibitors and central nervous system agents. 3-Isopropylpyridin-4-amine, in particular, presents a specific substitution pattern that is of growing interest in drug discovery programs. The efficient and scalable synthesis of this target molecule is therefore a critical consideration for researchers. This guide provides an in-depth comparison of plausible synthetic strategies, evaluating them based on experimental data from analogous systems, scalability, and overall efficiency to inform rational route selection in a research and development setting.

Strategic Analysis of Synthetic Disconnections

The synthesis of this compound requires the strategic introduction of two key functional groups onto the pyridine core: an isopropyl group at the C-3 position and an amino group at the C-4 position. The sequence and method of these introductions define the overall synthetic route. We will explore three distinct strategies:

  • Route 1: Late-Stage Amination via a 3-Isopropylpyridine Intermediate. This linear approach focuses on first constructing the carbon skeleton and subsequently installing the amine functionality.

  • Route 2: Late-Stage C-C Coupling. This strategy begins with a pre-functionalized pyridine bearing the nascent amino group (or a precursor) and introduces the isopropyl group in a later step.

  • Route 3: Classical Amination via the Chichibabin Reaction. This explores a more direct, albeit potentially less selective, method of amination on the 3-isopropylpyridine scaffold.

Route 1: Late-Stage Amination via Pyridine N-Oxide Chemistry

This route is predicated on the synthesis and subsequent functionalization of 3-isopropylpyridine. The introduction of a substituent at the C-4 position of a pyridine ring is often facilitated by N-oxide chemistry, which activates this position towards electrophilic attack.

Experimental Rationale & Protocol

Step 1.1: Synthesis of 3-Isopropylpyridine

The initial challenge is the formation of the C-C bond between the pyridine C-3 position and an isopropyl group. Palladium- or nickel-catalyzed cross-coupling reactions are the methods of choice for this transformation, starting from readily available 3-halopyridines.

  • Negishi Coupling: The reaction of an organozinc reagent with an organic halide offers high functional group tolerance and reactivity. Isopropylzinc bromide can be coupled with 3-bromopyridine using a palladium catalyst, such as one derived from a PEPPSI-type precatalyst, which is known to be effective for couplings with secondary alkylzinc reagents.[1]

  • Suzuki Coupling: While Suzuki couplings with secondary alkylboronic acids can be more challenging than with their primary counterparts, advancements in ligand design have made these reactions more feasible.[2]

Protocol: Negishi Coupling to 3-Isopropylpyridine (Analogous Procedure)

  • To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF is added a palladium catalyst (e.g., Pd-PEPPSI-IPent, 1-2 mol%).[1]

  • A solution of isopropylzinc bromide (1.2-1.5 eq) in THF is added dropwise at room temperature.

  • The reaction is stirred at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by GC-MS or TLC.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Step 1.2: N-Oxidation, Nitration, and Reduction

With 3-isopropylpyridine in hand, the focus shifts to installing the C-4 amino group. Direct amination is challenging; therefore, a three-step sequence involving N-oxidation, nitration, and reduction is the most reliable and well-precedented approach.[3]

  • N-Oxidation: 3-Isopropylpyridine is oxidized to 3-isopropylpyridine N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Nitration: The N-oxide activates the C-4 position, allowing for regioselective nitration using a mixture of fuming nitric acid and sulfuric acid to yield 3-isopropyl-4-nitropyridine N-oxide. The reactivity of 4-nitropyridine-N-oxide is well-documented, making it an excellent intermediate for further substitution.[4][5]

  • Reduction: The resulting 4-nitro compound is then reduced to the target this compound. This reduction can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[3][6] The use of iron in mineral acids is a classic and effective method for reducing 4-nitropyridine-N-oxides to 4-aminopyridines, often in high yield (85-90%).[3]

Workflow and Visualization

Route 1 Start 3-Bromopyridine Inter1 3-Isopropylpyridine Start->Inter1 Isopropylzinc Bromide, Pd Catalyst (Negishi) Inter2 3-Isopropylpyridine N-Oxide Inter1->Inter2 m-CPBA Inter3 3-Isopropyl-4-nitropyridine N-Oxide Inter2->Inter3 HNO₃, H₂SO₄ End This compound Inter3->End Fe, HCl (Reduction) Route 2 Start 4-Chloropyridine Derivative Inter1 3-Bromo-4-(Boc-amino)pyridine Start->Inter1 Multi-step sequence (Nitration, Reduction, Protection, Halogenation) Inter2 N-Boc-3-isopropylpyridin-4-amine Inter1->Inter2 Isopropylzinc Bromide, Pd Catalyst (Negishi) End This compound Inter2->End TFA or HCl (Deprotection) Route 3 Start 3-Bromopyridine Inter1 3-Isopropylpyridine Start->Inter1 Isopropylzinc Bromide, Pd Catalyst (Negishi) End This compound + Isomers Inter1->End NaNH₂, Toluene, Δ (Chichibabin Reaction)

References

Safety Operating Guide

Proper Disposal of 3-Isopropylpyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Isopropylpyridin-4-amine (CAS No. 90196-88-6), a pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Understanding the Hazards: Why Proper Disposal is Critical

This compound is classified as a hazardous substance. The primary hazards, as identified in its Safety Data Sheet (SDS), are:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

Aminopyridines as a class are known for their toxicity.[3] Due to these hazards, this compound must be managed as hazardous waste from the point of generation through to its final disposal. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][5][6]

Key Properties and Hazards Summary
PropertyValueSource
CAS Number 90196-88-6[1][2][7]
Molecular Formula C₈H₁₂N₂[2]
Physical Form Solid[2]
Signal Word Warning[1][2]
Hazard Statements H315, H319, H335[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[6][8]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[9]

  • Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[9]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

Step 1: Waste Identification and Characterization

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Grossly contaminated labware (e.g., weigh boats, filter paper, pipette tips).

  • Spill cleanup materials.

  • Empty containers that have not been triple-rinsed.

Under RCRA, waste pyridine and its derivatives are often classified under the F005 listed waste code for spent non-halogenated solvents.[11][12][13][14] It is the generator's responsibility to correctly characterize the waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment.

Step 2: Waste Segregation and Containerization
  • Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof container with a secure lid. The container must be made of a material compatible with aromatic amines. Do not mix with liquid waste.

  • Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and leak-proof container. Do not mix incompatible waste streams.

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

Step 3: Labeling

Proper labeling is a critical compliance requirement. The hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The primary hazard(s): "Irritant" .

  • The date waste was first added to the container (accumulation start date).

Your institution's EHS department will provide specific labels that meet all regulatory requirements.[8][9]

Step 4: Accumulation and Storage
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]

  • The container must be kept closed at all times, except when adding waste.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]

  • Ensure secondary containment is used to capture any potential leaks.

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is conducted by licensed hazardous waste management companies.

  • Contact EHS: When the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for a waste pickup.[8][10]

  • Final Disposal Method: The most common method for the final disposal of pyridine-containing waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] This process effectively destroys the organic compound.[16][17]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Minor Spill (<1 Liter, contained in a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Some protocols for aminopyridines suggest neutralizing the residue with a dilute solution of acetic acid.[8] Consult your institution's specific procedures.

  • Major Spill (>1 Liter or outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others and restrict access to the area.

    • Contact your institution's EHS department or emergency response team immediately.[8]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]

    • Inhalation: Move to fresh air.[1]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Segregation cluster_management Waste Management & Disposal Start Generate Waste (Unused chemical, contaminated labware, spill debris) IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in 'Solid Hazardous Waste' container IsSolid->SolidWaste Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No Label Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date SolidWaste->Label LiquidWaste Collect in 'Liquid Hazardous Waste' container IsLiquid->LiquidWaste Yes IsSharp Is it a contaminated sharp? IsLiquid->IsSharp No LiquidWaste->Label IsSharp->Start No (Re-evaluate) SharpWaste Collect in 'Chemical Sharps' container IsSharp->SharpWaste Yes SharpWaste->Label Store Store in designated Satellite Accumulation Area (SAA) - Closed container - Secondary containment Label->Store Pickup Container Full? Arrange for EHS Pickup Store->Pickup EHS EHS transports to Central Accumulation Area Pickup->EHS Yes FinalDisposal Transport to licensed TSDF for High-Temperature Incineration EHS->FinalDisposal

Caption: Decision workflow for handling this compound waste.

By following this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and the protection of our ecosystem.

References

Personal protective equipment for handling 3-Isopropylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of 3-Isopropylpyridin-4-amine. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are grounded in the established hazards of structurally related pyridine derivatives and general principles for managing corrosive and toxic chemical solids. This conservative approach is designed to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risks

The primary directive in laboratory safety is to understand the inherent risks of a substance before handling it. The structure of this compound, containing a pyridine ring and an amine group, suggests several potential hazards based on well-documented toxicological data for similar compounds. Pyridine and its derivatives are often harmful if inhaled, absorbed through the skin, or swallowed, and can cause significant skin and eye irritation.[1] Corrosive solids, in particular, can cause severe burns to the skin and eyes, and their dust can irritate or burn the respiratory tract upon inhalation.[2]

This procedural guide therefore treats this compound as a hazardous substance with the following likely classifications.

Potential Hazard Class Justification & Potential Effects Primary Safety Control
Acute Toxicity (Oral, Dermal, Inhalation) Pyridine derivatives are known to be toxic.[3] Exposure can lead to symptoms like dizziness, headache, nausea, and irritation of the respiratory system.[3]Engineering Controls (Fume Hood) & Full PPE Ensemble
Skin Corrosion / Irritation Amine-containing compounds and corrosive solids can cause chemical burns or severe irritation upon contact.[4][5] Dry residue can still cause burns.[5]Chemical-Resistant Gloves & Lab Coat/Apron
Serious Eye Damage / Irritation The eyes are extremely vulnerable to chemical solids and dust, which can cause irreversible damage.[2]Chemical Splash Goggles & Face Shield
Respiratory Tract Irritation Dust generated from handling the solid compound can be inhaled, causing irritation or burns to the respiratory tract.[2]Engineering Controls (Fume Hood) / Respiratory Protection

The Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical. The selection of each component is deliberate, based on the anticipated hazards.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times. They provide a complete seal around the eyes, protecting against dust particles and potential splashes.

    • Face Shield: A full-face shield must be worn in addition to goggles when handling the solid powder outside of a glovebox. This is critical because it protects the entire face from splashes and airborne particles that could be generated during weighing or transfer.[6]

  • Hand Protection:

    • Double Gloving: Use two pairs of chemical-resistant gloves. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection.

    • Glove Material: Butyl rubber or nitrile rubber gloves are recommended for handling pyridine-like compounds.[7][8] Always inspect gloves for holes or degradation before use.[9] After handling is complete, follow a proper doffing technique to avoid contaminating your skin.[9]

  • Body Protection:

    • Chemical-Resistant Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.

    • Chemical-Resistant Apron: For operations involving larger quantities or a higher risk of spillage, a rubber or other chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[4]

  • Respiratory Protection:

    • Primary Control (Fume Hood): All handling of this compound solid must be performed inside a properly functioning and certified chemical fume hood to control exposure to dust and vapors.[2][5]

    • Secondary Control (Respirator): In the event of a significant spill or failure of the primary engineering controls, a NIOSH-approved air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates would be necessary.

Operational Protocol: A Step-by-Step Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring procedural safety.

Step 1: Pre-Handling Preparation
  • Designated Area: Cordon off a specific area within the chemical fume hood for the handling procedure.[8]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvents) and place them within the fume hood.

  • Locate Emergency Equipment: Before starting, verify the location and operational status of the nearest safety shower, eyewash station, and appropriate spill kit.[8]

  • Don PPE: Put on all required PPE in the correct sequence: inner gloves, lab coat, outer gloves, safety goggles, and finally, the face shield.

Step 2: Handling and Weighing the Solid
  • Work in Fume Hood: Conduct all manipulations of the solid compound deep within the chemical fume hood.[4]

  • Minimize Dust: Handle the solid gently. Pour or scoop carefully to minimize the generation of airborne dust.[10]

  • Weighing: Use a disposable weigh boat. After weighing, gently tap the spatula against the boat to dislodge any remaining powder.

  • Dissolution: If preparing a solution, slowly add the solid powder to the solvent with continuous stirring. Never add the solvent directly to the bulk solid, as this can cause splashing. For corrosive materials, always add the substance to water, not the other way around, to avoid a violent exothermic reaction.[2][11]

Step 3: Post-Handling Decontamination
  • Clean Workspace: Wipe down the spatula, balance, and all surfaces inside the fume hood with a damp cloth to remove any residual chemical dust. All cleaning materials must be treated as hazardous waste.[12]

  • Seal Containers: Tightly seal the primary container of this compound and any containers with prepared solutions.

  • Doff PPE: Remove PPE carefully in an order that minimizes cross-contamination (e.g., outer gloves, face shield, apron, lab coat, goggles, inner gloves).

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.

Emergency and Disposal Plans

Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[11]

  • Contain: For a small spill, use an inert absorbent material like vermiculite or sand to cover and contain the material.[3]

  • Collect: Carefully sweep the contained solid or absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with soap and water. All materials used for cleanup are considered hazardous waste.[10]

Waste Disposal

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

  • Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed contractor. Never pour pyridine-containing waste down the drain.[3]

Procedural Workflow Diagram

The following diagram outlines the complete, self-validating workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Verify Fume Hood & Emergency Equipment assemble 2. Assemble Materials in Hood prep->assemble don_ppe 3. Don Full PPE Ensemble assemble->don_ppe weigh 4. Weigh Solid (Minimize Dust) don_ppe->weigh dissolve 5. Dissolve in Solvent (Slow Addition) weigh->dissolve spill EMERGENCY: Spill Response Protocol weigh->spill decon 6. Decontaminate Workspace & Equipment dissolve->decon dissolve->spill waste 7. Segregate & Seal Hazardous Waste decon->waste doff_ppe 8. Doff PPE Correctly waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropylpyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Isopropylpyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.